molecular formula C17H26O3 B12402929 2-(4-Nonylphenoxy)acetic acid-d2

2-(4-Nonylphenoxy)acetic acid-d2

Katalognummer: B12402929
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: NISAHDHKGPWBEM-FNHLFAINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Nonylphenoxy)acetic acid-d2 is a useful research compound. Its molecular formula is C17H26O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H26O3

Molekulargewicht

280.4 g/mol

IUPAC-Name

2,2-dideuterio-2-(4-nonylphenoxy)acetic acid

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2

InChI-Schlüssel

NISAHDHKGPWBEM-FNHLFAINSA-N

Isomerische SMILES

[2H]C([2H])(C(=O)O)OC1=CC=C(C=C1)CCCCCCCCC

Kanonische SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart, 2-(4-Nonylphenoxy)acetic acid. The parent compound is a known metabolite of the endocrine disruptor 4-nonylphenol (B119669) and is of significant interest in environmental and toxicological research. This document details the chemical properties, synthesis, and analytical methodologies for this compound. It also explores the toxicological profile and endocrine-disrupting mechanisms of 2-(4-Nonylphenoxy)acetic acid, providing valuable context for its analysis. The guide includes detailed experimental protocols, data tables for easy reference, and visualizations of key pathways and workflows to support researchers in their study of this compound.

Chemical Identity and Properties

This compound is the deuterium-labeled form of 2-(4-Nonylphenoxy)acetic acid, where two hydrogen atoms on the acetic acid moiety have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 1219798-75-0N/A
Molecular Formula C₁₇H₂₄D₂O₃N/A
Molecular Weight 280.40 g/mol N/A
Appearance Solid or liquid[1]
Purity Typically ≥98%[1]
Storage Store in a sealed, air-resistant place[1]

Table 2: Properties of Non-Deuterated 2-(4-Nonylphenoxy)acetic acid

PropertyValueReference
CAS Number 3115-49-9[2]
Molecular Formula C₁₇H₂₆O₃[2]
Molecular Weight 278.39 g/mol [2]
Density 1.017 g/cm³[3]
pKa 3.1 at 25 °C[4]
log Kow 5.8 (predicted for undissociated form), 3.6 at pH 5[4]

Synthesis

Synthesis of 2-(4-Nonylphenoxy)acetic acid

The synthesis of the non-deuterated parent compound, 2-(4-Nonylphenoxy)acetic acid, is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4-Nonylphenol 4-Nonylphenol Intermediate 4-Nonylphenoxide 4-Nonylphenol->Intermediate + Base Chloroacetic_acid Chloroacetic acid Base Base (e.g., NaOH) Product 2-(4-Nonylphenoxy)acetic acid Salt Salt (e.g., NaCl) Product->Salt Water Water Product->Water Intermediate->Product + Chloroacetic acid

Caption: Williamson Ether Synthesis of 2-(4-Nonylphenoxy)acetic acid.

Experimental Protocol: Williamson Ether Synthesis of 2-(4-Nonylphenoxy)acetic acid (General Procedure)

  • Deprotonation of 4-Nonylphenol: 4-Nonylphenol is dissolved in a suitable solvent, and a strong base, such as sodium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the 4-nonylphenoxide ion.

  • Nucleophilic Substitution: Chloroacetic acid is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid and displacing the chloride ion.

  • Workup: The reaction mixture is typically acidified to protonate the carboxylic acid. The product is then extracted with an organic solvent and purified, often by recrystallization.

Deuteration of 2-(4-Nonylphenoxy)acetic acid

The introduction of deuterium at the alpha-position of the carboxylic acid can be achieved through various methods, often involving base-catalyzed exchange with a deuterium source like D₂O.

Analytical Methods

This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry.

Sample Preparation

Proper sample preparation is crucial for accurate analysis. The choice of method depends on the sample matrix.

General Workflow for Sample Preparation:

G Sample_Collection Sample Collection (e.g., Water, Biological Fluid) Spiking Spiking with This compound Sample_Collection->Spiking Extraction Extraction (e.g., LLE, SPE) Spiking->Extraction Concentration Concentration (e.g., under Nitrogen) Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: General sample preparation workflow for analysis.

Experimental Protocol: Sample Preparation for Water Samples (General)

  • Collect the water sample in a clean container.

  • Add a known amount of this compound internal standard solution to the sample.

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using an appropriate cartridge.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of 2-(4-Nonylphenoxy)acetic acid.

Table 3: Typical LC-MS/MS Parameters

ParameterTypical Value
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), negative mode
MS/MS Transitions Analyte-specific precursor-to-product ion transitions
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of the carboxylic acid.

Experimental Protocol: Derivatization for GC-MS Analysis (General)

  • To the dried sample extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60-75°C) for a specified time to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Toxicology and Biological Activity of 2-(4-Nonylphenoxy)acetic acid

The toxicological profile of the non-deuterated form provides essential context for its analysis.

Table 4: Summary of Toxicological Data for 2-(4-Nonylphenoxy)acetic acid

EndpointResultReference
Acute Oral Toxicity (LD₅₀, rat) 1674 mg/kg bw[4]
Skin Corrosion/Irritation Corrosive[4]
Serious Eye Damage/Irritation Causes serious eye damage[4]
Skin Sensitization May cause an allergic skin reaction[4]
Genotoxicity Not expected to be genotoxic[4]
Endocrine Activity Weak estrogenic and anti-androgenic activity[4]
Endocrine Disruption

2-(4-Nonylphenoxy)acetic acid is a metabolite of 4-nonylphenol, a well-known endocrine-disrupting chemical.[3] It has been shown to interact with nuclear hormone receptors, potentially leading to adverse health effects.

Estrogen Receptor Signaling Pathway:

2-(4-Nonylphenoxy)acetic acid can act as a weak agonist for the estrogen receptor (ER), particularly ERα.[5] This interaction can initiate a signaling cascade that promotes cell proliferation, which is a concern for hormone-dependent cancers like breast cancer.[5]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPAA 2-(4-Nonylphenoxy)acetic acid ER Estrogen Receptor (ER) NPAA->ER HSP Heat Shock Proteins ER->HSP dissociation ER_complex ER Dimerization ER->ER_complex ERE Estrogen Response Element (ERE) ER_complex->ERE translocation Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Estrogen Receptor Signaling Pathway Activation.

Androgen Receptor Signaling Pathway:

In addition to its estrogenic effects, 2-(4-Nonylphenoxy)acetic acid has demonstrated anti-androgenic properties in vitro.[4] It can interfere with the normal functioning of the androgen receptor (AR), which is crucial for male reproductive development and function.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR NPAA 2-(4-Nonylphenoxy)acetic acid NPAA->AR antagonism AR_complex AR Dimerization AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE translocation Transcription Gene Transcription ARE->Transcription Biological_Response Androgenic Biological Response Transcription->Biological_Response

Caption: Androgen Receptor Signaling Pathway Antagonism.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its non-deuterated analog in various matrices. A thorough understanding of its chemical properties, synthesis, and analytical behavior, as well as the toxicological significance of the parent compound, is essential for researchers in the fields of environmental science, toxicology, and drug development. This guide provides a foundational resource to support such research endeavors.

References

2-(4-Nonylphenoxy)acetic acid-d2 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid-d2

This technical guide provides a comprehensive overview of the chemical properties, applications, and structural information for this compound, a deuterated analog of the environmental contaminant and industrial chemical, 4-nonylphenoxyacetic acid. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds.

Chemical and Physical Properties

This compound is the deuterium-labeled form of 2-(4-Nonylphenoxy)acetic acid.[1] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development and analytical chemistry, primarily for use as tracers for quantification.[1] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a compound.[1]

The physical and chemical properties of the deuterated compound and its non-deuterated parent are summarized below for comparison. The deuterium atoms in the "-d2" variant are located on the alpha-carbon of the acetic acid moiety.[2]

PropertyThis compound2-(4-Nonylphenoxy)acetic acid (Non-deuterated)
CAS Number 1219798-75-0[1][2]3115-49-9[3][4][5]
Molecular Formula C₁₇H₂₄D₂O₃[1]C₁₇H₂₆O₃[3][4][6]
Molecular Weight 280.40 g/mol [1][2]278.39 g/mol [3][4][7]
Accurate Mass 280.2007 Da[2]278.1882 Da[3][8]
Physical Form Solid Powder[1]Liquid[9][10]
Melting Point Not specified<25 °C[9][10]
Boiling Point Not specified406.8 ± 20.0 °C at 760 mmHg[3][9][10]
Density Not specified1.0 ± 0.1 g/cm³[3][7]
Water Solubility Not specified0.04 mg/L[9]
pKa Not specified3.1 at 25 °C[9]
log Kow (Octanol-Water Partition Coefficient) Not specified5.8 (undissociated form), 3.6 (at pH 5)[9]
IUPAC Name 2,2-dideuterio-2-(4-nonylphenoxy)acetic acid[2]2-(4-nonylphenoxy)acetic acid[5]

Structure and Visualization

The chemical structure of this compound is depicted below, highlighting the positions of the two deuterium atoms on the carboxylic acid chain.

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

3.1. Primary Application: Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in analytical methods, particularly for isotope dilution mass spectrometry (IDMS). Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer.

General Experimental Workflow:

  • Sample Preparation: A known quantity of this compound is spiked into an environmental or biological sample (e.g., water, soil, plasma) that is being tested for the presence of the non-deuterated 2-(4-nonylphenoxy)acetic acid.

  • Extraction: The analyte of interest and the deuterated internal standard are co-extracted from the sample matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Analysis: The extract is analyzed using a chromatographic method coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: The ratio of the signal from the native analyte to the signal from the deuterated internal standard is measured. Since the internal standard was added in a known amount and experiences the same sample processing losses as the native analyte, this ratio allows for highly accurate and precise quantification of the target compound.

workflow Sample Biological or Environmental Sample Spike Spike with known amount of This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Analyze LC-MS or GC-MS Analysis Extract->Analyze Quantify Quantify Analyte using Isotope Ratio Analyze->Quantify

Caption: General workflow for using a deuterated internal standard.

3.2. Synthesis Outline

While specific synthesis protocols for this compound are proprietary, phenoxyacetic acids are generally synthesized via the Williamson ether synthesis.

  • Deprotonation: 4-Nonylphenol is treated with a base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide.

  • Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking a deuterated haloacetic acid ester (e.g., ethyl bromoacetate-d2).

  • Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final this compound product.

Safety and Handling

The non-deuterated parent compound, 2-(4-nonylphenoxy)acetic acid, is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[9][11] It is also considered very toxic to aquatic life with long-lasting effects.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling the deuterated analog.

Storage Recommendations:

  • Powder: Store at -20°C for up to 3 years.[1]

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

References

In-Depth Technical Guide: 2-(4-Nonylphenoxy)acetic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1219798-75-0

This technical guide provides a comprehensive overview of 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated derivative of 2-(4-Nonylphenoxy)acetic acid. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Compound Data

This compound is the deuterium-labeled version of 2-(4-Nonylphenoxy)acetic acid. Deuterium (B1214612) labeling is a common strategy in drug development to study the pharmacokinetic and metabolic profiles of compounds. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolism and altering the drug's half-life[1].

Quantitative Data Summary

The following tables summarize the key quantitative data for both the deuterated and non-deuterated forms of 2-(4-Nonylphenoxy)acetic acid.

PropertyValueReference
CAS Number 1219798-75-0--INVALID-LINK--
Molecular Formula C₁₇H₂₄D₂O₃--INVALID-LINK--
Molecular Weight 280.40 g/mol --INVALID-LINK--
Melting Point 92 - 95 °C
Appearance White to Off-White Solid
Storage (Powder) -20°C for 3 years--INVALID-LINK--
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month--INVALID-LINK--

Table 1: Properties of this compound

PropertyValueReference
CAS Number 3115-49-9[2][3]
Molecular Formula C₁₇H₂₆O₃[2][3]
Molecular Weight 278.39 g/mol [3]
Melting Point 95-97ºC[2]
Boiling Point 406.8 ± 20.0 °C at 760 mmHg[2]
Density 1.0 ± 0.1 g/cm³[2]
Flash Point 140.1 ± 15.3 °C[2]
Water Solubility 0.04 mg/L[4]
LogP 6.05[2]

Table 2: Properties of 2-(4-Nonylphenoxy)acetic acid (Non-deuterated)

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is via the Williamson ether synthesis, a well-established method for preparing ethers. This would involve the reaction of 4-nonylphenol (B119669) with a deuterated chloroacetic acid derivative.

Materials:

  • 4-Nonylphenol

  • Chloroacetic acid-d2

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Alkoxide Formation: In a round-bottom flask, dissolve 4-nonylphenol in an aqueous solution of sodium hydroxide with stirring to form the sodium 4-nonylphenoxide salt.

  • Nucleophilic Substitution: To the solution of sodium 4-nonylphenoxide, add chloroacetic acid-d2. The mixture is then heated under reflux for several hours to facilitate the Sₙ2 reaction.

  • Work-up and Extraction: After cooling, the reaction mixture is acidified with hydrochloric acid to protonate the carboxylic acid. The product is then extracted from the aqueous phase using diethyl ether.

  • Purification: The ether layer is washed with water and then with a saturated sodium bicarbonate solution to convert the carboxylic acid to its sodium salt, which is soluble in the aqueous layer. The aqueous layer is then separated and re-acidified with HCl to precipitate the crude this compound.

  • Final Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the final, pure product.

Analytical Method for Quantification

A sensitive and specific method for the quantification of this compound in biological matrices would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (e.g., from plasma):

  • Protein Precipitation: To a known volume of plasma, add a threefold volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Hypothetical):

  • LC Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MS/MS Transitions: Monitor the transition of the deprotonated parent ion [M-H]⁻ to a characteristic product ion. For this compound, the parent ion would be at m/z 279.2, and a potential product ion could result from the loss of the carboxylic acid group. A second, confirmatory transition should also be monitored.

Signaling Pathways and Experimental Workflows

The non-deuterated parent compound, 2-(4-nonylphenoxy)acetic acid, is a metabolite of nonylphenol, a known endocrine disruptor. Endocrine disruptors can interfere with the body's hormonal systems, primarily by interacting with estrogen and androgen receptors. Therefore, it is highly probable that this compound would also exhibit endocrine-disrupting properties.

Estrogen Receptor Signaling Pathway

dot

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_mem Membrane ER Estrogen->ER_mem ER_cyto Cytoplasmic ER (inactive) Estrogen->ER_cyto Signaling_Cascade Signaling Cascade ER_mem->Signaling_Cascade ER_active Activated ER (Dimer) ER_cyto->ER_active Dissociation of HSP HSP HSP HSP->ER_cyto ER_nuc Nuclear ER ER_active->ER_nuc Translocation ERE Estrogen Response Element ER_nuc->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulation

Caption: Estrogen Receptor Signaling Pathway.

Androgen Receptor Signaling Pathway

dot

Androgen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_cyto Cytoplasmic AR (inactive) Androgen->AR_cyto AR_active Activated AR (Dimer) AR_cyto->AR_active Dissociation of HSP HSP HSP HSP->AR_cyto AR_nuc Nuclear AR AR_active->AR_nuc Translocation ARE Androgen Response Element AR_nuc->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for In Vitro Endocrine Disruption Studies

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., MCF-7, LNCaP) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Receptor_Binding Receptor Binding Assay Incubation->Receptor_Binding Reporter_Gene Reporter Gene Assay Incubation->Reporter_Gene Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq) Incubation->Gene_Expression Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Receptor_Binding->Data_Analysis Reporter_Gene->Data_Analysis Gene_Expression->Data_Analysis

References

An In-depth Technical Guide to the Synthesis of 2-(4-Nonylphenoxy)acetic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated analog of a significant metabolite of 4-nonylphenol (B119669). This document details the synthetic route, experimental protocols, and relevant biological context, including key signaling pathways. All quantitative data is summarized for clarity, and logical workflows are visualized using diagrams.

Introduction

2-(4-Nonylphenoxy)acetic acid is the primary metabolite of 4-nonylphenol, a compound of environmental and toxicological interest due to its endocrine-disrupting properties. The deuterated isotopologue, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This guide outlines a robust synthetic approach to this labeled compound, predicated on the well-established Williamson ether synthesis.

Synthesis Pathway

The synthesis of 2-(4-Nonylphenoxy)acetic acid and its deuterated analog is most effectively achieved through a two-step process:

  • Preparation of the Alkylating Agent: Synthesis of the non-deuterated or deuterated bromoacetic acid.

  • Williamson Ether Synthesis: The O-alkylation of 4-nonylphenol with the prepared bromoacetic acid derivative.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Preparation of Bromoacetic Acid-d2 cluster_1 Step 2: Williamson Ether Synthesis A Malonic Acid-d4 B Bromoacetic Acid-d2 A->B Bromination & Decarboxylation E This compound B->E C 4-Nonylphenol D Sodium 4-Nonylphenoxide C->D Deprotonation (e.g., NaOH) D->E O-Alkylation

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Bromoacetic acid-d2

While commercially available from specialty chemical suppliers, the synthesis of bromoacetic acid-d2 can be accomplished from a deuterated starting material such as malonic acid-d4. The process involves bromination followed by decarboxylation.

Step 2: Williamson Ether Synthesis

The core of the synthesis is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1] In this case, 4-nonylphenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of bromoacetic acid-d2 to form the desired ether linkage.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(4-nonylphenoxy)acetic acid and its deuterated analog.

Materials and Equipment
  • 4-Nonylphenol

  • Bromoacetic acid or Bromoacetic acid-d2

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of 2-(4-Nonylphenoxy)acetic acid (Non-deuterated)

This protocol is adapted from the well-established Williamson ether synthesis of similar phenolic acids.[2]

  • Deprotonation of 4-Nonylphenol:

    • In a round-bottom flask, dissolve 4-nonylphenol (1.0 eq) in a suitable solvent such as water or ethanol.

    • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide (1.0 eq), and stir until the 4-nonylphenol is fully dissolved and has formed the sodium 4-nonylphenoxide salt.

  • O-Alkylation:

    • To the solution of sodium 4-nonylphenoxide, add bromoacetic acid (1.1 eq).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) for 1-2 hours.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with water.

    • Acidify the solution with 6M hydrochloric acid until it is acidic to litmus (B1172312) paper.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the product as its sodium salt.

    • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like hot water or an ethanol/water mixture.

Protocol 2: Synthesis of this compound

This protocol is analogous to the non-deuterated synthesis, with the substitution of bromoacetic acid-d2 as the alkylating agent.

  • Deprotonation of 4-Nonylphenol:

    • Follow the same procedure as in Protocol 1 to generate sodium 4-nonylphenoxide.

  • O-Alkylation with Deuterated Reagent:

    • To the solution of sodium 4-nonylphenoxide, add bromoacetic acid-d2 (1.1 eq).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) for 1-2 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final products. Please note that the yields and spectroscopic data for the deuterated synthesis are estimated based on the non-deuterated synthesis due to a lack of specific literature values.

Table 1: Properties of Key Reagents

CompoundFormulaMolar Mass ( g/mol )CAS Number
4-NonylphenolC₁₅H₂₄O220.3584852-15-3
Bromoacetic AcidC₂H₃BrO₂138.9579-08-3
Bromoacetic Acid-d2C₂HD₂BrO₂140.9661898-49-5

Table 2: Synthesis Data for 2-(4-Nonylphenoxy)acetic acid and its d2-analog

CompoundFormulaMolar Mass ( g/mol )CAS NumberTypical Yield (%)
2-(4-Nonylphenoxy)acetic acidC₁₇H₂₆O₃278.393115-49-980-90%
This compoundC₁₇H₂₄D₂O₃280.401219798-75-080-90% (estimated)

Table 3: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
2-(4-Nonylphenoxy)acetic acid~10.5 (br s, 1H, COOH), 7.1-6.8 (m, 4H, Ar-H), 4.6 (s, 2H, OCH₂), 2.6 (t, 2H, Ar-CH₂), 1.6-0.8 (m, 17H, nonyl chain)~175 (COOH), 157 (Ar-C-O), 130, 115 (Ar-C), 65 (OCH₂), 35, 32, 30, 29, 23, 14 (nonyl chain)278 [M]⁺
This compound~10.5 (br s, 1H, COOH), 7.1-6.8 (m, 4H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6-0.8 (m, 17H, nonyl chain) (Note: signal at 4.6 ppm will be absent)~175 (COOH), 157 (Ar-C-O), 130, 115 (Ar-C), 65 (t, J(C-D) ≈ 22 Hz, OCD₂), 35, 32, 30, 29, 23, 14 (nonyl chain)280 [M]⁺

Biological Context and Signaling Pathways

2-(4-Nonylphenoxy)acetic acid is a biologically active molecule that interacts with several key signaling pathways. As a metabolite of nonylphenol, it is implicated in the endocrine-disrupting effects of its parent compound.

Cytochrome P450 Metabolism

Nonylphenol and its metabolites, including 2-(4-nonylphenoxy)acetic acid, undergo metabolism by the cytochrome P450 (CYP) enzyme system, which is a major pathway for the detoxification of xenobiotics.

G Xenobiotic Nonylphenol Phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Xenobiotic->Phase1 CYP450 Cytochrome P450 Enzymes Phase1->CYP450 Intermediate Reactive Intermediate (e.g., 2-(4-Nonylphenoxy)acetic acid) Phase1->Intermediate Phase2 Phase II Metabolism (Conjugation) Intermediate->Phase2 Excretion Excretion Phase2->Excretion

Caption: Cytochrome P450 mediated metabolism of xenobiotics.

Estrogen and Androgen Receptor Signaling

2-(4-Nonylphenoxy)acetic acid has been shown to exhibit weak endocrine activity, including anti-androgenic and anti-estrogenic effects in vitro. This suggests an interaction with the estrogen receptor (ER) and androgen receptor (AR) signaling pathways.

G cluster_1 cluster_2 ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Translocation & Dimerization Molecule 2-(4-Nonylphenoxy)acetic acid Molecule->ER Binds to/Antagonizes Gene Target Gene Transcription ERE->Gene Regulation

Caption: Antagonistic interaction with the Estrogen Receptor signaling pathway.

G cluster_1 cluster_2 AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Translocation & Dimerization Molecule 2-(4-Nonylphenoxy)acetic acid Molecule->AR Binds to/Antagonizes Gene Target Gene Transcription ARE->Gene Regulation

Caption: Antagonistic interaction with the Androgen Receptor signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound. The described Williamson ether synthesis is a robust and high-yielding method. The provided protocols, data, and pathway diagrams should serve as a valuable resource for researchers in the fields of drug metabolism, toxicology, and analytical chemistry. The availability of the deuterated standard is critical for advancing our understanding of the environmental and biological impact of nonylphenol and its metabolites.

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated Nonylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated nonylphenoxyacetic acid (specifically, 2-(4-Nonylphenoxy)acetic acid-d2) is a stable isotope-labeled version of nonylphenoxyacetic acid. The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, makes it a valuable tool in various scientific disciplines, particularly in drug development and metabolic research.[1][2][3][][5] The increased mass of deuterium can alter the pharmacokinetic profile of a molecule, a phenomenon known as the kinetic isotope effect, which can lead to improved metabolic stability and a more favorable therapeutic profile.[3][] Furthermore, deuterated compounds are extensively used as internal standards in quantitative bioanalysis, such as mass spectrometry, to ensure the accuracy and precision of pharmacokinetic data.[1][3]

This technical guide provides a comprehensive overview of the known physical characteristics of deuterated nonylphenoxyacetic acid, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, which is expected to have very similar physical properties.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundMedChemExpress
CAS Number 1219798-75-0MedChemExpress
Molecular Formula C₁₇H₂₄D₂O₃MedChemExpress
Molecular Weight 280.40 g/mol MedChemExpress

For comparison, the properties of the non-deuterated form are also presented.

PropertyValueSource
Chemical Name 2-(4-Nonylphenoxy)acetic acidPubChem
CAS Number 3115-49-9PubChem
Molecular Formula C₁₇H₂₆O₃PubChem
Molecular Weight 278.39 g/mol PubChem
Appearance Solid or liquidHunan Russell Chemicals Technology Co.,Ltd
Density 1.017 g/cm³Biosynth

Note: Physical properties such as melting point, boiling point, and solubility are expected to be very similar between the deuterated and non-deuterated forms. However, slight variations may exist due to the increased mass of deuterium.

Experimental Protocols

This section details the methodologies for determining key physical characteristics of deuterated nonylphenoxyacetic acid.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute for a preliminary approximate measurement. For an accurate determination, the temperature is then raised slowly, at a rate of 1-2°C per minute, near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the solid is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1°C).

Determination of Solubility

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is expressed in units of mg/mL or mol/L.

Spectral Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation and confirming deuteration.

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: The absence or significant reduction of the signal corresponding to the protons at the deuterated positions confirms successful labeling. The chemical shifts of the remaining protons provide structural information.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the position of deuteration.

  • ¹³C NMR: The carbon spectrum provides information about the carbon skeleton of the molecule.

b. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

Methodology:

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), is used.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the molecular ion peak will be shifted by +2 mass units compared to the non-deuterated compound, confirming the presence of two deuterium atoms.

Signaling Pathways and Experimental Workflows

Application in Pharmacokinetic Studies

Deuterated compounds like nonylphenoxyacetic acid-d2 are instrumental in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

Pharmacokinetic_Workflow cluster_Dosing Dosing cluster_Sampling Biological Sampling cluster_Analysis LC-MS/MS Analysis cluster_Modeling Pharmacokinetic Modeling Dosing Administer Deuterated Nonylphenoxyacetic Acid to Animal Model Sampling Collect Blood/Tissue Samples Over Time Dosing->Sampling Extraction Extract Drug and Metabolites Sampling->Extraction Quantification Quantify Deuterated and Non-deuterated Forms Extraction->Quantification Modeling Determine ADME Parameters Quantification->Modeling

Caption: Experimental workflow for a typical pharmacokinetic study using a deuterated compound.

Potential Interaction with PPARγ Signaling Pathway

Analogues of phenoxyacetic acid have been shown to act as partial agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating adipogenesis, metabolism, and cell proliferation.[6] This suggests that nonylphenoxyacetic acid and its deuterated form may also interact with this pathway.

PPAR_Signaling Ligand Nonylphenoxyacetic Acid (or Deuterated Analogue) PPARg PPARγ Ligand->PPARg Binds and Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Biological_Response Regulation of Metabolism & Proliferation Gene_Expression->Biological_Response Leads to

Caption: Simplified PPARγ signaling pathway potentially modulated by nonylphenoxyacetic acid.

References

2-(4-Nonylphenoxy)acetic acid-d2 material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). The safety and toxicological data presented are primarily based on the non-deuterated analogue, 2-(4-nonylphenoxy)acetic acid, and should be used as a close surrogate for handling 2-(4-nonylphenoxy)acetic acid-d2. Always consult the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

This compound is the deuterium-labeled version of 2-(4-nonylphenoxy)acetic acid.[1] Deuterium labeling is often utilized in research, particularly in pharmacokinetic and metabolic studies, to trace the molecule's fate within a biological system.[1] The primary chemical and physical properties are expected to be nearly identical to its non-deuterated counterpart.

Table 1: Chemical Identification

IdentifierValue
Chemical NameThis compound
Synonyms(4-n-Nonylphenoxy)acetic-2,2-d2 Acid, (4-n-Nonylphenoxy)acetic-α,α-d2 Acid[2]
CAS Number1219798-75-0[1][2]
Molecular FormulaC₁₇H₂₄D₂O₃[1]
Molecular Weight280.40 g/mol [1]

Table 2: Physical and Chemical Properties of 2-(4-Nonylphenoxy)acetic acid (Non-Deuterated Analogue)

PropertyValue
AppearanceClear liquid[3]
Melting Point95-97 °C[4]
Boiling Point406.8 ± 20.0 °C at 760 mmHg[4][5]
Density1.0 ± 0.1 g/cm³[4]
Flash Point140.1 ± 15.3 °C[4][5]
Vapor Pressure0.0 ± 1.0 mmHg at 25 °C[4]
LogP6.05[4]

Hazard Identification and Classification

The hazard classification for this compound is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of its non-deuterated form.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[3][6][7][8]
Skin Corrosion1BH314: Causes severe skin burns and eye damage.[3][7][8]
Skin Sensitization1H317: May cause an allergic skin reaction.[3][6][7][8]
Serious Eye Damage1H318: Causes serious eye damage.[3][6][7][8]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life.[3][6][7]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects.[3]

Pictograms:

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

  • GHS09: Environmental Hazard

Signal Word: Danger[3]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound.

Figure 1: Safe Handling and Storage Workflow cluster_handling Handling Procedures A Receive Compound B Store in a cool, dry, well-ventilated area A->B D Avoid contact with skin, eyes, and clothing A->D C Keep container tightly closed B->C E Wear appropriate PPE D->E F Use in a well-ventilated area or fume hood E->F G Wash hands thoroughly after handling F->G H Dispose of waste according to regulations G->H

Figure 1: Safe Handling and Storage Workflow
Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before use to determine the appropriate PPE.

Figure 2: Recommended Personal Protective Equipment (PPE) cluster_ppe Personal Protective Equipment A Eye Protection: Chemical safety goggles or face shield B Hand Protection: Compatible chemical-resistant gloves C Skin and Body Protection: Lab coat, protective clothing D Respiratory Protection: NIOSH/MSHA or European Standard EN 149 approved respirator

Figure 2: Recommended Personal Protective Equipment (PPE)

Toxicological Information and Experimental Protocols

The toxicological data is derived from studies on the non-deuterated 2-(4-nonylphenoxy)acetic acid.

Table 4: Summary of Toxicological Data

EndpointResultSpecies
Acute Oral Toxicity (LD50)1674 mg/kg body weight[8]Rat[8]
Skin Corrosion/IrritationCorrosive[8][9]Rabbit[8][9]
Eye IrritationCauses serious eye damage[8][9]Rabbit[8][9]
Skin SensitizationPositive (potential sensitizer)[8]Guinea pig[8]
GenotoxicityNot genotoxic in bacteria and mammalian cells in vitro[9]-
Experimental Protocol: Skin Corrosion Study (Rabbit)

This protocol is a summarized representation based on descriptions of studies conducted.[8][9]

  • Test Animals: Healthy young adult albino rabbits.

  • Procedure:

    • The chemical was applied to a small area of clipped skin on the back of the rabbits.

    • The application site was covered with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the dressing was removed, and the skin was washed.

    • Observations for erythema and edema were made at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Results: Corrosive effects were observed.[8][9]

Experimental Protocol: Eye Irritation Study (Rabbit)

This protocol is a summarized representation based on descriptions of studies conducted.[8][9]

  • Test Animals: Healthy young adult albino rabbits.

  • Procedure:

    • A specified amount of the chemical was instilled into the conjunctival sac of one eye of each rabbit.

    • The other eye remained untreated and served as a control.

    • The eyes were examined for signs of irritation (redness, swelling, discharge, corneal and iridial effects) at regular intervals after instillation.

  • Results: The chemical caused damage to the cornea and iris, and corrosion of the conjunctiva, leading to a classification of serious eye damage.[8]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Figure 3: First Aid Measures Flowchart A Exposure Event B Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. A->B C Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. A->C D Inhalation: Remove person to fresh air and keep comfortable for breathing. A->D E Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. A->E F Seek Immediate Medical Attention B->F C->F D->F E->F

Figure 3: First Aid Measures Flowchart

Ecological Information

This compound is classified as very toxic to aquatic life with long-lasting effects.[3][6]

  • H400: Very toxic to aquatic life.[3][6][7]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Avoid release to the environment.[3][6] Collect spillage.[6] All waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool for research, but it requires careful handling due to its hazardous properties, which are inferred from its non-deuterated analogue. The compound is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life.[3][6][7][8] Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper disposal methods, is mandatory to ensure the safety of laboratory personnel and the environment.

References

Technical Guide to Commercial Sourcing and Application of 2-(4-Nonylphenoxy)acetic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart in various matrices. This document outlines key technical specifications from commercial suppliers, provides a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications, and explores the biological signaling pathways associated with the parent compound, nonylphenol.

Commercial Supplier and Technical Data

This compound is a specialized chemical primarily used as an internal standard in analytical chemistry. The following table summarizes the technical data for this compound from known commercial suppliers.

ParameterMedChemExpress (MCE)C/D/N Isotopes
Product Name This compound(4-n-Nonylphenoxy)acetic-alpha,alpha-d2 Acid
Catalog Number HY-W282887SD-6492
CAS Number 1219798-75-01219798-75-0
Molecular Formula C₁₇H₂₄D₂O₃CH₃(CH₂)₈C₆H₄OCD₂COOH
Molecular Weight 280.40 g/mol 280.40 g/mol
Isotopic Enrichment Not specified98 atom % D
Purity Not specifiedNot specified
Physical Form PowderSolid
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]Store at room temperature.[2]
Intended Use For research use only. Can be used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]For research use only.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of 2-(4-nonylphenoxy)acetic acid and its parent compound, nonylphenol, in biological and environmental samples. Its chemical and physical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for differentiation by a mass spectrometer.[4][5][6] This co-elution and similar ionization behavior enable correction for variations in sample preparation and instrument response.[4][5][6]

Protocol: Quantification of 2-(4-Nonylphenoxy)acetic acid in Environmental Water Samples using HPLC-MS/MS

This protocol provides a general framework for the analysis of 2-(4-nonylphenoxy)acetic acid using its deuterated internal standard. Optimization will be required for specific sample matrices and instrumentation.

1. Preparation of Standards:

  • Prepare a stock solution of non-deuterated 2-(4-nonylphenoxy)acetic acid in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the non-deuterated stock solution, prepare a series of calibration standards in a relevant concentration range (e.g., 0.1 ng/mL to 100 ng/mL) by serial dilution with a mixture of water and methanol.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the same solvent mixture.

2. Sample Preparation:

  • Collect water samples in amber glass bottles and store at 4°C.

  • To a 100 mL water sample, add a precise volume of the this compound working solution to achieve a final concentration of 10 ng/mL.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering matrix components.[7]

    • Condition the C18 cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove polar impurities.

    • Elute the analyte and internal standard with methanol or acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase.

3. HPLC-MS/MS Analysis:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • 2-(4-nonylphenoxy)acetic acid: Monitor the transition from the precursor ion (m/z 277.2) to a characteristic product ion.

    • This compound: Monitor the transition from the precursor ion (m/z 279.2) to the same product ion as the non-deuterated analyte.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 2-(4-nonylphenoxy)acetic acid in the environmental samples by applying the peak area ratio to the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standards Prepare Calibration Standards (Analyte) Spike Spike Sample with IS IS Prepare Internal Standard (Analyte-d2) IS->Spike Sample Collect Water Sample Sample->Spike SPE Condition C18 Cartridge -> Load Sample -> Wash -> Elute Spike->SPE Dry Evaporate Eluate SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC Inject Sample onto HPLC Reconstitute->HPLC MS Detect by Mass Spectrometry (MRM Mode) HPLC->MS CalCurve Construct Calibration Curve (Area Ratio vs. Concentration) MS->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify

Caption: Workflow for the quantification of 2-(4-nonylphenoxy)acetic acid using a deuterated internal standard.

Signaling Pathways

2-(4-Nonylphenoxy)acetic acid is a metabolite of nonylphenol, a known endocrine disruptor.[8] Research on nonylphenol has identified its interference with several key cellular signaling pathways. The deuterated form of its metabolite is essential for accurately studying its presence and effects.

TGF-β Signaling Pathway

Nonylphenol has been shown to stimulate the proliferation of certain cancer cells by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway.[9] This pathway is a critical regulator of cell growth, differentiation, and apoptosis. The inhibitory effect of nonylphenol is mediated through the estrogen receptor (ER) and involves the downregulation of Smad3 phosphorylation and an increase in the expression of the inhibitory protein SnoN.[9]

NP Nonylphenol ER Estrogen Receptor (ER) NP->ER pSmad23 p-Smad2/3 ER->pSmad23 inhibits SnoN SnoN ER->SnoN induces TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (e.g., cell cycle arrest) Nucleus->Transcription Proliferation Cell Proliferation Transcription->Proliferation inhibits SnoN->Transcription inhibits

Caption: Inhibition of the TGF-β signaling pathway by nonylphenol.

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) Signaling

Nonylphenol can also activate the nuclear receptors CAR and PXR.[10] These receptors are crucial for the metabolism and detoxification of xenobiotics by regulating the expression of cytochrome P450 (CYP) enzymes, such as CYP2B and CYP3A.[10] This activation can alter the metabolic profile of other compounds and is a key aspect of nonylphenol's toxicological effects.

NP Nonylphenol CAR CAR NP->CAR activates PXR PXR NP->PXR activates CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->CAR_RXR RXR->PXR_RXR Nucleus Nucleus CAR_RXR->Nucleus translocates to PXR_RXR->Nucleus translocates to XRE Xenobiotic Response Element (XRE) Nucleus->XRE CYP_Genes CYP2B, CYP3A Gene Transcription XRE->CYP_Genes induces Detox Xenobiotic Metabolism & Detoxification CYP_Genes->Detox

Caption: Activation of CAR/PXR signaling pathways by nonylphenol leading to xenobiotic metabolism.

References

The Role of 2-(4-Nonylphenoxy)acetic acid-d2 in Environmental Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the critical role of 2-(4-Nonylphenoxy)acetic acid-d2 (NPAA-d2) in environmental science. As a deuterated analog of 2-(4-Nonylphenoxy)acetic acid (NPAA), a significant degradation product of nonylphenol ethoxylates (NPEOs), NPAA-d2 serves as an indispensable internal standard for the accurate quantification of NPAAs in various environmental matrices. The widespread use of NPEOs in industrial and domestic products has led to their ubiquitous presence in the environment, where they degrade into more persistent and often more toxic metabolites, including the endocrine-disrupting nonylphenols and their carboxylated derivatives, the nonylphenoxyacetic acids.

This guide details the importance of monitoring these compounds and elucidates the analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), where NPAA-d2 is employed to ensure data accuracy and reliability through isotope dilution techniques. Detailed experimental protocols for sample preparation and analysis are provided, alongside quantitative data to support methodological validation. Furthermore, this document includes essential visualizations, such as the degradation pathway of NPEOs and a typical analytical workflow, to facilitate a deeper understanding of the scientific principles and practical applications of this compound in environmental monitoring and research.

Introduction: The Environmental Significance of Nonylphenol Ethoxylate Metabolites

Nonylphenol ethoxylates (NPEOs) are a major class of non-ionic surfactants used extensively in detergents, emulsifiers, wetting agents, and other industrial applications.[1] Their large-scale production and subsequent release into wastewater streams result in their widespread distribution in aquatic and terrestrial ecosystems.[1] While NPEOs themselves are of environmental concern, their degradation products are often more persistent and toxic.

The primary degradation pathway of NPEOs involves the stepwise shortening of the ethoxylate chain, leading to the formation of short-chain NPEOs, nonylphenol (NP), and carboxylated derivatives, including 2-(4-Nonylphenoxy)acetic acid (NPAA) and other nonylphenoxyethoxycarboxylic acids (NPECs).[2][3][4] Nonylphenol is a well-known endocrine-disrupting compound, capable of mimicking the effects of estrogen and causing adverse reproductive and developmental effects in wildlife.[1] The carboxylated metabolites, such as NPAA, are also of significant concern due to their persistence and potential for bioaccumulation.

Given the environmental risks associated with these degradation products, accurate and sensitive analytical methods are crucial for monitoring their presence and concentrations in various environmental compartments, including water, sediment, and soil.

The Role of this compound as an Internal Standard

In analytical chemistry, particularly in trace analysis using techniques like LC-MS/MS, an internal standard is essential for accurate quantification. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods.

The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard (NPAA-d2) to the sample prior to any sample preparation or analysis steps. The deuterated standard behaves almost identically to the native analyte (NPAA) throughout the extraction, cleanup, and chromatographic separation processes. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision, as this ratio is unaffected by variations in sample recovery or matrix effects that can suppress or enhance the instrument's signal.

Key Advantages of Using this compound:

  • High Accuracy and Precision: Compensates for analyte loss during sample preparation and for matrix effects during analysis.

  • Similar Chemical and Physical Properties: Co-elutes with the native analyte, ensuring that it experiences the same analytical conditions.

  • Mass Spectrometric Differentiation: Easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z).

Quantitative Data

The use of this compound as an internal standard is crucial for obtaining reliable quantitative data in environmental monitoring studies. The following tables summarize key properties of the standard and typical performance data from analytical methods for related compounds.

Table 1: Physicochemical Properties of 2-(4-Nonylphenoxy)acetic acid and its Deuterated Analog
Property2-(4-Nonylphenoxy)acetic acidThis compound
CAS Number 3115-49-91219798-75-0
Molecular Formula C₁₇H₂₆O₃C₁₇H₂₄D₂O₃
Molecular Weight 278.39 g/mol 280.40 g/mol
Synonyms 4-Nonylphenoxyacetic acid, NPAANPAA-d2

Data sourced from commercial supplier and database information.

Table 2: Typical Performance Data for the Analysis of Nonylphenol Ethoxylate Metabolites using Isotope Dilution LC-MS/MS
ParameterWater MatrixSediment/Soil Matrix
Typical Sample Volume/Mass 100 - 500 mL1 - 10 g
Internal Standard Spiking Concentration 50 - 200 ng/L10 - 50 ng/g
Extraction Method Solid-Phase Extraction (SPE)Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction
SPE Sorbent Polymeric Reversed-Phase (e.g., Oasis HLB)N/A
Typical Recovery (%) 70 - 110%60 - 100%
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.1 - 1.0 ng/g
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L0.5 - 5.0 ng/g
Relative Standard Deviation (RSD) < 15%< 20%

Note: This table represents typical values reported in the literature for the analysis of related nonylphenol compounds using isotope dilution LC-MS/MS. Specific values will vary depending on the exact methodology, instrumentation, and matrix.

Experimental Protocols

The following sections outline a typical experimental workflow for the analysis of 2-(4-Nonylphenoxy)acetic acid in environmental samples using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples
  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, acidify to a pH < 2 with a suitable acid (e.g., sulfuric or hydrochloric acid) and store at 4°C.

  • Internal Standard Spiking: To a known volume of the water sample (e.g., 250 mL), add a precise amount of this compound solution in a water-miscible solvent (e.g., methanol) to achieve a final concentration within the calibration range (e.g., 100 ng/L).

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge by passing methanol (B129727) (e.g., 5 mL) followed by deionized water (e.g., 5 mL) and finally sample-pH-adjusted deionized water (e.g., 5 mL). Do not allow the cartridge to go dry.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with a small volume of deionized water (e.g., 5 mL) to remove any interfering hydrophilic compounds.

  • Drying: Dry the cartridge by applying a vacuum for 10-20 minutes.

  • Elution: Elute the retained analytes with a suitable organic solvent. A common elution solvent is methanol or a mixture of methanol and another solvent like dichloromethane. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with a modifier such as 0.1% formic acid or 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for both 2-(4-Nonylphenoxy)acetic acid and its deuterated internal standard must be determined by direct infusion of the analytical standards. The following are hypothetical, yet plausible, transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-(4-Nonylphenoxy)acetic acid (NPAA) 277.2[To be determined empirically]
This compound (NPAA-d2) 279.2[To be determined empirically]

Note: The exact MRM transitions, collision energies, and other MS parameters need to be optimized for the specific instrument being used.

Mandatory Visualizations

Degradation Pathway of Nonylphenol Ethoxylates

NPEO_Degradation NPEO Nonylphenol Ethoxylates (NPEOs, n > 2) NPEO_short Short-chain NPEOs (n = 1, 2) NPEO->NPEO_short Ethoxylate chain shortening NP Nonylphenol (NP) NPEO_short->NP De-ethoxylation (anaerobic) NPEC Nonylphenoxyethoxy- carboxylates (NPECs) NPEO_short->NPEC Oxidation NPAA 2-(4-Nonylphenoxy)acetic acid (NPAA) NPEC->NPAA Further Oxidation

Caption: Aerobic and anaerobic degradation pathways of nonylphenol ethoxylates.

Analytical Workflow for NPAA in Environmental Samples

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Environmental Sample (Water or Soil) Spike Spike with This compound Sample->Spike Extraction Solid-Phase Extraction (SPE) or Pressurized Liquid Extraction (PLE) Spike->Extraction Cleanup Elution and Concentration Extraction->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data Data Acquisition (Ratio of NPAA to NPAA-d2) LCMS->Data Quantify Quantification of NPAA Concentration Data->Quantify Calibration Calibration Curve Calibration->Quantify

Caption: General workflow for the analysis of NPAA using an internal standard.

Synthesis of this compound

A potential synthetic pathway is the reaction of 4-nonylphenol (B119669) with a deuterated chloroacetic acid or a derivative thereof in the presence of a base. The deuterium (B1214612) atoms would be incorporated into the acetic acid moiety.

Synthesis cluster_reactants Reactants cluster_product Product NP_OH 4-Nonylphenol Base + Base (e.g., NaOH) D2_Cl_COOH Chloroacetic acid-d2 NPAA_d2 This compound Base->NPAA_d2 Williamson Ether Synthesis

Caption: Plausible synthesis route for this compound.

Conclusion

This compound is a vital tool for environmental scientists and analytical chemists. Its use as an internal standard in isotope dilution LC-MS/MS methods enables the accurate and precise quantification of 2-(4-Nonylphenoxy)acetic acid, a key environmental metabolite of the widely used nonylphenol ethoxylate surfactants. The methodologies outlined in this guide provide a framework for the robust monitoring of this and other related environmental contaminants. As regulatory scrutiny of endocrine-disrupting compounds and their degradation products continues to grow, the demand for high-quality analytical standards like this compound and the reliable analytical methods they support will undoubtedly increase. This will be critical in assessing the extent of environmental contamination, understanding the fate and transport of these pollutants, and ultimately, in protecting ecosystem and human health.

References

Degradation Products of Nonylphenol Ethoxylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants widely used in industrial and consumer products. Due to their environmental persistence and the endocrine-disrupting properties of their degradation products, understanding their transformation pathways is of critical importance. This document details the aerobic and anaerobic degradation pathways, summarizes quantitative data on the formation of key metabolites, provides detailed experimental protocols for their analysis, and visualizes the core processes through diagrams.

Introduction to Nonylphenol Ethoxylate Degradation

Nonylphenol ethoxylates (NPEOs) are anthropogenic compounds that enter the environment primarily through industrial and municipal wastewater effluents.[1] In the environment, NPEOs undergo microbial degradation, which, contrary to breaking them down into harmless substances, often results in the formation of more persistent and toxic metabolites.[2] The primary degradation pathways involve the stepwise shortening of the hydrophilic ethoxylate chain, leading to the formation of short-chain NPEOs, and ultimately the more hydrophobic and estrogenic nonylphenol (NP).[3][4]

Under aerobic conditions, in addition to the shortening of the ethoxylate chain, oxidation can lead to the formation of carboxylated derivatives, namely nonylphenoxy ethoxycarboxylates (NPECs) and carboxyalkylphenoxy ethoxycarboxylates (CAPECs).[5][6] Anaerobic degradation, commonly occurring in sewage sludge and sediments, primarily proceeds through the de-ethoxylation pathway, resulting in a higher yield of nonylphenol.[7][8]

Key Degradation Products

The principal degradation products of NPEOs are categorized as follows:

  • Short-chain Nonylphenol Ethoxylates (SC-NPEOs): These include NP1EO and NP2EO, which are intermediates in the degradation process and are less biodegradable than the parent long-chain NPEOs.

  • Nonylphenol (NP): A persistent and bioaccumulative metabolite classified as an endocrine disruptor due to its ability to mimic estrogen.[2][9] It is formed under both aerobic and anaerobic conditions but is a major product of anaerobic degradation.[7]

  • Nonylphenoxy Carboxylic Acids (NPECs): Formed under aerobic conditions through the oxidation of the terminal ethoxylate group. NP1EC and NP2EC are common examples.

  • Carboxyalkylphenoxy Carboxylic Acids (CAPECs): These dicarboxylic acids result from the oxidation of both the ethoxylate chain and the alkyl chain under aerobic conditions.[5]

Quantitative Data on Degradation Products

The following tables summarize quantitative data on the concentration of NPEO degradation products observed in various environmental matrices and experimental setups.

Table 1: Concentration of NPEO Degradation Products in Wastewater and Sludge

Sample TypeNPNP1EONP2EONPECsReference
Municipal Wastewater Influent5 - 150 µg/L10 - 500 µg/L10 - 600 µg/L1 - 100 µg/L[10]
Municipal Wastewater Effluent1 - 50 µg/L1 - 100 µg/L1 - 150 µg/L5 - 200 µg/L[10]
Anaerobically Digested Sludgeup to 1 g/kg---[1]

Table 2: Time-course of Anaerobic Degradation of NPEO in a Laboratory Batch Test

Incubation Time (days)NP2EO (% of total identified products)NP1EO (% of total identified products)NP (% of total identified products)Reference
7Major ProductMinor ProductNot Detected[7]
14PresentPredominant MetaboliteDetected[7]
21Minor ProductMinor ProductMain Species Detected[7]
35Minor ProductMinor ProductMain Species Detected[7]

Experimental Protocols

This section details a generalized experimental protocol for the analysis of NPEO degradation products in water samples, based on common methodologies cited in the literature.[10][11]

Sample Collection and Preparation
  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Acidify the samples to a pH of 2 with hydrochloric acid to preserve the analytes.

  • Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.

Solid-Phase Extraction (SPE) for Analyte Concentration
  • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the analytes with 10 mL of a methanol/dichloromethane (50:50, v/v) mixture.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for analysis.

Analytical Determination by HPLC-MS/MS
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: linear gradient to 95% B

    • 15-20 min: hold at 95% B

    • 20.1-25 min: return to 20% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each target analyte.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of NPEOs and a typical experimental workflow for their analysis.

Aerobic_Degradation_Pathway NPEO Nonylphenol Ethoxylate (NPEO) SC_NPEO Short-Chain NPEO (NP1-2EO) NPEO->SC_NPEO De-ethoxylation NPEC Nonylphenoxy Ethoxycarboxylate (NPEC) NPEO->NPEC ω-oxidation SC_NPEO->NPEC ω-oxidation NP Nonylphenol (NP) SC_NPEO->NP De-ethoxylation CAPEC Carboxyalkylphenoxy Ethoxycarboxylate (CAPEC) NPEC->CAPEC β-oxidation Mineralization Mineralization (CO2 + H2O) CAPEC->Mineralization NP->Mineralization

Caption: Aerobic degradation pathway of Nonylphenol Ethoxylates.

Anaerobic_Degradation_Pathway NPEO Nonylphenol Ethoxylate (NPEO) NPnEO NP(n-1)EO NPEO->NPnEO Stepwise De-ethoxylation NP2EO NP2EO NPnEO->NP2EO ... NP1EO NP1EO NP2EO->NP1EO NP Nonylphenol (NP) NP1EO->NP Persistence Persistence in Sediment NP->Persistence

Caption: Anaerobic degradation pathway of Nonylphenol Ethoxylates.

Experimental_Workflow Start Start: Water Sample Filtration Filtration (0.45 µm) Start->Filtration SPE Solid-Phase Extraction (C18) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis HPLC-MS/MS Analysis Evaporation->Analysis Data Data Processing & Quantification Analysis->Data End End: Results Data->End

Caption: Experimental workflow for NPEO degradation product analysis.

References

A Technical Guide to the Endocrine-Disrupting Effects of Nonylphenol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonylphenol (NP) and its precursor compounds, nonylphenol ethoxylates (NPEOs), are high-production-volume chemicals used as non-ionic surfactants in a wide array of industrial and consumer products.[1][2] The degradation of NPEOs in the environment and through metabolic processes leads to the formation of nonylphenol, a persistent, bioaccumulative, and toxic compound.[1][2][3] There is substantial scientific evidence classifying NP as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the normal functioning of the endocrine system. This interference is primarily mediated through its structural similarity to endogenous hormones like 17β-estradiol, allowing it to interact with various nuclear receptors.[1][3] This document provides an in-depth technical overview of the endocrine-disrupting effects of nonylphenol and its metabolites, presenting quantitative data, detailing experimental protocols, and visualizing key pathways and processes.

Mechanisms of Endocrine Disruption

Nonylphenol exerts its endocrine-disrupting effects through multiple mechanisms of action, affecting estrogenic, androgenic, and thyroid pathways, among others.

Estrogenic Activity

The most well-characterized mechanism of NP is its action as a xenoestrogen.[1] It mimics the natural hormone 17β-estradiol, primarily by binding to and activating estrogen receptors (ERα and ERβ).[1][4] Although its binding affinity is significantly lower than that of estradiol (B170435) (estimated to be up to 100,000 times less potent), the high concentrations of NP found in the environment can be sufficient to elicit significant estrogenic responses.[1] This binding initiates a cascade of molecular events, including the transcription of estrogen-responsive genes, leading to physiological effects such as the feminization of aquatic organisms and altered reproductive functions.[1]

Anti-Androgenic and Other Receptor Interactions

In addition to its estrogenic effects, NP has been shown to act as an antagonist to the androgen receptor (AR).[5] This anti-androgenic activity can disrupt male reproductive development and function. Some studies have also noted a weak affinity for the progesterone (B1679170) receptor.[6] Furthermore, nonylphenol can activate the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic and steroid hormone metabolism, suggesting a pathway by which NP can alter the metabolic clearance of endogenous hormones.[7]

Thyroid Hormone Disruption

Emerging evidence indicates that nonylphenol and its ethoxylates can disrupt the thyroid hormone system.[8][9] Studies have demonstrated that exposure to NP can lead to decreased levels of serum thyroid hormones (FT3 and FT4) and a corresponding increase in thyroid-stimulating hormone (TSH).[10] The proposed mechanism involves the antagonism of thyroid hormone receptor (TR) signaling, which plays a critical role in regulating metabolism, growth, and development.[8][9]

Disruption of Steroidogenesis

Nonylphenol can interfere with the synthesis of steroid hormones (steroidogenesis).[1] In vitro assays using the H295R human adrenal carcinoma cell line, which expresses the key enzymes for steroidogenesis, are used to detect the effects of chemicals on hormone production.[11] By altering the expression or activity of these enzymes, NP can disrupt the balance of sex hormones, further contributing to its reproductive toxicity.

Quantitative Data Presentation

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a basis for comparing the potency and effects of nonylphenol.

Table 1: Receptor Binding Affinity of Nonylphenol

ReceptorAssay TypeSpecies/SystemLigandValueUnitReference
Estrogen Receptor (ER)Relative Binding AffinityRainbow TroutEstradiol5 x 10⁻⁵RBA[1]
Estrogen Receptor (ER)Competitive Binding (IC₅₀)Rat Uterine Cytosol[³H]-Estradiol2.4 - 4.7µM[12]
Estrogen Receptor (ER)Competitive Binding (IC₅₀)Rat Uterine Cytosol[³H]-Estradiol2.8 x 10⁻⁵M[12]
Estrogen Receptor (ER)Competitive Binding (Kᵢ)Rat[³H]-Estradiol0.05 - 65µM[6]
Estrogen Receptor (ER)In Silico DockingRatEstradiol-6.18kcal/mol[13]
Progesterone Receptor (PR)Competitive Binding (Kᵢ)Rat[³H]-Promegestone1.2 - 3.8µM[6]

Note: The 2.8 x 10⁻⁵ M IC₅₀ value is for the pure, unbranched 4-n-nonylphenol isomer, which shows lower affinity than the commercial mixture of branched isomers.[12]

Table 2: In Vivo Reproductive and Developmental Effects of Nonylphenol

SpeciesEndpointExposure Route/DurationEffect Level (Value)Effect Level (Unit)Reference
Rat (prepubertal)Uterotrophic AssayOral (3 days)25 - 100mg/kg[6]
Rat (male)Testosterone (B1683101), ↑ FSH, ↑ LHIntraperitoneal (55 days)1 - 100µg/kg bw[13]
Mouse (male)↓ Testis Weight, ↑ Epididymis WeightDrinking Water (Chronic)50µg/L[14]
RatReproductive Toxicity (NOAEL)Oral (>3.5 generations)13mg/kg/day[15]

Table 3: In Vivo Thyroid Disruption Effects of Nonylphenol

SpeciesEndpointExposure Route/DurationDose (mg/kg/day)ObservationReference
RatSerum HormonesGavage (15 days)40, 80, 200Dose-dependent ↓ FT3, ↓ FT4, ↑ TSH[10]
RatThyroid HistologyGavage (15 days)80, 200Dilation of endoplasmic reticulum, mitochondrial damage[10]

Table 4: Toxicity of Nonylphenol to Aquatic Organisms

Organism TypeSpeciesEndpointValueUnitReference
FishGeneralVitellogenin Induction10µg/L[1]
Freshwater AmphipodHyalella aztecaAcute Toxicity (LC₅₀)20.7µg/L[16]
Freshwater FishPimephales promelasChronic Toxicity (LOEC)10.18µg/L[16]
Freshwater FishOncorhynchus mykissChronic Growth Reduction (LOEC)10.3µg/L[17]
Saltwater FishPleuronectes americanusAcute Toxicity (LC₅₀)17µg/L[17][18]
Saltwater FishCyprinodon variegatusAcute Toxicity (LC₅₀)209.8µg/L[18]

Experimental Protocols

Detailed and standardized protocols are essential for assessing the endocrine-disrupting potential of chemicals. The Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established guidelines for many of these key assays.[11][19][20]

Estrogen Receptor (ER) Competitive Binding Assay (e.g., OECD 493)

This in vitro assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

  • Principle: A fixed concentration of radiolabeled estradiol and ER-containing preparation (e.g., rat uterine cytosol) are incubated with varying concentrations of the test chemical (nonylphenol).

  • Methodology:

    • Preparation: Isolate ER from a suitable source, such as rat uterine cytosol or recombinant human ERα.

    • Incubation: Incubate the ER preparation, radiolabeled estradiol, and a range of concentrations of the test chemical until equilibrium is reached.

    • Separation: Separate receptor-bound from unbound radiolabeled estradiol using a technique like hydroxylapatite or dextran-coated charcoal.

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Analysis: Plot the percentage of bound radiolabel against the log concentration of the test chemical. Calculate the IC₅₀ (the concentration that inhibits 50% of specific binding) and the relative binding affinity (RBA) compared to a reference estrogen.

Uterotrophic Assay in Rodents (OECD 440)

This short-term in vivo screening assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.

  • Principle: Estrogenic compounds stimulate the proliferation of uterine tissues, leading to a measurable increase in uterine weight.

  • Methodology:

    • Animal Model: Use either immature female rats (around 20-21 days old) or adult, ovariectomized rats.

    • Dosing: Administer the test chemical (e.g., nonylphenol) daily for three consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).

    • Necropsy: On the fourth day, euthanize the animals and carefully dissect the uterus, removing any adjoining fat and connective tissue.

    • Measurement: Record the wet weight of the uterus. The uterus may also be blotted to obtain a "blotted" weight, which is often more consistent.

    • Analysis: Statistically compare the mean uterine weights of the treated groups to the vehicle control group. A significant increase indicates estrogenic activity.

H295R Steroidogenesis Assay (OECD 456)

This in vitro assay uses the H295R human adrenocortical carcinoma cell line to screen for chemicals that affect the production of steroid hormones, including androgens and estrogens.

  • Principle: The H295R cell line expresses most of the key enzymes required for steroidogenesis. The assay measures the amount of testosterone and estradiol produced and secreted into the cell culture medium following exposure to a test chemical.

  • Methodology:

    • Cell Culture: Culture H295R cells in appropriate multi-well plates until they reach the desired confluency.

    • Exposure: Replace the culture medium with fresh medium containing a range of concentrations of the test chemical, along with controls. Incubate for 48 hours.

    • Hormone Extraction: Collect the cell culture medium.

    • Quantification: Measure the concentrations of testosterone and 17β-estradiol in the medium using validated methods such as ELISA or LC-MS/MS.

    • Analysis: Compare hormone production in treated wells to solvent control wells. An increase or decrease in hormone levels indicates a potential effect on steroidogenesis.

Analytical Methods for Nonylphenol Metabolite Detection

Accurate detection of NP and its metabolites in biological and environmental samples is crucial for exposure assessment.

  • Sample Preparation: Typically involves solid-phase extraction (SPE) to enrich the analytes and remove interfering matrix components from samples like water, sediment, or urine.[21][22] Enzymatic hydrolysis is often required for urine samples to cleave glucuronide and sulfate (B86663) conjugates before extraction.[23]

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing NP in various matrices, providing both separation and structural identification.[24]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for analyzing oxidized metabolites (e.g., OH-NP, oxo-NP) in biological samples like urine. Online-SPE-LC-MS/MS methods provide a high-throughput and robust approach for human biomonitoring.[23]

    • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A sensitive method for quantifying NP and NPEOs, particularly in environmental samples.[22]

Mandatory Visualizations

The following diagrams, rendered in DOT language, illustrate key pathways and workflows related to the endocrine disruption of nonylphenol.

Estrogenic_Signaling_Pathway_Disruption cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Nonylphenol (NP) (Xenoestrogen) ER Estrogen Receptor (ERα / ERβ) NP->ER Binds & Activates E2 17β-Estradiol (E2) (Endogenous Hormone) E2->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds as Dimer HSP HSP90 ER_HSP Inactive ER Complex ER_HSP->ER dissociates Gene Estrogen-Responsive Gene ERE->Gene promotes mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., Vitellogenin) mRNA->Protein Translation

Caption: Disruption of the estrogen signaling pathway by nonylphenol.

ER_Transactivation_Workflow start Start: ER Transactivation Assay step1 1. Cell Culture (e.g., HeLa-9903, ER-CALUX) Culture cells containing ER and an estrogen-responsive reporter gene. start->step1 step2 2. Chemical Exposure Expose cells to various concentrations of Nonylphenol (and controls). step1->step2 step3 3. Incubation Incubate for 24-48 hours to allow for receptor binding and gene transcription/translation. step2->step3 step4 4. Cell Lysis Lyse cells to release cellular contents, including the reporter protein (e.g., Luciferase). step3->step4 step5 5. Reporter Assay Add substrate for the reporter protein and measure the signal (e.g., luminescence). step4->step5 step6 6. Data Analysis Normalize data to controls. Generate dose-response curve and calculate EC50. step5->step6 end End: Determine Estrogenic Potency step6->end

Caption: Experimental workflow for an in vitro ER transactivation assay.

NP_Adverse_Outcome_Pathway cluster_source Exposure mie Molecular Initiating Event (Receptor Binding) cellular Cellular Response (Altered Gene Expression, Altered Steroidogenesis) mie->cellular organ Organ-Level Effects (↓ Testis Weight, ↑ Uterine Weight, Thyroid Dysfunction) cellular->organ organism Organism Response (Impaired Reproduction, Metabolic Disruption, Developmental Defects) organ->organism Source NP/NPEO Exposure (Diet, Water, etc.) Source->mie Bioavailability & Distribution

Caption: Logical relationship from NP exposure to adverse organism outcomes.

Conclusion

Nonylphenol and its metabolites are potent endocrine disruptors with the ability to interfere with multiple hormonal pathways, including estrogenic, androgenic, and thyroid signaling. The quantitative data clearly demonstrate biological activity across a range of concentrations, some of which are environmentally relevant, particularly in aquatic ecosystems. The mechanisms of action involve direct receptor interaction, antagonism, and interference with hormone synthesis. Standardized experimental protocols are crucial for the continued evaluation of NP and other potential EDCs to inform accurate risk assessments and regulatory decisions. The visualization of these complex biological interactions and experimental processes provides a clear framework for understanding the significant risks posed by these ubiquitous environmental contaminants. Further research into the effects of chronic low-dose exposure and the activity of specific NP isomers is warranted to fully comprehend their impact on human and environmental health.

References

Navigating the Frontier of Precision: An In-depth Technical Guide to the Stability and Storage of Deuterated Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, deuterated analytical standards are indispensable tools for achieving the highest levels of accuracy and precision in quantitative analysis. This guide provides a comprehensive overview of the critical factors influencing the stability of these standards, best practices for their storage and handling, and detailed protocols for assessing their long-term viability.

Introduction to Deuterated Analytical Standards

Deuterated analytical standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This isotopic substitution results in a compound that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the cornerstone of their application in isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis. By introducing a known amount of the deuterated standard into a sample, it acts as an internal benchmark, co-eluting with the analyte of interest and allowing for precise correction of variations during sample preparation and analysis. The use of deuterated standards is widely recognized by regulatory bodies like the FDA and EMA as a best practice for bioanalytical method validation.

Core Principles of Stability and Storage

The fundamental principle governing the stability of deuterated compounds is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical and enzymatic cleavage. This inherent stability can lead to a longer shelf-life compared to their non-deuterated analogs. However, the overall stability is still dependent on the molecular structure and external environmental factors.

Proper storage is paramount to maintaining the chemical and isotopic integrity of deuterated standards. General best practices include:

  • Temperature: The appropriate storage temperature depends on whether the standard is in solid (neat) form or in a solution. Always refer to the manufacturer's certificate of analysis for specific recommendations. In general, stock solutions are often stored at -20°C, while solid forms may be stored at room temperature or refrigerated.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

  • Light: Many organic molecules are sensitive to light, which can induce photolytic degradation.[2] It is crucial to store deuterated standards in amber vials or other light-protecting containers to minimize exposure to UV and visible light.[3]

  • Moisture: Deuterated compounds, particularly those with exchangeable deuterium atoms, are susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture. This can lead to a decrease in isotopic purity over time. Therefore, it is essential to store these standards in tightly sealed containers in a dry environment, such as a desiccator.

  • Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidation and moisture-induced degradation.

Factors Affecting the Stability of Deuterated Standards

Several factors can influence the stability of deuterated analytical standards, leading to degradation or loss of isotopic purity. Understanding these factors is crucial for ensuring the reliability of analytical results.

Chemical Degradation Pathways

Deuterated compounds are susceptible to the same degradation pathways as their non-deuterated counterparts, including:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. The rate of hydrolysis is often pH-dependent and can be accelerated under acidic or basic conditions.

  • Oxidation: The loss of electrons, often involving reaction with oxygen or other oxidizing agents. Functional groups such as phenols, amines, and sulfides are particularly susceptible to oxidation.

  • Photolysis: Degradation caused by exposure to light. The energy from photons can break chemical bonds and initiate degradation reactions.

dot

Hydrolysis_Degradation_Pathway cluster_conditions Stress Conditions cluster_reaction Hydrolysis Reaction Acid Acidic (H+) Deuterated_Ester Deuterated Ester (R-CO-OR')-d_n Acid->Deuterated_Ester Base Basic (OH-) Base->Deuterated_Ester Heat Heat (Δ) Heat->Deuterated_Ester Transition_State Tetrahedral Intermediate Deuterated_Ester->Transition_State + H2O Deuterated_Acid Deuterated Carboxylic Acid (R-COOH)-d_n Transition_State->Deuterated_Acid Alcohol Alcohol (R'-OH) Transition_State->Alcohol

A representative pathway for the hydrolysis of a deuterated ester.
Isotopic Exchange (H/D Exchange)

A unique stability concern for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange. This is the process where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment, such as from solvents or atmospheric moisture. The rate of H/D exchange is influenced by several factors:

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OD, -ND2) are highly susceptible to exchange.[4] Labels on carbons adjacent to carbonyl groups can also be prone to exchange under certain conditions.[5] The most stable labels are typically on aromatic rings or other non-activated carbon atoms.[4]

  • pH: Both acidic and basic conditions can catalyze H/D exchange.[4] The minimum exchange rate for many compounds is observed at a slightly acidic pH (around 2.5).

  • Temperature: Higher temperatures increase the rate of H/D exchange. Therefore, storing standards at low temperatures is crucial for minimizing isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons for exchange. When preparing solutions, using anhydrous and, if possible, deuterated solvents can help to maintain isotopic purity.

Recommended Storage and Handling Procedures

To ensure the long-term stability and integrity of deuterated analytical standards, the following storage and handling procedures are recommended:

  • Upon Receipt: Always inspect the certificate of analysis provided by the manufacturer for specific storage recommendations.[1] Log the receipt date, lot number, and expiration date in a central inventory system.[6]

  • Solid Standards: Store solid (neat) standards in their original, tightly sealed containers in a desiccator to protect from moisture. Follow the manufacturer's temperature recommendations (room temperature, refrigerated, or frozen).

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent. Store stock solutions in amber glass vials with tightly sealed caps (B75204) to prevent solvent evaporation and light exposure.[1] For long-term storage, freezing at -20°C is often recommended.[1]

  • Working Solutions: It is best practice to prepare fresh working solutions on the day of analysis. If storage is necessary, they should be kept refrigerated and for a limited time, as they are generally less stable than stock solutions.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles of stock solutions, it is advisable to prepare single-use aliquots.

Stability Testing of Deuterated Standards

Stability testing is essential to determine the shelf-life and appropriate storage conditions for deuterated standards. The two main types of stability studies are long-term stability testing and forced degradation studies. These studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Long-Term Stability Testing

Long-term stability studies are designed to evaluate the stability of a standard under its recommended storage conditions over its proposed shelf-life.

dot

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_testing Periodic Testing cluster_analysis Data Analysis & Reporting Start Start: Prepare Batches of Deuterated Standard Storage Place in Long-Term Storage Conditions (e.g., 25°C/60% RH, 5°C) Start->Storage T0 Time 0 (Initial Analysis) Storage->T0 T3 3 Months Analysis Analyze for Purity, Potency, and Degradants T0->Analysis T6 6 Months T3->Analysis T12 12 Months T6->Analysis T_end ... End of Shelf-Life T12->Analysis T_end->Analysis Evaluation Evaluate Data vs. Acceptance Criteria Analysis->Evaluation Report Generate Stability Report Evaluation->Report

A typical workflow for a long-term stability study.
Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the deuterated standard to harsh conditions to accelerate its degradation. The goal is to identify potential degradation products and pathways and to develop a stability-indicating analytical method.

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: Prepare Solution of Deuterated Standard Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify and Characterize Degradation Products Analysis->Identification Report Report Degradation Pathways Identification->Report

An experimental workflow for a forced degradation study.

Data Presentation: Quantitative Stability Data

The following tables summarize generalized quantitative data on the stability of deuterated standards under various conditions. It is important to note that actual degradation rates are highly compound-specific.

Table 1: Influence of Storage Conditions on the Stability of a Deuterated Standard (Solid Form)

ParameterConditionImpact on StabilityRationale
Temperature ElevatedDecreasedIncreases the rate of chemical degradation.
Refrigerated/FrozenIncreasedSlows down chemical reactions.[2]
Light Exposure UV or SunlightDecreasedCan induce photolytic degradation.[2]
Humidity HighPotentially DecreasedCan lead to hydrolysis and H/D exchange.

Table 2: Factors Influencing Hydrogen-Deuterium (H/D) Exchange in Solution

FactorConditionImpact on H/D Exchange RateRecommendation for Minimizing Exchange
pH Acidic (~2.5)Minimum Exchange RateQuench samples in an acidic buffer.
Neutral/BasicIncreased Exchange RateAvoid neutral or basic conditions during storage and analysis.
Temperature ElevatedIncreasedConduct experiments at low temperatures (e.g., 0-4°C).
Solvent Protic (e.g., H₂O, MeOH)IncreasedUse aprotic or deuterated solvents when possible.

Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments.

Protocol 1: Long-Term Stability Study of a Deuterated Standard in Solution

Objective: To determine the shelf-life of a deuterated analytical standard in a specific solvent and storage condition.

Methodology:

  • Sample Preparation: Prepare a stock solution of the deuterated standard in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Aliquot the solution into amber glass vials with screw caps.

  • Storage: Place the vials in the designated long-term storage condition as specified by ICH guidelines (e.g., 25°C/60% RH for room temperature storage, or 5°C for refrigerated storage).

  • Testing Schedule: Analyze the samples at predetermined time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, retrieve a vial and allow it to equilibrate to room temperature. Analyze the sample using a validated stability-indicating HPLC-MS method to determine the purity and concentration of the deuterated standard. Monitor for the appearance of any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) results. The shelf-life is determined as the time point at which the standard no longer meets the pre-defined acceptance criteria (e.g., >98% purity).

Protocol 2: Forced Degradation Study of a Deuterated Standard

Objective: To identify potential degradation products and establish the degradation profile of a deuterated standard under various stress conditions.

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve the deuterated standard in 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve the standard in 0.1 M NaOH and incubate at 60°C for the same time points.

    • Oxidative Degradation: Dissolve the standard in 3% H₂O₂ and keep at room temperature for the specified time points.

    • Thermal Degradation: Store the solid standard or a solution in a sealed vial at an elevated temperature (e.g., 80°C) for the specified time points.

    • Photolytic Degradation: Expose a solution of the standard to a controlled light source as per ICH Q1B guidelines.

  • Sample Neutralization (for hydrolysis samples): After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically HPLC with UV and/or MS detection.

  • Data Analysis: Quantify the amount of the parent deuterated standard remaining in each sample. Identify and, if possible, characterize the structure of any major degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR.

Conclusion

The stability and proper storage of deuterated analytical standards are critical for ensuring the accuracy and reliability of quantitative analytical data. By understanding the factors that can lead to degradation and isotopic exchange, and by implementing robust storage, handling, and stability testing protocols, researchers can maintain the integrity of these invaluable tools. This guide provides a framework for best practices, but it is essential to always consult the manufacturer's recommendations and relevant regulatory guidelines for specific applications. Through diligent adherence to these principles, the scientific community can continue to rely on deuterated standards to push the boundaries of precision in analytical science.

References

In-Depth Technical Guide: 2-(4-Nonylphenoxy)acetic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated analog of the environmentally significant compound 2-(4-Nonylphenoxy)acetic acid. This document compiles essential data, outlines a plausible synthetic protocol, and explores potential biological signaling pathways based on related compounds.

Core Data Presentation

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 1219798-75-0
Molecular Formula C₁₇H₂₄D₂O₃
Molecular Weight 280.40 g/mol

Table 2: Chemical Identifiers and Properties of 2-(4-Nonylphenoxy)acetic acid

PropertyValue
Chemical Name 2-(4-Nonylphenoxy)acetic acid
CAS Number 3115-49-9[1][2][3]
Molecular Formula C₁₇H₂₆O₃[1][2][3]
Molecular Weight 278.39 g/mol [1][2][3]
Appearance Light yellow viscous liquid
Melting Point <25 °C[4]
Log Kow 5.8 (predicted for undissociated form)

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not publicly available, a plausible method can be derived from general procedures for the synthesis of phenoxyacetic acid derivatives. The following protocol is an illustrative example.

Synthesis of this compound

This synthesis involves a Williamson ether synthesis followed by deuteration.

Step 1: Synthesis of Ethyl 2-(4-nonylphenoxy)acetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nonylphenol (B119669) in a suitable solvent such as acetone (B3395972) or ethanol.

  • Add an equimolar amount of a base, for example, potassium carbonate, to the solution to form the phenoxide salt.

  • To this mixture, add a slight excess of ethyl chloroacetate.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography).

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nonylphenoxy)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(4-Nonylphenoxy)acetic acid

  • Hydrolyze the purified ethyl 2-(4-nonylphenoxy)acetate by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide.

  • After the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-(4-nonylphenoxy)acetic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 3: Deuteration of 2-(4-Nonylphenoxy)acetic acid

  • The deuteration can be achieved through acid- or base-catalyzed hydrogen-deuterium exchange at the alpha-carbon of the carboxylic acid.

  • Dissolve the 2-(4-nonylphenoxy)acetic acid in a suitable deuterated solvent, such as D₂O with a catalytic amount of a strong acid (e.g., D₂SO₄) or a strong base (e.g., NaOD).

  • Heat the mixture under reflux for an extended period to allow for the exchange of the alpha-protons with deuterium. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons.

  • After achieving the desired level of deuteration, cool the reaction mixture and neutralize it.

  • Extract the deuterated product with a suitable organic solvent.

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield this compound.

Potential Signaling Pathways

2-(4-Nonylphenoxy)acetic acid is a metabolite of nonylphenol, a known endocrine disruptor.[3] It is plausible that 2-(4-Nonylphenoxy)acetic acid or its metabolites could interact with similar biological pathways. The following diagrams illustrate potential signaling pathways that may be affected.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Nonylphenol (or metabolite) ER Estrogen Receptor (ERα/ERβ) NP->ER ER_NP_complex ER-Ligand Complex ER->ER_NP_complex Binding HSP Heat Shock Proteins HSP->ER Chaperone (inactive state) ERE Estrogen Response Element (DNA) ER_NP_complex->ERE Dimerization & Translocation Transcription Modulation of Gene Transcription ERE->Transcription PPAR_Signaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus Ligand Nonylphenol (or metabolite) PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Ligand->PPAR PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR Retinoid X Receptor (RXR) RXR->PPAR_RXR_complex PPRE Peroxisome Proliferator Response Element (DNA) PPAR_RXR_complex->PPRE Binding Transcription Regulation of Gene Expression (Lipid Metabolism, Inflammation) PPRE->Transcription Experimental_Workflow Start 4-Nonylphenol Step1 Williamson Ether Synthesis (with Ethyl Chloroacetate) Start->Step1 Intermediate1 Ethyl 2-(4-nonylphenoxy)acetate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 2-(4-Nonylphenoxy)acetic acid Step2->Intermediate2 Step3 H/D Exchange (D₂O, catalyst) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct QC Quality Control (NMR, MS, HPLC) FinalProduct->QC

References

An In-depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(4-Nonylphenoxy)acetic acid-d2. It also explores the biological signaling pathways associated with its non-deuterated analog, a known endocrine disruptor. This document is intended to serve as a valuable resource for researchers in the fields of environmental science, toxicology, and drug development.

Molecular Structure and Properties

This compound is the deuterium-labeled form of 2-(4-Nonylphenoxy)acetic acid. The two deuterium (B1214612) atoms are located on the carbon alpha to the carboxylic acid group. This isotopic labeling makes it a valuable internal standard or tracer for quantitative analysis by methods such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2]

The non-deuterated compound, 2-(4-Nonylphenoxy)acetic acid, is the primary metabolite of nonylphenol, a widely used industrial chemical.[3][4] It is recognized for its potential as a corrosion inhibitor but also for its endocrine-disrupting activities.[5][6]

Quantitative Data

The key physicochemical properties of this compound and its non-deuterated counterpart are summarized in the tables below for easy comparison.

Table 1: Properties of this compound

PropertyValue
CAS Number1219798-75-0[7][8]
Molecular FormulaC₁₇H₂₄D₂O₃[7]
Molecular Weight280.40 g/mol [7]
AppearancePowder[7]

Table 2: Properties of 2-(4-Nonylphenoxy)acetic acid

PropertyValue
CAS Number3115-49-9[3][6][9]
Molecular FormulaC₁₇H₂₆O₃[3][6][9]
Molecular Weight278.39 g/mol [3][9]
IUPAC Name2-(4-nonylphenoxy)acetic acid[10]
SMILESCCCCCCCCCC1=CC=C(C=C1)OCC(=O)O[3][10]
Density1.017 g/cm³[3]
AppearanceClear Liquid[4]

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves two key stages:

  • Williamson Ether Synthesis to create the ether linkage and form 2-(4-Nonylphenoxy)acetic acid.

  • Alpha-Deuteration of the carboxylic acid via a hydrogen-deuterium exchange reaction.

Step 1: Synthesis of 2-(4-Nonylphenoxy)acetic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a well-established method for preparing ethers from an alkoxide and an organohalide.[11][12][13][14][15] In this case, 4-nonylphenol (B119669) will be deprotonated to form a phenoxide, which will then react with a haloacetic acid ester.

  • Materials:

  • Procedure:

    • Dissolve 4-nonylphenol in acetone in a round-bottom flask.

    • Add an equimolar amount of sodium hydroxide to the solution to form the sodium 4-nonylphenoxide.

    • Add ethyl chloroacetate (or ethyl bromoacetate) to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitor by thin-layer chromatography).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude 2-(4-Nonylphenoxy)acetic acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Alpha-Deuteration of 2-(4-Nonylphenoxy)acetic acid

Several methods exist for the deuteration of carboxylic acids at the alpha-position. A common and straightforward method involves H/D exchange in the presence of deuterium oxide (D₂O) and a base catalyst.[16]

  • Materials:

    • 2-(4-Nonylphenoxy)acetic acid (from Step 1)

    • Deuterium oxide (D₂O)

    • Sodium deuteroxide (NaOD) or other suitable base

    • Deuterated hydrochloric acid (DCl) for neutralization

  • Procedure:

    • Dissolve 2-(4-Nonylphenoxy)acetic acid in an excess of D₂O.

    • Add a catalytic amount of a strong base such as sodium deuteroxide to facilitate the enolization and H/D exchange at the alpha-position.

    • Heat the mixture under reflux for several hours to ensure complete exchange. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons.

    • After completion, cool the reaction mixture and neutralize with DCl.

    • Extract the deuterated product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to obtain this compound.

Signaling Pathways and Biological Activity

Nonylphenol and its derivatives, including 2-(4-Nonylphenoxy)acetic acid, are classified as endocrine-disrupting chemicals (EDCs).[10] These compounds can interfere with the body's endocrine system, primarily by mimicking or blocking the action of natural hormones.[10] The primary mode of action for nonylphenols is as xenoestrogens, meaning they can bind to and activate estrogen receptors (ERs), leading to a range of physiological effects.[10] There is also evidence for anti-androgenic activity.[17]

Estrogen Receptor Signaling Pathway

The diagram below illustrates a simplified model of the estrogen receptor signaling pathway and the potential point of interference by a xenoestrogen like 2-(4-Nonylphenoxy)acetic acid.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response Xenoestrogen 2-(4-Nonylphenoxy)acetic acid (Xenoestrogen) ER Estrogen Receptor (ER) Xenoestrogen->ER Binds to (Mimicry) Estrogen Endogenous Estrogen (e.g., Estradiol) Estrogen->ER Binds to ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Synthesis of Estrogen-Responsive Proteins (e.g., Growth Factors, Receptors) Transcription->Response Leads to

Caption: Simplified Estrogen Receptor (ER) signaling pathway and interference by a xenoestrogen.

Experimental Workflow for Assessing Estrogenicity

A common in vitro method to assess the estrogenic activity of a compound is the E-SCREEN assay, which measures the proliferation of estrogen-sensitive cells.

E_SCREEN_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Culture Culture Estrogen-Sensitive Cells (e.g., MCF-7) Starve Hormone-Deprive Cells (Charcoal-stripped serum) Culture->Starve Seed Seed Cells into Plates Starve->Seed Treat Expose Cells to: - Vehicle Control - Positive Control (Estradiol) - Test Compound (2-(4-Nonylphenoxy)acetic acid) Seed->Treat Incubate Incubate for a Defined Period (e.g., 6 days) Treat->Incubate Measure Measure Cell Proliferation (e.g., SRB assay, cell counting) Incubate->Measure Compare Compare Proliferation to Controls Measure->Compare Result Determine Estrogenic Activity Compare->Result

Caption: Workflow for the E-SCREEN (Estrogen Screen) bioassay.

References

An In-Depth Technical Guide to the Toxicological Properties of Nonylphenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenoxyacetic acids (NPAAs) are metabolites of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants extensively used in industrial and consumer products.[1] Due to their widespread use, NPEOs and their degradation products, including NPAAs and nonylphenol (NP), are ubiquitous environmental contaminants.[1][2] Growing concern over the potential adverse health effects of these compounds, particularly their endocrine-disrupting properties, has prompted significant research into their toxicological profiles.[1][3] This technical guide provides a comprehensive overview of the toxicological properties of nonylphenoxyacetic acids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Toxicological Data Summary

The toxicological profile of (4-nonylphenoxy)acetic acid is characterized by moderate acute oral toxicity, severe skin and eye corrosivity, and skin sensitization. It also exhibits weak endocrine-disrupting activities. The following tables summarize the key quantitative toxicological data.

Table 1: Acute and Local Toxicity of (4-Nonylphenoxy)acetic Acid

EndpointSpeciesGuidelineRouteValueClassificationReference
Acute Oral Toxicity (LD50)RatOECD 401Oral1674 mg/kg bwHarmful if swallowed[4][4]
Skin CorrosionRabbitOECD 404DermalCorrosiveCauses severe skin burns[4][4]
Eye CorrosionRabbitOECD 405OcularCorrosiveCauses serious eye damage[4][4]
Skin SensitizationGuinea PigOECD 406 (GMPT)Dermal75% sensitization rateMay cause an allergic skin reaction[4][4]

Table 2: Repeated Dose and Developmental Toxicity of (4-Nonylphenoxy)acetic Acid

EndpointSpeciesGuidelineRouteValueEffectReference
Repeated Dose Oral Toxicity (NOAEL)RatOECD 422Oral60 mg/kg bw/dayHyperplasia of the forestomach[5][5]
Reproductive/Developmental Toxicity (NOAEL)RatOECD 422Oral200 mg/kg bw/dayNo effects on fertility or developmental toxicity[4][5][4][5]

Table 3: Endocrine Disruption Potential of (4-Nonylphenoxy)acetic Acid

AssaySystemEffectObservationReference
Uterotrophic AssayRatWeak estrogenic1.25 to 1.31-fold increase in uterine weight at 400 mg/kg bw[4]
Yeast Androgen Screening (YAS)in vitroAnti-androgenicClear anti-androgenic activity at 10⁻⁵ mol/L and above[6]
in vitro assay-Anti-estrogenic-[5]

Key Experimental Protocols

The toxicological evaluation of nonylphenoxyacetic acids relies on standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline is designed to assess the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Healthy, young adult rats (typically Wistar or Sprague-Dawley), nulliparous and non-pregnant if female. A minimum of 5 animals per dose group is used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle. They are fasted overnight before administration of the test substance.

  • Dose Administration: The test substance is administered by oral gavage in a single dose. The volume administered should not exceed a specific limit based on the animal's body weight.

  • Observation Period: Animals are observed for at least 14 days. Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

  • Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

  • Test Animals: Healthy, adult albino rabbits.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye reaction (corneal opacity, iris lesions, conjunctival redness, and chemosis) is scored. The observation period can be extended up to 21 days to assess the reversibility of the effects.

  • Data Analysis: The scores for corneal, iridial, and conjunctival effects are evaluated to determine the irritation potential.

OECD Test Guideline 406: Skin Sensitization (Guinea Pig Maximization Test - GPMT)

This guideline assesses the potential of a substance to cause skin sensitization (allergic contact dermatitis).

  • Test Animals: Young, healthy adult guinea pigs.

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant - FCA) and FCA alone are made in the shoulder region.

    • Day 7: A topical application of the test substance is applied to the same area.

  • Challenge Phase:

    • Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank.

  • Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

  • Data Analysis: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the test substance during the induction phase.

OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This is a combined study that provides information on general systemic toxicity, as well as on potential effects on male and female reproductive performance and on the development of the offspring.

  • Test Animals: Male and female rats.

  • Dosing: The test substance is administered daily by oral gavage to several groups of animals at different dose levels. Males are dosed for a minimum of 28 days (including a 14-day pre-mating period), and females are dosed throughout the study (pre-mating, mating, gestation, and lactation).

  • Mating: After the pre-mating dosing period, one male and one female from the same dose group are paired for mating.

  • Observations:

    • Parental Animals: Daily clinical observations, weekly body weight and food consumption measurements, and estrous cycle monitoring for females.

    • Offspring: Number of live and dead pups, sex, and body weight at birth and on postnatal day 4.

  • Pathology: All parental animals undergo a gross necropsy, and organs are weighed. Histopathological examination is performed on the reproductive organs and target organs of toxicity.

  • Data Analysis: Reproductive indices (e.g., fertility, gestation, and viability indices) and developmental parameters are calculated and statistically analyzed.

Signaling Pathways and Mechanisms of Toxicity

The endocrine-disrupting effects of nonylphenoxyacetic acids and their primary metabolite, nonylphenol, are mediated through interactions with various nuclear receptors, leading to the disruption of normal hormonal signaling.

Estrogenic and Anti-Estrogenic Effects

Nonylphenol, the primary metabolite of NPAA, is a known xenoestrogen that can mimic the effects of estradiol. It binds to the estrogen receptor alpha (ERα), leading to the transcription of estrogen-responsive genes.[3][7] However, the estrogenic activity of nonylphenoxyacetic acid itself is considered weak.[4] Paradoxically, in vitro studies have also demonstrated anti-estrogenic effects.[5]

Estrogenic_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPAA Nonylphenoxyacetic Acid NP Nonylphenol (Metabolite) NPAA->NP Metabolism ERα_inactive Inactive ERα NP->ERα_inactive Binding ERα_active Active ERα Dimer ERα_inactive->ERα_active Dimerization HSP HSP90 ERα_inactive->HSP Dissociation ERE Estrogen Response Element (ERE) ERα_active->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Estrogen-Responsive Proteins mRNA->Proteins Translation Cellular_Effects Cellular Effects (e.g., Proliferation) Proteins->Cellular_Effects

Caption: Estrogenic signaling pathway of Nonylphenol.

Anti-Androgenic Effects

(4-Nonylphenoxy)acetic acid has demonstrated clear anti-androgenic activity in vitro.[6] Its metabolite, nonylphenol, acts as an androgen receptor (AR) antagonist. The mechanism of action involves multiple steps, including inhibiting the binding of androgens to the AR, interfering with the nuclear translocation of the receptor, and disrupting the interaction with coactivators, ultimately leading to the inhibition of androgen-dependent gene transcription.[1][5][8]

Anti_Androgenic_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPAA Nonylphenoxyacetic Acid NP Nonylphenol (Metabolite) NPAA->NP Metabolism AR_inactive Inactive AR NP->AR_inactive Inhibition of Androgen Binding AR_active Active AR NP->AR_active Inhibition of Nuclear Translocation Coactivator Coactivator NP->Coactivator Inhibition of Interaction Androgen Androgen (e.g., DHT) Androgen->AR_inactive Binding AR_inactive->AR_active Activation ARE Androgen Response Element (ARE) AR_active->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Inhibition Coactivator->ARE

Caption: Anti-androgenic signaling pathway of Nonylphenol.

Interaction with Other Nuclear Receptors

Nonylphenol has also been shown to activate other nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR).[4][9] These receptors are key regulators of xenobiotic metabolism, and their activation by nonylphenol can lead to the induction of cytochrome P450 enzymes (CYPs), which are involved in the detoxification and metabolism of various compounds, including steroids.[4][9] This interaction suggests a complex interplay between nonylphenoxyacetic acids, their metabolites, and the cellular machinery responsible for both hormonal signaling and xenobiotic response.

Xenobiotic_Receptor_Signaling NPAA Nonylphenoxyacetic Acid NP Nonylphenol (Metabolite) NPAA->NP CAR CAR NP->CAR PXR PXR NP->PXR CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->CAR_RXR RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) CAR_RXR->XRE PXR_RXR->XRE CYP_Expression Induction of CYP Enzymes XRE->CYP_Expression Metabolism Altered Steroid and Xenobiotic Metabolism CYP_Expression->Metabolism

Caption: Xenobiotic receptor activation by Nonylphenol.

Experimental Workflow for Endocrine Disruption Assessment

The assessment of the endocrine-disrupting potential of a compound like nonylphenoxyacetic acid typically follows a tiered approach, starting with in vitro screening assays and progressing to in vivo studies for confirmation and characterization of the effects.

Endocrine_Disruption_Workflow Start Test Compound (Nonylphenoxyacetic Acid) In_Vitro In Vitro Screening Assays Start->In_Vitro Receptor_Binding Receptor Binding Assays (ER, AR) In_Vitro->Receptor_Binding Reporter_Gene Reporter Gene Assays (e.g., Yeast-based) In_Vitro->Reporter_Gene Cell_Proliferation Cell Proliferation Assays (e.g., MCF-7) In_Vitro->Cell_Proliferation In_Vivo In Vivo Confirmation Studies Receptor_Binding->In_Vivo Reporter_Gene->In_Vivo Cell_Proliferation->In_Vivo Uterotrophic Uterotrophic Assay (Estrogenic Activity) In_Vivo->Uterotrophic Hershberger Hershberger Assay (Androgenic/Anti-androgenic Activity) In_Vivo->Hershberger Repro_Tox Reproductive/Developmental Toxicity Study (e.g., OECD 422) In_Vivo->Repro_Tox Hazard_Characterization Hazard Characterization and Risk Assessment Uterotrophic->Hazard_Characterization Hershberger->Hazard_Characterization Repro_Tox->Hazard_Characterization

Caption: Workflow for endocrine disruption assessment.

Conclusion

Nonylphenoxyacetic acids exhibit a range of toxicological properties, including moderate acute toxicity, severe local effects on the skin and eyes, and skin sensitization. Of significant concern is their potential to act as endocrine disruptors, primarily through the actions of their metabolite, nonylphenol. The weak estrogenic and more pronounced anti-androgenic activities are mediated by direct interactions with the estrogen and androgen receptors, respectively. Furthermore, the activation of xenobiotic-sensing nuclear receptors like CAR and PXR highlights the complex interplay between the metabolism of these compounds and their endocrine-disrupting effects. A thorough understanding of these toxicological properties and the underlying molecular mechanisms is crucial for the accurate risk assessment and regulation of nonylphenoxyacetic acids and their parent compounds. Further research is warranted to fully elucidate the downstream signaling cascades and the long-term health consequences of exposure to these widespread environmental contaminants.

References

Technical Guide: Determination of the Solubility Profile of 2-(4-Nonylphenoxy)acetic acid-d2 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to understanding and determining the solubility of 2-(4-Nonylphenoxy)acetic acid-d2 in a range of common organic solvents. Due to the limited availability of public data on this specific deuterated compound, this guide focuses on establishing a robust experimental protocol.

Introduction

This compound is a deuterated form of 2-(4-Nonylphenoxy)acetic acid, an organic compound with potential applications in various research fields, including its use as a corrosion inhibitor.[1] The incorporation of deuterium (B1214612) can influence the pharmacokinetic and metabolic profiles of molecules.[2] Understanding the solubility of this compound is critical for its application in formulation, reaction chemistry, and analytical method development. This guide outlines the physicochemical properties of the non-deuterated analogue and presents a detailed experimental workflow for determining the solubility of the deuterated compound.

Physicochemical Properties

While specific data for the deuterated form is scarce, the properties of the non-deuterated 2-(4-Nonylphenoxy)acetic acid provide a valuable baseline.

PropertyValueSource
Molecular FormulaC17H26O3[1][3][4]
Molecular Weight278.39 g/mol [1][3][4][5]
Melting Point95-97°C[3][6]
Boiling Point406.8 ± 20.0 °C (Predicted)[3][6]
Density1.017 g/cm3 [5]
pKa3.22 ± 0.10 (Predicted)[6]
Water Solubility40 mg/L at 20°C[6]
LogP6.05[3]

The low water solubility and high LogP value suggest that 2-(4-Nonylphenoxy)acetic acid is a lipophilic compound, with a higher affinity for organic solvents over aqueous media. The presence of a carboxylic acid group indicates that its solubility will be significantly influenced by the pH of the solvent.

Experimental Protocol for Solubility Determination

The following protocol is a general method for determining the solubility of an organic acid like this compound in various organic solvents.[7][8][9][10][11]

Materials and Equipment
  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Calibrated pipettes and glassware

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently categorize solvents.

  • Sample Preparation: Add approximately 1-2 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the selected organic solvent.

  • Mixing: Vigorously shake or vortex the mixture for 60 seconds.[10]

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A significant portion of the solid dissolves.

    • Insoluble: Little to no solid dissolves.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of solubility.

  • Sample Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each selected solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

G Figure 1. Experimental Workflow for Quantitative Solubility Determination cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification cluster_result Result A Add excess 2-(4-Nonylphenoxy)acetic acid-d2 to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant and dilute C->D E Analyze via HPLC or UV-Vis D->E F Calculate Solubility (mg/mL) E->F

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(4-Nonylphenoxy)acetic acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(4-Nonylphenoxy)acetic acid-d2 as an internal standard in the quantitative analysis of 4-nonylphenol (B119669) and its metabolites. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are engaged in the detection and quantification of these endocrine-disrupting compounds.

Introduction

4-Nonylphenol (NP) is a well-documented endocrine-disrupting chemical that has garnered significant attention due to its widespread presence in the environment and its potential adverse effects on human and animal health. As a xenoestrogen, 4-nonylphenol can mimic the action of endogenous estrogens, leading to disruptions in the endocrine system.[1] Its primary metabolite, 2-(4-Nonylphenoxy)acetic acid (NPAA), is also of significant interest in toxicological and environmental monitoring studies.

Accurate quantification of NP and NPAA in various matrices, such as water, soil, and biological tissues, is crucial for assessing exposure and understanding their environmental fate and toxicological impact. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.[2] this compound, a deuterated analog of NPAA, serves as an ideal internal standard for these analyses due to its similar chemical and physical properties to the native analyte, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer.

Application: Quantitative Analysis of 4-Nonylphenol and its Metabolites

This compound is primarily used as an internal standard in analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 4-nonylphenol and 2-(4-nonylphenoxy)acetic acid.[3]

Key Advantages of Using this compound:
  • Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and extraction.

  • Matrix Effect Correction: Mitigates the ion suppression or enhancement effects often encountered in complex matrices.

  • Reliable Quantification: Ensures high-quality, reproducible data for regulatory submissions and research publications.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of nonylphenol and related compounds using isotope dilution mass spectrometry. While specific performance characteristics will vary depending on the instrumentation, matrix, and exact experimental conditions, this data provides a general expectation of method performance.

ParameterWater MatrixBiological Matrix (e.g., Serum)Food Matrix
Limit of Detection (LOD) 0.005 - 10 ng/L0.8 - 2 ng/mL0.37 - 1.79 µg/kg[4]
Limit of Quantification (LOQ) 0.05 - 20 ng/L1.3 - 5 ng/mL1.11 - 5.41 µg/kg[4]
Recovery 80 - 118%90 - 110%86.8 - 108.6%[4]
**Linearity (R²) **> 0.99> 0.99> 0.998[4]
Relative Standard Deviation (RSD) < 15%< 15%< 12%[4]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of 4-nonylphenol and 2-(4-nonylphenoxy)acetic acid in water samples using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard. This protocol is adapted from established methods for nonylphenol analysis, such as the US EPA Method 559.[3][5]

Materials and Reagents
  • Analytes: 4-Nonylphenol (technical mixture), 2-(4-Nonylphenoxy)acetic acid

  • Internal Standard: this compound

  • Solvents: Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Oasis HLB)

  • Standard Solutions: Prepare stock solutions of analytes and internal standard in methanol. Create working standard solutions by serial dilution.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes and internal standard from the cartridge with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: ESI Negative

  • MS/MS Transitions (MRM):

    • 2-(4-Nonylphenoxy)acetic acid: Precursor Ion > Product Ion 1, Product Ion 2

    • This compound: Precursor Ion > Product Ion 1, Product Ion 2

    • 4-Nonylphenol: Precursor Ion > Product Ion 1, Product Ion 2

    (Note: Specific MRM transitions should be optimized for the instrument in use.)

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analytes and a constant concentration of the internal standard.

  • Peak Integration: Integrate the peak areas for the analytes and the internal standard in both the calibration standards and the samples.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Determine the concentration of the analytes in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

Endocrine-Disrupting Signaling Pathway of 4-Nonylphenol

4-Nonylphenol primarily exerts its endocrine-disrupting effects by interacting with nuclear hormone receptors, namely the estrogen receptor (ER) and the androgen receptor (AR).

Nonylphenol_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP 4-Nonylphenol ER Estrogen Receptor (ER) NP->ER Binds & Activates AR Androgen Receptor (AR) NP->AR Binds & Antagonizes HSP Heat Shock Proteins ER->HSP Inactive Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization AR->HSP Inactive Complex AR_Dimer AR Dimer AR->AR_Dimer Dimerization ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Estrogenic Effects ARE Androgen Response Element (ARE) ARE->Gene_Transcription Inhibits Androgenic Effects ER_Dimer->ERE Binds AR_Dimer->ARE Binding Blocked

Caption: Endocrine-disrupting mechanism of 4-Nonylphenol.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of 4-nonylphenol and its metabolites using this compound as an internal standard.

Experimental_Workflow Sample 1. Sample Collection (Water, Soil, Tissue) Spike 2. Internal Standard Spiking (this compound) Sample->Spike Extraction 3. Solid-Phase Extraction (SPE) Spike->Extraction Concentration 4. Elution & Concentration Extraction->Concentration Analysis 5. LC-MS/MS Analysis Concentration->Analysis Data 6. Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for analysis.

References

Application Note: High-Sensitivity LC-MS/MS Protocol for the Analysis of Nonylphenol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenols (NPs) are a group of endocrine-disrupting chemicals widely used in the manufacturing of nonylphenol ethoxylates (NPEOs), which are non-ionic surfactants. Due to their persistence and estrogenic activity, NPs and their metabolites are of significant environmental and health concern. This application note provides a detailed protocol for the sensitive and selective quantification of nonylphenol and its primary metabolites, including hydroxylated (OH-NP), carboxylated (NPEC), and ethoxylate derivatives, in various biological and environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis of nonylphenol and its metabolites.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for biological fluids (urine/plasma) and solid matrices (soil/tissue).

Protocol 1: Sample Preparation of Biological Fluids (e.g., Urine, Plasma)

This protocol includes an enzymatic hydrolysis step to measure both free and conjugated (glucuronidated and sulfated) metabolites.

  • Sample Aliquoting: Thaw frozen samples to room temperature. Vortex for 10 seconds and aliquot 1 mL of the sample into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard solution (e.g., ¹³C₆-labeled nonylphenol or a specific deuterated metabolite) to a final concentration of 10 ng/mL. Vortex for 10 seconds.

  • Enzymatic Hydrolysis:

    • Add 200 µL of 1.0 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) to the sample.

    • Add 15 µL of β-glucuronidase/arylsulfatase from Helix pomatia (≥100,000 units/mL β-glucuronidase activity).

    • Vortex gently and incubate at 37°C for 3 hours to deconjugate the metabolites.[1]

  • Protein Precipitation (for plasma/serum): If analyzing plasma or serum, add 2 mL of ice-cold acetonitrile (B52724) to the hydrolyzed sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Loading: Load the supernatant from step 4 (or the hydrolyzed urine sample directly) onto the SPE cartridge at a flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Drying: Dry the cartridge under vacuum or nitrogen for 10 minutes.

    • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Solid Matrices (e.g., Soil, Tissue)

  • Homogenization: Weigh 1 gram of the homogenized solid sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the internal standard solution.

  • Extraction: Add 10 mL of methanol and sonicate for 30 minutes in a water bath at 70°C.[1] Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction step with another 10 mL of methanol and combine the supernatants.

  • Dilution: Dilute the combined extract with deionized water to reduce matrix effects before proceeding to the SPE step described in Protocol 1, step 5.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. These should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative and Positive Mode Switching
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the MRM transitions and typical quantitative results for key nonylphenol compounds.

Table 1: MRM Transitions for Nonylphenol and its Metabolites. Note: Optimal collision energies (CE) and cone voltages (CV) should be determined empirically for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeTypical CE (eV)Typical CV (V)
Nonylphenol (NP)219.2133.1Negative25-3530-40
Nonylphenol (NP)219.2147.1Negative20-3030-40
¹³C₆-Nonylphenol (IS)225.2139.1Negative25-3530-40
Hydroxynonylphenol (OH-NP)235.2133.1Negative20-3030-40
Oxononylphenol (oxo-NP)233.2133.1Negative20-3030-40
Nonylphenol monoethoxylate (NP1EO)265.2149.1Positive ([M+H]⁺)15-2525-35
Nonylphenol diethoxylate (NP2EO)309.2193.1Positive ([M+H]⁺)15-2525-35
Nonylphenoxyacetic acid (NPEC1)277.2219.2Negative15-2525-35
Nonylphenolethoxyacetic acid (NPEC2)321.2219.2Negative15-2525-35

Table 2: Example Quantitative Performance Data.

AnalyteMatrixLLOQ (ng/mL)Linearity (r²)Recovery (%)
Nonylphenol (NP)Urine0.1>0.9992-105
OH-NPUrine0.5[1]>0.99101-105[1]
oxo-NPUrine0.25[1]>0.99112-117[1]
NP1EOSurface Water0.05>0.9985-110
NPEC1Surface Water0.01>0.9978-107

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of nonylphenol metabolites in biological fluids.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (1 mL) Spike 2. Spike Internal Standard Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (37°C, 3h) Spike->Hydrolysis SPE 4. Solid-Phase Extraction Hydrolysis->SPE Evap 5. Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for nonylphenol metabolite analysis.

Signaling Pathway Disruption

Nonylphenol is known to act as a xenoestrogen, interfering with endocrine signaling pathways. One key mechanism is the disruption of the Transforming Growth Factor-β (TGF-β) signaling pathway through an estrogen receptor (ER)-dependent mechanism. The diagram below illustrates this process.

TGF_beta_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds NP Nonylphenol ER Estrogen Receptor (ERα) NP->ER Binds & Activates Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates ER->Smad23 Promotes Ubiquitination (via Smurf) pSmad23 p-Smad2/3 Ub Ubiquitin Degradation Proteasomal Degradation Smad23->Degradation Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Cell Growth Inhibition, Apoptosis) Smad_complex->Transcription Regulates Smad_complex->Transcription

Caption: Nonylphenol disrupts TGF-β signaling via ERα-mediated degradation of Smad proteins.

References

Isotope Dilution Mass Spectrometry for Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes in complex environmental matrices such as water, soil, and air.[1][2] This method is considered a definitive measurement procedure because it minimizes the impact of two major sources of error in analytical chemistry: sample preparation losses and matrix effects.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte, often referred to as a "spike" or "internal standard," to the sample at the beginning of the analytical process.[2] Because the labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and analysis. Any losses of the analyte during sample processing will affect both the native and labeled forms equally, thus preserving the isotope ratio. By measuring the altered isotope ratio in the final extract using a mass spectrometer, the original concentration of the analyte in the sample can be accurately calculated.[2]

The primary advantage of IDMS over other quantification techniques, such as external calibration, is its ability to compensate for matrix effects.[1] Environmental samples are often complex and contain co-extracted components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. In IDMS, since the isotopically labeled standard is affected by the matrix in the same way as the native analyte, the ratio of the two remains constant, leading to more reliable results.

Principle of Isotope Dilution

The fundamental concept of isotope dilution is the alteration of the natural isotopic abundance of an element or molecule in a sample by adding a known quantity of an isotopically enriched standard. The subsequent measurement of the new isotope ratio by a mass spectrometer allows for the calculation of the unknown amount of the analyte in the original sample.

G cluster_0 Sample cluster_1 Spike Analyte Analyte (Unknown Amount, Known Isotopic Composition) Equilibration Equilibration Analyte->Equilibration Spike Isotopically Labeled Standard (Known Amount, Known Isotopic Composition) Spike->Equilibration Measurement Mass Spectrometry (Measurement of Altered Isotope Ratio) Equilibration->Measurement Calculation Calculation of Analyte Concentration Measurement->Calculation

Principle of Isotope Dilution Mass Spectrometry.

General Experimental Workflow

A typical IDMS workflow for environmental samples involves several key steps, from sample collection to data analysis. The integration of the isotopically labeled standard at the beginning of the process is crucial for the accuracy of the method.

G SampleCollection 1. Sample Collection (Water, Soil, Air) Spiking 2. Spiking (Addition of Isotopically Labeled Standard) SampleCollection->Spiking Extraction 3. Extraction (e.g., LLE, SPE, Soxhlet, QuEChERS) Spiking->Extraction Cleanup 4. Cleanup/Purification (e.g., SPE, GPC) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration Analysis 6. Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Quantification 7. Data Analysis & Quantification Analysis->Quantification

General experimental workflow for IDMS analysis.

Application I: Analysis of Pesticides in Water Samples

This protocol describes the determination of a broad range of pesticides in water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution.

Quantitative Data Summary
AnalyteMatrixLOQ (ng/L)Recovery (%)Precision (RSD %)
AtrazineTap Water0.189 - 112≤ 10
DiuronGround Water0.176 - 98≤ 6
SimazineSurface Water0.189 - 112≤ 10
CarbarylWastewater Effluent1.085 - 108-
DimethoateDrinking Water0.191 - 116-

Data compiled from multiple sources for illustrative purposes.[3][4]

Experimental Protocol

1. Materials and Reagents

  • Reagent water (LC-MS grade)

  • Methanol (B129727), Acetonitrile, Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium (B1175870) formate

  • Isotopically labeled pesticide standards (e.g., Atrazine-d5, Diuron-¹³C₆)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, C18)

2. Sample Collection and Preservation

  • Collect water samples in pre-cleaned amber glass bottles.

  • If residual chlorine is present, add sodium thiosulfate.

  • Store samples at 4°C and extract within 7 days.

3. Sample Preparation and Extraction

  • Allow water samples to come to room temperature.

  • Measure 500 mL of the water sample into a clean glass container.

  • Spike the sample with a known amount of the isotopically labeled pesticide standard mixture.

  • Condition the SPE cartridge sequentially with 5 mL of MTBE, 5 mL of methanol, and 5 mL of reagent water.

  • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the pesticides from the cartridge with 5 mL of methanol followed by 5 mL of a 10:90 (v/v) methanol/MTBE mixture into a collection tube.

  • Concentrate the eluate to a final volume of 500 µL under a gentle stream of nitrogen.

4. LC-MS/MS Analysis

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid

  • Gradient: Optimized for the separation of target pesticides.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460)

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

5. Quantification

  • Calculate the concentration of each pesticide using the ratio of the peak area of the native analyte to the peak area of its corresponding isotopically labeled standard and the known amount of the added standard.

Application II: Analysis of Persistent Organic Pollutants (POPs) in Soil and Sediment Samples

This protocol details the analysis of persistent organic pollutants (POPs), such as Polychlorinated Biphenyls (PCBs) and Polycyclic Aromatic Hydrocarbons (PAHs), in soil and sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) with isotope dilution.

Quantitative Data Summary
AnalyteMatrixLOQ (µg/kg)Recovery (%)Precision (RSD %)
Benzo[a]pyreneSoil0.5 - 2.080 - 120< 15
PCB-153Sediment0.1 - 1.070 - 130< 20
NaphthaleneSoil1.0 - 5.060 - 110< 20
Indeno[1,2,3-cd]pyreneSediment0.2 - 1.580 - 115< 15

Data compiled from multiple sources for illustrative purposes.[5][6]

Experimental Protocol

1. Materials and Reagents

  • Hexane (B92381), Acetone, Dichloromethane (B109758) (pesticide residue grade)

  • Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

  • Silica (B1680970) gel (activated at 180°C for 16 hours)

  • Isotopically labeled POP standards (e.g., ¹³C₁₂-PCB-153, Benzo[a]pyrene-d₁₂)

  • Soxhlet extraction apparatus

  • Gel Permeation Chromatography (GPC) system (optional)

2. Sample Preparation and Extraction

  • Air-dry the soil/sediment sample and sieve to remove large debris.

  • Homogenize the sample by grinding.

  • Weigh 10 g of the homogenized sample into a Soxhlet extraction thimble.

  • Spike the sample with a known amount of the isotopically labeled POP standard mixture.

  • Allow the spiked sample to equilibrate for at least 1 hour.

  • Add anhydrous sodium sulfate to the thimble to absorb any residual moisture.

  • Perform Soxhlet extraction for 16-24 hours with a 1:1 (v/v) mixture of hexane and acetone.

3. Extract Cleanup

  • Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Perform cleanup using a silica gel column.

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Load the concentrated extract onto the column.

    • Elute with hexane to collect the PCB fraction, followed by a mixture of hexane and dichloromethane to collect the PAH fraction.

  • For samples with high lipid content, an additional GPC cleanup step may be necessary.

  • Concentrate the cleaned fractions to a final volume of 1 mL.

4. GC-MS Analysis

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 280°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

  • MS System: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

5. Quantification

  • Quantify each POP using the response factor calculated from the calibration curve and the ratio of the native analyte peak area to the corresponding labeled standard peak area.

Application III: Analysis of Volatile Organic Compounds (VOCs) in Air Samples

This protocol outlines the determination of volatile organic compounds (VOCs) in air samples collected in canisters, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with isotope dilution.

Quantitative Data Summary
AnalyteMatrixLOQ (µg/m³)Recovery (%)Precision (RSD %)
BenzeneUrban Air0.1 - 0.585 - 115< 15
TolueneIndoor Air0.2 - 1.090 - 110< 10
TetrachloroethyleneIndustrial Air0.5 - 2.080 - 120< 15
Vinyl ChlorideAmbient Air0.1 - 0.875 - 125< 20

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol

1. Materials and Reagents

  • Electropolished stainless steel canisters (e.g., Summa canisters)

  • High-purity nitrogen (99.999%)

  • Isotopically labeled VOC standards (e.g., Benzene-d₆, Toluene-d₈)

  • Purge and trap system with a cryofocuser

2. Sample Collection

  • Evacuate the canisters to a high vacuum (<0.05 mm Hg) before sampling.

  • Collect whole air samples by opening the canister valve and allowing it to fill to a predetermined pressure, or use a flow controller for time-integrated sampling.

  • Record the final canister pressure.

3. Sample Preparation and Analysis

  • Pressurize the canister with high-purity nitrogen.

  • Spike a known volume of the isotopically labeled VOC standard mixture directly into the canister or into the sample loop of the analytical system.

  • Withdraw a specific volume of the spiked air sample from the canister into a purge and trap system.

  • The VOCs are cryogenically trapped and focused.

  • The trap is rapidly heated, and the desorbed VOCs are transferred to the GC-MS system.

4. GC-MS Analysis

  • GC System: Agilent 7890B or equivalent

  • Column: PLOT column (e.g., DB-624, 60 m x 0.32 mm)

  • Carrier Gas: Helium

  • Oven Program: Start at 35°C, hold for 5 min, ramp to 220°C at 8°C/min.

  • MS System: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

5. Quantification

  • Calculate the concentration of each VOC in the air sample based on the measured isotope ratio, the amount of labeled standard added, and the volume of air sampled. The initial and final canister pressures are used to determine the sample volume.

Conclusion

Isotope Dilution Mass Spectrometry is a highly reliable and accurate technique for the quantitative analysis of a wide range of organic and inorganic pollutants in various environmental matrices. By compensating for sample loss during preparation and mitigating matrix effects, IDMS provides data of the highest metrological quality. The detailed protocols provided in these application notes offer a starting point for laboratories to develop and validate their own IDMS methods for environmental monitoring and research. The superior accuracy and precision of IDMS make it an indispensable tool for regulatory compliance, environmental forensics, and understanding the fate and transport of pollutants in the environment.

References

Application Notes and Protocols for the Analysis of Nonylphenol Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonylphenol carboxylates (NPnECs) are metabolites of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants widely used in industrial and domestic applications.[1] Due to their potential endocrine-disrupting effects and persistence in the environment, the monitoring of NPnECs in various matrices is of significant importance.[1] This document provides detailed protocols for the sample preparation and analysis of short-chain nonylphenol ethoxycarboxylates, which are common degradation products.[1] The methods described are applicable to water, sediment, and other solid samples and are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

The analytical workflow for nonylphenol carboxylates typically involves extraction from the sample matrix, clean-up to remove interfering substances, derivatization to enhance volatility for gas chromatography, and subsequent analysis by mass spectrometry. Solid-phase extraction (SPE) is a commonly employed technique for the extraction and pre-concentration of NPnECs from aqueous samples.[2][3] For solid matrices, ultrasonic-assisted extraction is an effective method.[4][5] Derivatization of the carboxylic acid functional group is often necessary for analysis by gas chromatography-mass spectrometry (GC-MS).[2][6] Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the direct analysis of these compounds without derivatization.[1][7]

Apparatus and Materials

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Graphitized Carbon Black, C18)[2][4][6]

  • SPE vacuum manifold[3]

  • Ultrasonic bath[4]

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Nitrogen evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[2][7]

Reagents and Standards

  • Analytical standards of nonylphenol carboxylates (e.g., NP1EC, NP2EC)

  • Internal standards (e.g., 13C-labeled nonylphenol)[8]

  • Methanol (B129727) (HPLC grade)[4]

  • Acetonitrile (HPLC grade)[4]

  • Dichloromethane (DCM)[3]

  • Ethyl acetate[9]

  • Derivatization agents (e.g., (trimethylsilyl)diazomethane, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), propanol/acetyl chloride)[2][6][10]

  • Reagent water (Milli-Q or equivalent)

Experimental Protocols

Protocol 1: Sample Preparation of Aqueous Samples (Water, Wastewater)

This protocol is based on solid-phase extraction (SPE) followed by derivatization for GC-MS analysis.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles.

  • Acidify the samples to a pH < 2 with sulfuric acid to prevent biodegradation.[3]

  • Store samples at ≤6°C and extract within 40 days.[3]

2. Solid-Phase Extraction (SPE):

  • Condition an Oasis HLB SPE cartridge (or equivalent) by passing 5 mL of methanol followed by 5 mL of reagent water (pH < 2).[3][6] Do not allow the cartridge to dry.[3]

  • Load the acidified water sample (e.g., 500 mL) onto the cartridge at a flow rate of 2-5 mL/min.[3]

  • After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analytes with 4 mL of a mixture of methyl tert-butyl ether (MTBE) and methanol (9:1, v/v).[6]

3. Derivatization (Methylation for GC-MS):

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a (trimethylsilyl)diazomethane solution in diethyl ether to the dried residue.[6]

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Evaporate the excess derivatizing agent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

Protocol 2: Sample Preparation of Solid Samples (Sediment, Soil)

This protocol utilizes ultrasonic-assisted extraction followed by SPE clean-up.[4]

1. Sample Preparation:

  • Air-dry the solid sample and sieve to remove large debris.

  • Homogenize the sample.

2. Ultrasonic-Assisted Extraction:

  • Weigh approximately 2 g of the homogenized sample into a glass centrifuge tube.[4]

  • Add 10 mL of a water/methanol mixture (30:70, v/v).[4]

  • Sonicate the mixture in an ultrasonic bath at 45°C for 15 minutes.[4]

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction step with a fresh portion of the solvent.[4]

  • Combine the supernatants.

3. SPE Clean-up:

  • Load the combined extract onto a conditioned C18 SPE cartridge (500 mg).[4]

  • Wash the cartridge with 5 mL of a water/methanol mixture (50:50, v/v).

  • Elute the analytes with 3 x 1 mL of methanol followed by 1 mL of acetonitrile.[4]

4. Derivatization and Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

  • Proceed with the derivatization step as described in Protocol 1 (Step 3).

  • Reconstitute the final extract in a suitable solvent for GC-MS or LC-MS/MS analysis.[4]

Data Presentation

Table 1: Performance Data for Nonylphenol Carboxylate Analysis

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)LODLOQReference
NP1ECSpiked WaterGCB-SPEGC-MS90 - 108-0.1 µg/L[2]
NPsFood-LC-MS/MS-0.14 µg/kg0.17 µg/kg[8]
CA(5-8)P1ECsPure WaterOasis HLB-SPEGC-CI-MS>890.03 - 0.07 µg/L-[6]
NP & NPEOxSoilUltrasonic/C18-SPEHPLC-FLQuantitative--[4]
4-NPRiver WaterSPEHPLC-PDA-0.0001 mg/L0.0005 mg/L[11]

Mandatory Visualization

experimental_workflow sample Sample Collection (Water/Solid) preservation Preservation (Acidification, Refrigeration) sample->preservation extraction Extraction preservation->extraction spe Solid-Phase Extraction (SPE) (Aqueous Samples) extraction->spe if aqueous uae Ultrasonic-Assisted Extraction (Solid Samples) extraction->uae if solid derivatization Derivatization (e.g., Methylation) spe->derivatization cleanup SPE Clean-up uae->cleanup cleanup->derivatization analysis Instrumental Analysis derivatization->analysis gcms GC-MS analysis->gcms lcmsms LC-MS/MS analysis->lcmsms data Data Analysis gcms->data lcmsms->data

Caption: Experimental workflow for NPnEC analysis.

degradation_pathway npeo Nonylphenol Ethoxylates (NPEOs) short_npeo Short-chain NPEOs npeo->short_npeo Aerobic Degradation npnec Nonylphenol Ethoxycarboxylates (NPnECs) short_npeo->npnec Oxidation np Nonylphenol (NP) short_npeo->np Degradation npnec->np Further Degradation

Caption: Degradation of nonylphenol ethoxylates.

References

Application Notes and Protocols for the Quantitative Analysis of NP1EC Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)-1H-indole-3-carboxamide (NP1EC) is a synthetic carboxamide indole (B1671886) derivative with potential applications in drug discovery and development. Accurate quantification of NP1EC in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] A deuterated analog of the analyte, in this case, deuterated NP1EC (NP1EC-d5), is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thus correcting for variability during sample preparation and analysis.[1][2][3] This document provides a detailed protocol for the quantitative analysis of NP1EC in human plasma using NP1EC-d5 as an internal standard.

Signaling Pathways of Indole Derivatives

While the specific signaling pathway of NP1EC is not extensively characterized in publicly available literature, many synthetic indole carboxamide derivatives are known to act as modulators of G-protein coupled receptors (GPCRs), such as cannabinoid receptors. The following diagram illustrates a representative GPCR signaling cascade that could be modulated by a compound like NP1EC.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand NP1EC (Ligand) Ligand->Receptor Binding G_alpha->Effector Modulation Downstream_Effector Downstream Effector (e.g., PKA) Second_Messenger->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Phosphorylation Cascade

A representative G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of NP1EC is depicted in the following diagram. This process begins with sample collection and preparation, followed by instrumental analysis and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample Collection Spike Spike with NP1EC-d5 (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporation to Dryness Collect->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Calibrate Generate Calibration Curve Calculate->Calibrate Quantify Quantify NP1EC Concentration Calibrate->Quantify

Workflow for the quantitative analysis of NP1EC.

Detailed Experimental Protocol

This protocol outlines the procedure for the quantification of NP1EC in human plasma.

1. Materials and Reagents

  • NP1EC analytical standard (≥98% purity)

  • NP1EC-d5 analytical standard (≥98% purity, isotopic purity ≥99%)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

2. Preparation of Stock and Working Solutions

  • NP1EC Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of NP1EC in 10 mL of methanol.

  • NP1EC-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of NP1EC-d5 in 10 mL of methanol.

  • NP1EC Working Solutions: Prepare serial dilutions of the NP1EC stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the NP1EC-d5 stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL NP1EC-d5) to all samples except for the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions NP1EC: m/z [M+H]+ → fragment ion (To be determined by infusion) NP1EC-d5: m/z [M+H]+ → fragment ion
Collision Energy To be optimized for each transition

5. Data Analysis and Quantification

  • Integrate the chromatographic peaks for NP1EC and NP1EC-d5.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of NP1EC in the QC and unknown samples from the calibration curve.

Data Presentation

The following tables represent typical data obtained from a validated bioanalytical method.

Table 1: Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
11,520150,1000.01010.9898.0
57,650151,2000.05065.11102.2
1015,300150,5000.101710.05100.5
5075,800149,9000.505749.8599.7
100152,100150,8001.0086100.21100.2
500760,500151,0005.0364501.15100.2
10001,515,000150,30010.0798998.9099.9
Regression \multicolumn{5}{l}{y = 0.0101x + 0.0001; r² = 0.9995}

Table 2: Precision and Accuracy Data for Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (Lower Limit of Quantification)11.026.8102.01.058.2105.0
LQC (Low QC)32.955.198.33.086.5102.7
MQC (Medium QC)8081.503.5101.978.954.898.7
HQC (High QC)800790.202.898.8815.603.9102.0

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of NP1EC in human plasma. This methodology is suitable for regulated bioanalysis in support of drug development programs. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data.[1][4]

References

Application Note: Detection of 2-(4-Nonylphenoxy)acetic Acid in Wastewater Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nonylphenoxy)acetic acid (NPAA) is a metabolite of nonylphenol ethoxylates, a group of non-ionic surfactants widely used in various industrial and household products. Due to their widespread use, these compounds and their degradation products are frequently detected in wastewater effluents. NPAA is of environmental concern due to its potential endocrine-disrupting effects and persistence in aquatic environments. Accurate and sensitive detection methods are therefore crucial for monitoring its presence and concentration in wastewater to assess environmental risks and the effectiveness of wastewater treatment processes.

This application note provides detailed protocols for the detection and quantification of 2-(4-Nonylphenoxy)acetic acid in wastewater samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also outlined.

Analytical Workflow

The overall workflow for the analysis of NPAA in wastewater samples involves sample preparation, instrumental analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Wastewater Sample Collection Preservation Acidification (pH < 2) SampleCollection->Preservation Filtration Filtration (e.g., 0.45 µm) Preservation->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis (with Derivatization) SPE->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for NPAA analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for nonylphenoxy ethoxycarboxylates (NPECs), which are structurally similar to NPAA and can be used as a reference. Data for NPAA specifically is limited in publicly available literature; therefore, these values for related compounds provide a reasonable expectation for analytical performance.

ParameterLC-MS/MSSource
Analyte Nonylphenoxy ethoxycarboxylates (NPECs)[1]
Matrix Wastewater Treatment Plant (WWTP) Effluent[1]
Method Detection Limit (MDL) ~0.04 - 12 ng/L (for related compounds)[2]
Limit of Quantification (LOQ) Not explicitly stated for NPAA
Recovery > 70% (for related nonionic surfactants)[3]
Concentration Range in WWTP Effluent Up to 4.5 µg/L (for NPE1C)[1]

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect wastewater samples in amber glass bottles to prevent photodegradation.

  • Preservation: Immediately after collection, acidify the sample to a pH of less than 2 with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This inhibits microbial degradation of the analyte.[2]

  • Storage: Store the preserved samples at or below 6°C and analyze within 14 days.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to clean up the sample matrix and concentrate the analyte of interest.[1]

  • SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent).

  • Conditioning:

    • Wash the cartridge with 5 mL of methanol (B129727).

    • Equilibrate the cartridge with 5 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the acidified wastewater sample (typically 100-500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove interfering hydrophilic compounds.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained NPAA from the cartridge with 5-10 mL of methanol or a mixture of methanol and dichloromethane.[4]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow Condition Condition SPE Cartridge (Methanol, Water) Load Load Wastewater Sample Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Elute Elute NPAA (Methanol/DCM) Wash->Elute Reconstitute Evaporate and Reconstitute Elute->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (suggested starting point):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute NPAA.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for the acidic NPAA.

    • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for NPAA for quantification and confirmation. The precursor ion will be the deprotonated molecule [M-H]⁻, which for NPAA (C₁₇H₂₆O₃, molecular weight 278.39 g/mol ) is m/z 277.2. Product ions would need to be determined by infusing a standard solution of NPAA and performing a product ion scan. Based on the structure, likely product ions would result from the fragmentation of the carboxylic acid group and the ether linkage.

    • Suggested MRM Transitions (to be optimized):

      • Quantifier: To be determined experimentally.

      • Qualifier: To be determined experimentally.

GC-MS Analysis (Alternative Method)

GC-MS analysis of NPAA requires a derivatization step to increase its volatility.

  • Derivatization:

    • After the SPE elution and evaporation step, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) in pyridine.

    • Heat the sample at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of NPAA.

  • GC Conditions (suggested starting point):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Splitless injection.

    • Temperature Program: An optimized temperature ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to separate the derivatized NPAA from other matrix components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized NPAA for enhanced sensitivity and selectivity.

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An aliquot of reagent water processed through the entire analytical procedure to check for contamination.

  • Matrix Spike: A wastewater sample fortified with a known concentration of NPAA to assess matrix effects and recovery.

  • Laboratory Control Sample: A reagent water sample fortified with a known concentration of NPAA to monitor the performance of the method.

  • Internal Standards: The use of a labeled internal standard (e.g., ¹³C-labeled NPAA) is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of 2-(4-Nonylphenoxy)acetic acid in wastewater samples. Proper sample preparation using solid-phase extraction is essential for achieving reliable results. The alternative GC-MS method can also be employed but requires an additional derivatization step. Adherence to stringent quality control procedures is necessary to ensure the accuracy and precision of the analytical data.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Nonylphenol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenols (NPs) and their metabolites are environmental contaminants of significant concern due to their endocrine-disrupting properties. As xenoestrogens, they can mimic the effects of endogenous estrogens, potentially leading to adverse health effects.[1][2] Accurate and sensitive quantification of these compounds in various matrices is crucial for toxicological studies and risk assessment. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of nonylphenol and its metabolites from complex samples prior to instrumental analysis.[3][4]

This document provides detailed application notes and standardized protocols for the solid-phase extraction of nonylphenol and its metabolites from aqueous samples using two common SPE sorbents: C18 and Oasis HLB.

Experimental Protocols

Protocol 1: SPE using C18 Cartridges

This protocol is suitable for the extraction of nonylphenol and its less polar metabolites from water samples.[3]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Sample (e.g., 500 mL of water)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Deionized water

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 6 mL of ethyl acetate through the C18 cartridge.

    • Follow with 6 mL of methanol.

    • Finally, equilibrate the cartridge with 6 mL of deionized water. Do not allow the cartridge to dry out at this stage.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of a methanol/water solution (e.g., 40:60, v/v) to remove polar interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for at least 30 minutes.

  • Elution:

    • Elute the retained analytes with 8 mL of ethyl acetate.[5]

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for subsequent analysis by LC-MS/MS or GC-MS.

Protocol 2: SPE using Oasis HLB Cartridges

This protocol is recommended for a broader range of nonylphenol metabolites, including more polar compounds, due to the hydrophilic-lipophilic balanced nature of the Oasis HLB sorbent.[6]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)

  • Sample (e.g., 500 mL of water)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities.

  • Elution:

    • Elute the analytes with 5 mL of methanol.

    • Collect the eluate in a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the appropriate solvent for instrumental analysis.

Data Presentation

The following table summarizes quantitative data for the analysis of nonylphenol and its metabolites using SPE followed by instrumental analysis. Please note that the performance of SPE methods can be matrix-dependent.

AnalyteSPE SorbentElution SolventAnalytical MethodRecovery (%)LODLOQReference
Nonylphenol (NP)C18Ethyl AcetateHPLC-FLD>70%--[3]
Nonylphenol monoethoxylate (NP1EO)C18Ethyl AcetateHPLC-FLD>70%--[3]
Nonylphenol diethoxylate (NP2EO)C18Ethyl AcetateHPLC-FLD>70%--[3]
4-NonylphenolC18Methanol:AcetonitrileGC-FID96.24 - 104.78%0.05 µg/mL0.2 µg/mL[3]
Hydroxylated Nonylphenol (OH-NP)Online SPE-LC-MS/MS101 - 105%-0.5 µg/L[7]
Carboxylated Nonylphenol (oxo-NP)Online SPE-LC-MS/MS112 - 117%-0.25 µg/L[7]
Nonylphenol and metabolitesC18-LC-APCI-MS89 - 94%-1 - 100 µg/kg[6]

LOD: Limit of Detection, LOQ: Limit of Quantification

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample (e.g., Water) Pretreatment Sample Pretreatment (e.g., Filtration, pH adjustment) Sample->Pretreatment SPE Solid-Phase Extraction (C18 or Oasis HLB) Pretreatment->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS or GC-MS Analysis Evaporation->LC_MS Data_Processing Data Acquisition & Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification signaling_pathway cluster_cell Target Cell NP Nonylphenol (NP) ER Estrogen Receptor (ERα/ERβ) NP->ER Binds to NP_ER_complex NP-ER Complex HSP Heat Shock Proteins ER->HSP Released from Dimerization Dimerization NP_ER_complex->Dimerization Induces Nucleus Nucleus Dimerization->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates Response Cellular Response (e.g., proliferation, altered gene expression) Transcription->Response Leads to

References

Application Note & Protocol: Quantification of Endocrine Disrupting Chemicals in Environmental and Biological Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system, potentially leading to adverse health effects in humans and wildlife.[1][2][3][4] These compounds encompass a wide range of chemical classes, including natural and synthetic hormones, pesticides, plasticizers, and personal care products.[1][2][5] Due to their ubiquitous presence in the environment and their potential for bioaccumulation, sensitive and selective analytical methods are required for their accurate quantification in various matrices.[1][2] Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the determination of EDCs at trace levels due to its high sensitivity, specificity, and efficiency.[5][6] This application note provides a detailed protocol for the quantification of a panel of common EDCs in water and biological samples using UPLC-MS/MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the pre-concentration and purification of EDCs from complex matrices like water and biological fluids.[5][6]

Materials:

  • Oasis HLB SPE Cartridges (60 mg, 3 cc) or equivalent

  • Methanol (B129727) (MS Grade)

  • Water (MS Grade)

  • Nitrogen gas supply

  • Sample loading reservoir

  • Vacuum manifold

Protocol for Water Samples:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of MS grade water.[5]

  • Sample Loading: Load the water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 1 mL/min.[5]

  • Washing: Wash the cartridge with 6 mL of MS grade water to remove interfering substances.[5]

  • Drying: Dry the cartridge under vacuum for approximately 20 minutes.[5]

  • Elution: Elute the retained analytes with 6 mL of methanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5] Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol:water, 20:80, v/v).[5]

  • Internal Standard Addition: Prior to analysis, add an appropriate internal standard mixture to the reconstituted extract.[5]

Protocol for Biological Samples (e.g., Urine, Serum):

  • For biological samples, an initial enzymatic deconjugation step (e.g., using β-glucuronidase) may be necessary to cleave conjugated EDCs.[7] This is often followed by a protein precipitation step (e.g., with acetonitrile) before proceeding with SPE. The subsequent SPE steps are similar to those for water samples.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase column, such as an Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm particle size), is commonly used.[5]

  • Mobile Phase: A binary gradient consisting of an aqueous component (e.g., water with 0.02% acetic acid or pH 9 adjusted with ammonia) and an organic component (e.g., methanol or acetonitrile (B52724) with 0.02% acetic acid).[5][7]

  • Flow Rate: A typical flow rate is between 0.3 and 0.4 mL/min.[5][7]

  • Column Temperature: Maintained at around 40 °C.[5][6]

  • Injection Volume: Typically 5 µL.[5]

Example Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Methanol/Acetonitrile)
0.0 - 5.080 → 020 → 100
5.0 - 6.00100
6.0 - 6.50 → 80100 → 20
6.5 - 8.08020

This is an example gradient and should be optimized for the specific analytes of interest.[5][6]

Mass Spectrometry Conditions:

  • Ionization Mode: Both positive (ESI+) and negative (ESI-) electrospray ionization modes are often used to cover a wide range of EDCs.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Source Parameters: These need to be optimized for the specific instrument but typical values include:

    • Capillary Voltage: ~3.0 kV (ESI+) / ~-3.0 kV (ESI-)[5][7]

    • Source Temperature: ~120-150 °C[7]

    • Desolvation Temperature: ~550-600 °C[5][7]

    • Cone Gas Flow: ~50 L/hr[7]

    • Desolvation Gas Flow: ~950 L/hr[7]

Data Presentation

The following tables summarize typical quantitative data for the analysis of various endocrine disruptors.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

CompoundMatrixMDL (ng/L)LOQ (ng/L)Reference
Bisphenol A (BPA)Water-0.01 - 1.0 ng/mL[8]
Methyl Paraben (MP)Urine0.501.52[7]
2,4-Dichlorophenoxyacetic acid (2,4-D)Urine2.136.46[7]
Monobutyl Phthalate (MBP)Urine--[7]
AtrazineDrinking Water0.01 - 0.640.03 - 2.13[9]
CarbendazimDrinking Water0.01 - 0.640.03 - 2.13[9]
EstroneSurface Water-<1[10]
EthinylestradiolSurface Water-<1[10]

Table 2: Recovery and Precision Data

CompoundMatrixRecovery (%)Intra-Day Precision (%RSD)Reference
Various EDCs (25 compounds)Greywater63 - 146-[5]
Bisphenols (17 compounds)Milk, Water, Serum, Feed77.0 - 119.43.3 - 21.4[8][11]
Methyl Paraben (MP)Urine87.28.29
2,4-Dichlorophenoxyacetic acid (2,4-D)Urine100-[7]
Monobutyl Phthalate (MBP)Urine86.6-[7]
Bisphenol A (BPA)Urine86.714.23[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing & Quantification SampleCollection Sample Collection (Water, Urine, etc.) EnzymaticDeconjugation Enzymatic Deconjugation (for biological samples) SampleCollection->EnzymaticDeconjugation SPE_Loading Sample Loading SampleCollection->SPE_Loading for water samples ProteinPrecipitation Protein Precipitation (for biological samples) EnzymaticDeconjugation->ProteinPrecipitation ProteinPrecipitation->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Drying Drying SPE_Washing->SPE_Drying SPE_Elution Elution SPE_Drying->SPE_Elution Evaporation Evaporation & Reconstitution SPE_Elution->Evaporation InternalStandard Internal Standard Addition Evaporation->InternalStandard UPLC_Separation UPLC Separation InternalStandard->UPLC_Separation MS_Ionization Electrospray Ionization (ESI) UPLC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for UPLC-MS/MS analysis of endocrine disruptors.

Endocrine_Disruption_Pathways cluster_mimic Mimicking Natural Hormones cluster_antagonize Antagonizing Natural Hormones cluster_synthesis Altering Hormone Synthesis EDC Endocrine Disrupting Chemical (EDC) HormoneReceptor Hormone Receptor Cell Target Cell HormoneReceptor->Cell HormoneReceptor->Cell NormalResponse Normal Cellular Response Cell->NormalResponse AlteredResponse Altered Cellular Response Cell->AlteredResponse NaturalHormone Natural Hormone NaturalHormone->HormoneReceptor NaturalHormone->HormoneReceptor binds to EDC_mimic EDC EDC_mimic->HormoneReceptor binds to EDC_antagonize EDC EDC_antagonize->HormoneReceptor blocks binding of natural hormone EDC_synthesis EDC HormoneProduction Hormone Production EDC_synthesis->HormoneProduction interferes with

Caption: Mechanisms of endocrine disruption by chemicals.[2]

References

Application Notes and Protocols for Water Quality Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards used in monitoring water quality. It is intended to serve as a practical guide for laboratory personnel involved in ensuring water purity for research, pharmaceutical manufacturing, and environmental monitoring.

Introduction to Water Quality Parameters

Effective water quality monitoring relies on the assessment of a range of physical, chemical, and biological parameters. These parameters provide a comprehensive overview of the water's characteristics and suitability for specific applications, from drinking water to use in sensitive laboratory and pharmaceutical processes. International and national bodies, such as the International Organization for Standardization (ISO) and the United States Environmental Protection Agency (EPA), have established standards and protocols to ensure the accuracy and comparability of these measurements.[1][2][3]

The primary categories of water quality parameters include:

  • Physical Parameters: These relate to the sensory characteristics of water, such as temperature, color, taste, odor, turbidity, and total solids.[3][4]

  • Chemical Parameters: This broad category includes measurements of pH, alkalinity, hardness, dissolved oxygen (DO), biochemical oxygen demand (BOD), and the concentration of various organic and inorganic compounds, including heavy metals and disinfectants like chlorine.[3][4]

  • Biological Parameters: This involves the detection and enumeration of microorganisms, such as bacteria (e.g., E. coli and total coliforms), viruses, and algae, which can indicate fecal contamination or other health risks.[3][4]

Regulatory Standards for Drinking Water

Regulatory bodies worldwide set limits for contaminants in drinking water to protect public health. These standards are crucial benchmarks for water quality assessment.

Table 1: U.S. EPA National Primary and Secondary Drinking Water Regulations - Selected Contaminants [5][6][7]

ParameterEPA Maximum Contaminant Level (MCL)Health Goal (MCLG)Primary/Secondary
Microbiological
Total ColiformsTreatment TechniqueN/APrimary
E. coliZeroZeroPrimary
Turbidity1 NTU (Treatment Technique)N/APrimary
Inorganic Chemicals
Arsenic0.010 mg/L (10 ppb)0Primary
Cadmium0.005 mg/L (5 ppb)0.005 mg/LPrimary
Chromium (Total)0.1 mg/L (100 ppb)0.1 mg/LPrimary
Lead0.015 mg/L (Action Level)0Primary
Mercury (inorganic)0.002 mg/L (2 ppb)0.002 mg/LPrimary
Nitrate (as Nitrogen)10 mg/L (10 ppm)10 mg/LPrimary
Organic Chemicals
Benzene0.005 mg/L (5 ppb)0Primary
Atrazine0.003 mg/L (3 ppb)0.003 mg/LPrimary
Physical/Other
pH6.5 - 8.5N/ASecondary
Chloride250 mg/LN/ASecondary
Sulfate250 mg/LN/ASecondary

Table 2: European Union Drinking Water Directive (2020/2184) - Selected Parameter Values [8][9][10]

ParameterParametric ValueUnit
Microbiological
Escherichia coli (E. coli)0Number/100 mL
Enterococci0Number/100 mL
Chemical
Lead5 (transitional period until 2036: 10)µg/L
Cadmium5.0µg/L
Chromium25 (transitional period until 2036: 50)µg/L
Arsenic10µg/L
Nitrate50mg/L
Nitrite0.50mg/L
Indicator Parameters
pH≥ 6.5 and ≤ 9.5pH units
TurbidityAcceptable to consumers and no abnormal change-
Conductivity2500 at 20 °CµS/cm

Experimental Protocols

The following sections provide detailed methodologies for key water quality analyses. These protocols are based on widely accepted standards, such as the "Standard Methods for the Examination of Water and Wastewater".[3][11][12][13][14]

Measurement of pH

Application Note: The pH of a water sample is a measure of its acidity or alkalinity and is a fundamental parameter in water quality assessment. It affects chemical and biological processes and the corrosivity (B1173158) of the water.

Protocol:

  • Apparatus:

    • pH meter with a combination electrode.

    • Beakers.

    • Magnetic stirrer and stir bars (optional).

    • Wash bottle with deionized (DI) water.

    • Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).[15][16]

  • Calibration:

    • Turn on the pH meter and allow it to stabilize.[16]

    • Rinse the electrode with DI water and gently blot dry with a lint-free tissue.[15][16]

    • Immerse the electrode in pH 7.0 buffer.[17][18]

    • Allow the reading to stabilize and then calibrate the meter to the buffer value.[15]

    • Rinse the electrode with DI water and blot dry.

    • Immerse the electrode in a second buffer that brackets the expected sample pH (e.g., pH 4.0 for acidic samples or pH 10.0 for alkaline samples).[17]

    • Allow the reading to stabilize and calibrate.

    • A two-point calibration is the minimum requirement; a three-point calibration may be necessary for higher accuracy.[15]

  • Measurement:

    • Rinse the electrode with DI water and then with a small amount of the sample.

    • Immerse the electrode in the water sample.

    • Stir the sample gently to ensure homogeneity and a stable reading.[15]

    • Record the pH value once the reading has stabilized.[15]

    • Rinse the electrode with DI water and store it in the appropriate storage solution as recommended by the manufacturer.[17]

experimental_workflow_ph_measurement cluster_prep Preparation cluster_cal Calibration cluster_measure Measurement start Start rinse_electrode Rinse Electrode with DI Water start->rinse_electrode blot_dry Blot Dry rinse_electrode->blot_dry immerse_ph7 Immerse in pH 7.0 Buffer blot_dry->immerse_ph7 stabilize_ph7 Wait for Stable Reading immerse_ph7->stabilize_ph7 calibrate_ph7 Calibrate to pH 7.0 stabilize_ph7->calibrate_ph7 rinse_again Rinse Electrode calibrate_ph7->rinse_again immerse_ph4_10 Immerse in pH 4.0 or 10.0 Buffer rinse_again->immerse_ph4_10 stabilize_ph4_10 Wait for Stable Reading immerse_ph4_10->stabilize_ph4_10 calibrate_ph4_10 Calibrate to Second Buffer stabilize_ph4_10->calibrate_ph4_10 rinse_sample Rinse Electrode with Sample calibrate_ph4_10->rinse_sample immerse_sample Immerse in Sample rinse_sample->immerse_sample stir_gently Stir Gently immerse_sample->stir_gently record_ph Record Stable pH Value stir_gently->record_ph end End record_ph->end

Workflow for pH Measurement.
Measurement of Turbidity

Application Note: Turbidity is a measure of the cloudiness or haziness of water caused by suspended particles. It is an important indicator of water quality and the effectiveness of filtration processes. High turbidity can harbor microorganisms and interfere with disinfection.[19]

Protocol:

  • Apparatus:

    • Nephelometer meeting EPA design criteria.[20]

    • Sample cells (cuvettes).

    • Formazin or other EPA-approved primary standards.[20]

  • Calibration:

    • Turn on the nephelometer and allow it to warm up.

    • Calibrate the instrument according to the manufacturer's instructions using a series of formazin standards of known turbidity (e.g., 0.02, 1, 10, and 40 NTU).

    • A calibration curve should be prepared if the instrument does not have direct NTU readout.

  • Measurement:

    • Thoroughly shake the sample to ensure a representative suspension.[19][21]

    • Allow the sample to stand for a short period to let air bubbles dissipate.[19][21]

    • Rinse the sample cell with the sample and then fill it.

    • Wipe the outside of the cell with a lint-free cloth to remove fingerprints and water spots.

    • Place the sample cell in the nephelometer.

    • Read the turbidity value directly from the instrument.

    • For samples with turbidity greater than 40 NTU, dilute the sample with turbidity-free water and re-analyze. Multiply the result by the dilution factor.[20]

turbidity_measurement_workflow start Start warm_up Warm up Nephelometer start->warm_up calibrate Calibrate with Formazin Standards warm_up->calibrate shake_sample Shake Sample Vigorously calibrate->shake_sample remove_bubbles Allow Air Bubbles to Dissipate shake_sample->remove_bubbles fill_cuvette Rinse and Fill Cuvette remove_bubbles->fill_cuvette clean_cuvette Clean Cuvette Exterior fill_cuvette->clean_cuvette place_in_meter Place in Nephelometer clean_cuvette->place_in_meter read_turbidity Read Turbidity (NTU) place_in_meter->read_turbidity check_range Turbidity > 40 NTU? read_turbidity->check_range dilute_sample Dilute Sample check_range->dilute_sample Yes end End check_range->end No re_measure Re-measure Diluted Sample dilute_sample->re_measure calculate Calculate Original Turbidity re_measure->calculate calculate->end winkler_method_pathway cluster_fixation Oxygen Fixation cluster_titration Titration sample Water Sample with Dissolved O2 add_reagents Add MnSO4 and Alkali-Iodide-Azide sample->add_reagents precipitate Formation of Mn(OH)2 Precipitate add_reagents->precipitate oxidation O2 Oxidizes Mn(II) to Mn(IV) (Brown Precipitate) precipitate->oxidation acidify Add Concentrated H2SO4 oxidation->acidify iodine Mn(IV) Oxidizes I- to I2 (Yellow-Brown Solution) acidify->iodine titrate_thio Titrate with Sodium Thiosulfate iodine->titrate_thio pale_yellow Solution turns Pale Yellow titrate_thio->pale_yellow add_starch Add Starch Indicator pale_yellow->add_starch blue_color Solution turns Blue add_starch->blue_color titrate_endpoint Continue Titration to Clear Endpoint blue_color->titrate_endpoint calculate_do Calculate DO (mg/L) titrate_endpoint->calculate_do logical_relationship_standards cluster_intl International Standards cluster_regional Regional/National Regulations cluster_methods Standardized Methods cluster_lab Laboratory Implementation iso ISO Standards (e.g., ISO 5667) epa U.S. EPA (Clean Water Act, Safe Drinking Water Act) iso->epa Influence eu EU Drinking Water Directive iso->eu Influence smww Standard Methods for the Examination of Water and Wastewater epa->smww Reference eu->smww Reference sops Standard Operating Procedures (SOPs) smww->sops Basis for qa_qc Quality Assurance/Quality Control (QA/QC) sops->qa_qc Incorporate

References

Application Notes and Protocols for Preparing Stock Solutions of 2-(4-Nonylphenoxy)acetic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nonylphenoxy)acetic acid-d2 is the deuterium-labeled form of 2-(4-Nonylphenoxy)acetic acid, an isotope-labeled compound valuable in various research applications, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) allows for its use as an internal standard in mass spectrometry-based quantification, providing a reliable method to trace and measure the unlabeled parent compound in complex biological matrices. Proper preparation of stock solutions is the foundational step for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their integrity and stability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The properties of the deuterated and non-deuterated forms are summarized below.

PropertyThis compound2-(4-Nonylphenoxy)acetic acid
CAS Number 1219798-75-0[1][2]3115-49-9[3]
Molecular Formula C₁₇H₂₄D₂O₃[1]C₁₇H₂₆O₃[3]
Molecular Weight 280.40 g/mol [1]278.39 g/mol [3]
Appearance White to Off-White Solid[2]Crystalline solid
Melting Point 92 - 95 °C[2]<25 °C to 95-97 °C (Varies by source)[4][5][6][7]
pKa (Predicted) ~3.1 at 25 °C[4]3.22 ± 0.10[5]
Log Kow (Predicted) ~5.8 (undissociated)[4]5.8 (undissociated), 3.6 (at pH 5)[4]

Solubility Data

SolventSolubilityNotes
Acetonitrile (B52724) Slightly Soluble[2]Aprotic solvent, suitable for minimizing H/D exchange.
Chloroform Slightly Soluble[2]Aprotic solvent.
Ethanol Soluble (est. ~30 mg/mL)Based on data for similar phenolic compounds[8]. Being a protic solvent, it may facilitate H/D exchange over time.
Dimethyl Sulfoxide (DMSO) Soluble (est. ~30 mg/mL)Aprotic polar solvent, generally a good choice for initial stock solutions[8].
Dimethylformamide (DMF) Soluble (est. ~30 mg/mL)Aprotic polar solvent[8].
Acetone SolubleA 10 µg/mL solution is commercially available, indicating good solubility at this concentration[9].
Water 0.04 mg/LVery low solubility in water[4].

Note: The provided solubility values for ethanol, DMSO, and DMF are estimates based on a structurally similar compound and should be empirically verified for high-concentration stock solutions. It is recommended to start with a small amount of the compound and solvent to confirm solubility at the desired concentration.

Experimental Protocols

Safety Precautions

2-(4-Nonylphenoxy)acetic acid and its deuterated analog are classified as skin and eye irritants[4][10]. It is essential to handle the compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Protocol for Preparing a 1 mg/mL Stock Solution in an Aprotic Solvent

This protocol describes the preparation of a 1 mg/mL stock solution, a common starting concentration for further dilutions. Aprotic solvents such as DMSO, DMF, or acetonitrile are recommended to minimize the risk of hydrogen-deuterium (H/D) exchange.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile

  • Analytical balance

  • Calibrated micropipettes

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance. For a 1 mg/mL stock solution, you can weigh 1 mg of the solid.

  • Dissolution:

    • Transfer the weighed solid into a clean, dry amber glass vial.

    • Using a calibrated micropipette, add the appropriate volume of the chosen aprotic solvent. For 1 mg of solid, add 1 mL of solvent to achieve a 1 mg/mL concentration.

  • Mixing:

    • Securely cap the vial.

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. A product data sheet suggests storage in solvent at -80°C for up to 6 months or at -20°C for up to 1 month[1].

Stability and Storage Considerations

Deuterated standards can be susceptible to hydrogen-deuterium (H/D) exchange, where the deuterium atoms are replaced by hydrogen atoms from the solvent or residual moisture. This can compromise the isotopic purity of the standard and lead to inaccurate quantification.

Factors influencing H/D exchange:

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and should be used with caution, especially for long-term storage. Aprotic solvents (e.g., acetonitrile, DMSO, DMF) are preferred.

  • pH: The H/D exchange is catalyzed by both acids and bases. For many compounds, the rate of exchange is minimized at a slightly acidic pH (around 2.5-5).

  • Temperature: Higher temperatures accelerate the rate of H/D exchange. Therefore, stock solutions should be stored at low temperatures.

Storage Recommendations:

  • Short-term (working solutions): Store at 2-8°C for a few days.

  • Long-term (stock solutions): Store at -20°C or -80°C[1]. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles and minimize contamination.

Workflow and Diagrams

The following diagram illustrates the workflow for preparing a stock solution of this compound.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Start: Obtain solid this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Accurately weigh the desired mass equilibrate->weigh transfer Transfer solid to an amber vial weigh->transfer add_solvent Add appropriate volume of aprotic solvent transfer->add_solvent mix Vortex and/or sonicate until dissolved add_solvent->mix inspect Visually inspect for complete dissolution mix->inspect label_vial Label the vial with necessary information inspect->label_vial store Store at -20°C or -80°C label_vial->store thaw Thaw stock solution store->thaw dilute Dilute stock solution to working concentration thaw->dilute use Use in experiment dilute->use

Caption: Workflow for preparing stock and working solutions.

References

Application Note: Separation of Nonylphenol Isomers by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the separation of nonylphenol (NP) isomers using various liquid chromatography (LC) techniques. Nonylphenols are degradation products of nonylphenol ethoxylate surfactants and are of environmental and toxicological concern due to their endocrine-disrupting effects.[1][2] Technical nonylphenol is a complex mixture of numerous structural isomers, primarily differing in the branching of the C9 alkyl chain.[1][3][4] The separation and quantification of these individual isomers are crucial for accurate risk assessment, as their biological activities can vary significantly.

This document outlines three distinct HPLC methods for the separation of nonylphenol isomers: Normal Phase HPLC, Reversed-Phase HPLC coupled with mass spectrometry, and a specialized method using a graphitic carbon column.

Experimental Workflow

The general experimental workflow for the analysis of nonylphenol isomers from a sample matrix involves sample preparation followed by chromatographic separation and detection.

Nonylphenol Isomer Separation Workflow cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Food, Soil) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection HPLC/UPLC Injection Concentration->Injection Separation Chromatographic Separation (Isomer Resolution) Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General workflow for the separation and analysis of nonylphenol isomers.

Method 1: Normal Phase HPLC Separation

Normal phase chromatography is well-suited for separating structural isomers.[3][4] This method utilizes a polar stationary phase and a non-polar mobile phase to achieve separation based on the polarity of the isomers.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

Chromatographic Conditions:

ParameterCondition
Column Cogent Silica-C™, 4µm, 100Å, 4.6 x 100mm[3][4]
Mobile Phase A Ethyl Acetate[3][4]
Mobile Phase B Hexane[3][4]
Gradient 0-4 min: 100% B; 4-19 min: linear gradient to 90% B; 19-20 min: return to 100% B[4]
Flow Rate 1.0 mL/minute[3][4]
Injection Volume 1 µL[3][4]
Detection UV at 277 nm[3][4]
Sample Preparation Nonylphenol standard dissolved in Hexane.[3][4]

Data Presentation: This method has been shown to separate the main nonylphenol peak from at least two smaller isomer peaks, demonstrating its utility for isomer-specific analysis.[3][4] Retention time data is specific to the exact isomer structures present in the standard mixture used.

Method 2: Reversed-Phase HPLC-MS/MS Analysis

Reversed-phase chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful tool for the sensitive and selective quantification of nonylphenol isomers in complex matrices.

Experimental Protocol

Instrumentation:

  • Shimadzu HPLC system (LC-20AD) or equivalent[2]

  • AB Sciex QTrap 4500 or equivalent tandem mass spectrometer[2]

Chromatographic Conditions:

ParameterCondition
Column Phenomenex Luna C18, 3 µm, 150 x 2.0 mm[2]
Column Temperature 60 °C[2]
Mobile Phase A Methanol[2]
Mobile Phase B Water[2]
Gradient 0 min: 50% A; 0-16 min: linear gradient to 95% A; hold at 95% A for 10 min; 26-26.2 min: return to 50% A; recondition for 5 min.[2]
Flow Rate 0.2 mL/minute[2]
Injection Volume 5 µL[2]
Detection ESI-MS/MS in negative ion mode[2]
Sample Preparation The sample extract is re-dissolved in methanol (B129727) before injection.[2]

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[2]
Monitoring Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transitions Precursor Ion (m/z)
219
219
Internal Standard 13C6-labeled Nonylphenol
225
225

Data Presentation: This LC-MS/MS method allows for the quantification of total nonylphenols with high sensitivity. While it may not separate all individual isomers chromatographically, the use of MS/MS provides high selectivity for quantification. The limit of detection (LOD) for this method has been reported to be 0.14 µg/kg in food samples.[2]

Method 3: Separation on a Graphitic Carbon Column

For a high degree of isomer separation, a graphitic carbon column offers a unique selectivity compared to silica-based C18 or silica (B1680970) columns. This method has been demonstrated to resolve a technical mixture of nonylphenol into 12 distinct peaks or groups of isomers.[1][6]

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV or Mass Spectrometric Detector

Chromatographic Conditions:

ParameterCondition
Column HyperCarb Graphitic Carbon Column (e.g., 100 x 4.6 mm, 7 µm)[6]
Guard Column ODS-AQ (e.g., 10 x 2 mm)
Column Temperature 30 °C[6]
Mobile Phase A Acetonitrile[1][6]
Mobile Phase B 1% (v/v) Acetic Acid in Water[1][6]
Gradient A specific gradient program is required to achieve separation. For example: 0-15 min: 30% A; 15-60 min: linear gradient to 100% A; 60-140 min: hold at 100% A.[6]
Flow Rate 1.0 mL/minute[6]

Data Presentation: This method provides superior resolution of nonylphenol isomers. It has been observed that increased branching of the alkyl group leads to shorter retention times.[1][6] This allows for the fractionation of nonylphenol based on the structure of the isomers, which is critical for assessing the potential endocrine-disrupting activity of different isomer groups.[1][6]

Summary

The choice of liquid chromatography method for the separation of nonylphenol isomers depends on the specific research goal. Normal phase HPLC is effective for resolving some isomers, while reversed-phase LC-MS/MS offers high sensitivity and selectivity for quantification in complex samples. For the most comprehensive separation of a large number of isomers, a graphitic carbon column provides the best resolution. Researchers should select the most appropriate method based on their requirements for isomer specificity, sensitivity, and sample matrix.

References

Application Note: Detection and Quantification of 2-(4-Nonylphenoxy)acetic acid-d2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of 2-(4-Nonylphenoxy)acetic acid-d2 (NPAA-d2) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). 2-(4-Nonylphenoxy)acetic acid is a significant metabolite of nonylphenol, an endocrine-disrupting compound. The deuterated form, NPAA-d2, is an ideal internal standard for the accurate quantification of its non-labeled counterpart in various biological and environmental matrices.[1] This document provides a comprehensive protocol, including sample preparation, liquid chromatography conditions, and optimized mass spectrometry parameters for researchers, scientists, and drug development professionals.

Introduction

2-(4-Nonylphenoxy)acetic acid is the primary metabolite of 4-nonylphenol, a widely used industrial chemical. Due to its potential endocrine-disrupting properties, the sensitive and accurate measurement of its metabolites is of significant interest in toxicology and environmental science. Stable isotope-labeled internal standards, such as this compound, are crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in quantitative analyses. This protocol outlines a selective and sensitive LC-MS/MS method for NPAA-d2 utilizing Multiple Reaction Monitoring (MRM).

Experimental

Sample Preparation

A generic liquid-liquid extraction (LLE) protocol for the extraction of NPAA-d2 from an aqueous matrix (e.g., plasma, urine, or water sample) is provided below. This should be optimized for the specific matrix.

  • Sample Aliquoting: Take 1 mL of the sample in a clean polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the working solution of this compound.

  • Acidification: Acidify the sample to a pH of approximately 2-3 by adding a small volume of a suitable acid (e.g., formic acid or hydrochloric acid).

  • Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortexing: Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography

LC System: Agilent 1290 Infinity II or equivalent Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: Water with 0.1% formic acid Mobile Phase B: Acetonitrile with 0.1% formic acid Gradient:

Time (min) %B
0.0 20
5.0 95
7.0 95
7.1 20
10.0 20
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode Capillary Voltage: -4500 V Source Temperature: 550°C Gas 1 (Nebulizer Gas): 50 psi Gas 2 (Heater Gas): 50 psi Curtain Gas: 35 psi Collision Gas: Nitrogen

Quantitative Data Summary

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions and optimized mass spectrometry parameters for this compound. The molecular formula for NPAA-d2 is C₁₇H₂₄D₂O₃ with a molecular weight of 280.40 g/mol . The precursor ion in negative ESI mode is the deprotonated molecule [M-H]⁻. The product ions are proposed based on common fragmentation pathways for carboxylic acids, which include decarboxylation and cleavage of the ether bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound 279.2235.2100-20-80
This compound 279.2219.2100-25-80

Note: The exact m/z values, collision energies, and other MS parameters should be optimized empirically on the specific instrument being used.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample Spike Spike with NPAA-d2 Sample->Spike Acidify Acidification (pH 2-3) Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter LC Liquid Chromatography (C18 column) Filter->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for NPAA-d2 analysis.

ms_logic cluster_source Ion Source (ESI) cluster_ms Tandem Mass Spectrometer Analyte NPAA-d2 from LC Precursor Precursor Ion [M-H]⁻ (m/z 279.2) Analyte->Precursor Deprotonation Q1 Quadrupole 1 (Q1) Mass Filter Precursor->Q1 Isolation Q2 Quadrupole 2 (q2) Collision Cell Q1->Q2 Fragmentation (CID) Q3 Quadrupole 3 (Q3) Mass Filter Q2->Q3 Product1 Product Ion 1 (m/z 235.2) Q3->Product1 Selection Product2 Product Ion 2 (m/z 219.2) Q3->Product2 Selection Detector Detector Product1->Detector Product2->Detector

Caption: Logical diagram of MRM detection for NPAA-d2.

Conclusion

The described LC-MS/MS method provides a selective and sensitive approach for the detection and quantification of this compound. The use of a deuterated internal standard is essential for achieving high accuracy and precision in complex matrices. The provided parameters serve as a starting point for method development and should be optimized for the specific instrumentation and application. This protocol is suitable for a wide range of research applications, from environmental monitoring to drug metabolism studies.

References

Application Notes and Protocols for the Analysis of 2-(4-Nonylphenoxy)acetic acid-d2 in Sediment and Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nonylphenoxy)acetic acid is a metabolite of nonylphenol ethoxylates, a class of non-ionic surfactants widely used in industrial and consumer products. Due to their potential endocrine-disrupting effects and persistence in the environment, monitoring their concentrations in soil and sediment is of significant environmental and health concern. The use of a deuterated internal standard, 2-(4-Nonylphenoxy)acetic acid-d2, is crucial for accurate and precise quantification in complex matrices like soil and sediment by correcting for matrix effects and variations during sample preparation and analysis.

This document provides detailed application notes and a synthesized protocol for the extraction and quantification of 2-(4-Nonylphenoxy)acetic acid in sediment and soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Analytical Approach

The recommended analytical approach is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and selectivity, which is essential for detecting low concentrations of the target analyte in complex environmental samples. The use of a stable isotope-labeled internal standard, this compound, is a cornerstone of this method, ensuring high accuracy and precision by compensating for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement during LC-MS/MS analysis.

Logical Workflow for Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Soil/Sediment Sample Collection Spike Spike with this compound Sample->Spike Add Internal Standard Extract Ultrasonic Extraction Spike->Extract Solvent Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extract->Cleanup Purification LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Extract Quant Quantification LCMS->Quant Data Processing

Caption: High-level workflow for the analysis of 2-(4-Nonylphenoxy)acetic acid.

Experimental Protocols

This section details the proposed methodology for the analysis of 2-(4-Nonylphenoxy)acetic acid in sediment and soil samples.

Sample Preparation and Extraction

This protocol is based on methods developed for nonylphenols and their derivatives in solid matrices.[1][2]

Materials:

Procedure:

  • Weigh 5 g of the homogenized, freeze-dried sediment or soil sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.

  • Add 10 mL of a 1:1 (v/v) mixture of methanol and dichloromethane to the tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.[1]

  • Centrifuge the sample at 3000 x g for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 3-7) two more times, combining the supernatants.

  • The combined extract is now ready for Solid-Phase Extraction (SPE) cleanup.

Solid-Phase Extraction (SPE) Cleanup

SPE is employed to remove interfering matrix components and concentrate the analyte of interest.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

  • Methanol (MeOH), HPLC grade

  • Deionized water, 18 MΩ·cm

  • Ethyl acetate, HPLC grade

  • Formic acid

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 3 with formic acid) through the cartridge. Do not allow the cartridge to go dry.

  • Dilute the combined extract from the previous step with an equal volume of acidified deionized water.

  • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analyte and internal standard with 10 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Proposed LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Proposed MS/MS Conditions:

The mass spectrometer should be operated in negative ion mode (ESI-) using Multiple Reaction Monitoring (MRM). The exact MRM transitions (precursor ion -> product ion) and collision energies should be optimized by infusing standard solutions of the analyte and internal standard.

CompoundPrecursor Ion (m/z)Proposed Product Ion 1 (Quantifier)Proposed Product Ion 2 (Qualifier)
2-(4-Nonylphenoxy)acetic acid 277.2To be determined experimentallyTo be determined experimentally
This compound 279.2To be determined experimentallyTo be determined experimentally

Note: The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions would likely result from the loss of the carboxylic acid group (-COOH, loss of 45 Da) or cleavage at the ether linkage.

Data Presentation

The following tables summarize expected quantitative data based on literature values for similar compounds. Actual performance should be validated experimentally.

Table 1: Expected Method Performance Characteristics

ParameterExpected ValueReference/Comment
Limit of Detection (LOD) 0.1 - 1.0 µg/kgBased on similar compounds in soil/sediment.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kgBased on similar compounds in soil/sediment.
Recovery 80 - 110%Expected range with isotope dilution.
Precision (RSD) < 15%Expected for a validated method.

Table 2: Analyte and Internal Standard Information

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
2-(4-Nonylphenoxy)acetic acid C₁₇H₂₆O₃278.393115-49-9
This compound C₁₇H₂₄D₂O₃280.401219798-75-0

Signaling Pathways and Logical Relationships

The following diagram illustrates the degradation pathway of nonylphenol ethoxylates to the target analyte, 2-(4-Nonylphenoxy)acetic acid.

NPEO Nonylphenol Ethoxylates (NPEOs) Short_NPEO Short-chain NPEOs NPEO->Short_NPEO Aerobic Degradation (Ethoxylate chain shortening) NPEC Nonylphenoxy Ethoxycarboxylates (NPECs) Short_NPEO->NPEC Oxidation NP Nonylphenol (NP) Short_NPEO->NP Anaerobic Degradation NPAA 2-(4-Nonylphenoxy)acetic acid (Target Analyte) NPEC->NPAA Further Degradation

Caption: Environmental degradation pathway leading to 2-(4-Nonylphenoxy)acetic acid.

Conclusion

The provided protocol offers a comprehensive framework for the analysis of 2-(4-Nonylphenoxy)acetic acid in complex matrices such as soil and sediment. The use of isotope dilution with this compound is critical for achieving the necessary accuracy and precision for reliable environmental monitoring and risk assessment. It is imperative that the proposed LC-MS/MS parameters, particularly the MRM transitions, are experimentally optimized, and the entire method is validated according to established guidelines before application to real samples.

References

Application Notes: The Use of 2-(4-Nonylphenoxy)acetic acid-d2 in Toxicokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nonylphenoxy)acetic acid is a significant metabolite of 4-nonylphenol (B119669), a widespread environmental contaminant known for its endocrine-disrupting properties. Understanding the toxicokinetics of this metabolite is crucial for assessing the overall risk associated with nonylphenol exposure. The use of a stable isotope-labeled internal standard, such as 2-(4-Nonylphenoxy)acetic acid-d2, is the gold standard for quantitative bioanalysis, offering unparalleled accuracy and precision in toxicokinetic studies. This document provides detailed application notes and protocols for the effective use of this compound in such research.

Stable isotope-labeled compounds, particularly deuterated analogs, are ideal internal standards for mass spectrometry-based quantification.[1] Because this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This allows for precise correction of any analyte loss during sample preparation and analysis, leading to highly reliable data.

Applications

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2-(4-Nonylphenoxy)acetic acid in various biological matrices, including:

  • Toxicokinetic (TK) and Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Nonylphenoxy)acetic acid in preclinical and clinical studies.

  • Biomonitoring: Assessing human and environmental exposure to nonylphenol by measuring its metabolites in samples like urine and blood.

  • In Vitro Metabolism Studies: Investigating the metabolic pathways of 4-nonylphenol and the formation of its acetic acid metabolite in liver microsomes or other cellular systems.[2][3]

Data Presentation

Currently, there are no publicly available toxicokinetic studies specifically for 2-(4-Nonylphenoxy)acetic acid. Therefore, a comprehensive table of quantitative data cannot be provided. However, the following template is presented for researchers to populate with their experimental data.

Table 1: Hypothetical Toxicokinetic Parameters of 2-(4-Nonylphenoxy)acetic acid Following Oral Administration in Rats

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL[Insert Data]
Tmax (Time to Cmax)h[Insert Data]
AUC(0-t) (Area Under the Curve)ng*h/mL[Insert Data]
t1/2 (Elimination Half-life)h[Insert Data]
CL/F (Apparent Clearance)L/h/kg[Insert Data]
Vd/F (Apparent Volume of Distribution)L/kg[Insert Data]

Experimental Protocols

Protocol 1: A Typical Toxicokinetic Study of 2-(4-Nonylphenoxy)acetic acid in Rats

1. Objective: To determine the toxicokinetic profile of 2-(4-Nonylphenoxy)acetic acid in rats following a single oral dose.

2. Materials:

  • Test substance: 2-(4-Nonylphenoxy)acetic acid
  • Internal standard: this compound
  • Test animals: Male Sprague-Dawley rats (8-10 weeks old)
  • Dosing vehicle (e.g., corn oil)
  • Blood collection supplies (e.g., EDTA tubes)
  • Sample processing reagents (e.g., acetonitrile, formic acid)
  • Solid Phase Extraction (SPE) cartridges
  • LC-MS/MS system

3. Animal Dosing and Sample Collection:

  • Acclimate animals for at least one week prior to the study.
  • Fast animals overnight before dosing.
  • Administer a single oral gavage dose of 2-(4-Nonylphenoxy)acetic acid (e.g., 10 mg/kg).
  • Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
  • Collect urine and feces at specified intervals.
  • Process blood to obtain plasma by centrifugation.
  • Store all samples at -80°C until analysis.

4. Sample Preparation and Analysis:

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add a known amount of this compound solution (internal standard).
  • Precipitate proteins by adding 300 µL of cold acetonitrile.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
  • Alternatively, for cleaner samples, employ solid-phase extraction (SPE) for sample cleanup and concentration.
  • Analyze the samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Construct a calibration curve using known concentrations of 2-(4-Nonylphenoxy)acetic acid and a fixed concentration of the internal standard.
  • Determine the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
  • Calculate toxicokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Signaling Pathways Affected by Nonylphenol

Nonylphenol and its metabolites can disrupt several critical signaling pathways within cells. The diagram below illustrates some of the key pathways implicated in the toxic effects of nonylphenol.

G Potential Signaling Pathways Disrupted by Nonylphenol cluster_0 TGF-β Signaling Pathway cluster_1 ROS/JNK Signaling Pathway cluster_2 p38-MAPK Pathway NP Nonylphenol (NP) / Metabolites Smad3 Smad3 NP->Smad3 Inhibits Phosphorylation SnoN SnoN NP->SnoN Increases Expression ROS Reactive Oxygen Species (ROS) NP->ROS Increases Generation p38_MAPK p38-MAPK NP->p38_MAPK Inhibition TGFb_R TGF-β Receptor TGFb_R->Smad3 Phosphorylation CellGrowth_Inhibition Inhibition of Cell Growth Smad3->CellGrowth_Inhibition SnoN->Smad3 Negative Regulation JNK JNK ROS->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Cx43 Connexin 43 p38_MAPK->Cx43 Phosphorylation GJIC Gap Junctional Intercellular Communication Cx43->GJIC

Caption: Signaling pathways potentially disrupted by nonylphenol.

Experimental Workflow

The following diagram outlines the typical workflow for a toxicokinetic study utilizing a deuterated internal standard.

G Toxicokinetic Study Workflow cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Animal Dosing with 2-(4-Nonylphenoxy)acetic acid Sampling Biological Sample Collection (Blood, Urine, etc.) Dosing->Sampling Spiking Spiking with Internal Standard (this compound) Sampling->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification TK_Analysis Toxicokinetic Parameter Calculation Quantification->TK_Analysis

Caption: Workflow for a typical toxicokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Nonylphenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of nonylphenols. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of these compounds in complex environmental and biological samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte, such as nonylphenol, due to the presence of co-eluting compounds from the sample matrix.[1] These effects, which manifest as ion suppression (signal decrease) or ion enhancement (signal increase), can lead to inaccurate and irreproducible quantification.[2][3][4] The "matrix" itself consists of all components in the sample other than the analyte of interest.

Q2: Why is nonylphenol analysis particularly susceptible to matrix effects?

A2: Nonylphenols are non-ionic surfactants and their degradation products, often analyzed in complex samples like wastewater, sediment, biological fluids, and food.[5][6] These matrices contain a high concentration of endogenous and exogenous substances, including proteins, lipids, salts, and other detergents, that can co-elute with nonylphenols and interfere with their ionization in the mass spectrometer's source.[7][8]

Q3: What are the common signs of matrix effects in my data?

A3: Common indicators that matrix effects may be compromising your data include:

  • Poor reproducibility and precision between replicate injections or different sample preparations.[2][9]

  • Inaccurate quantification, leading to high variability in calculated concentrations.[9]

  • Significant differences between the calibration curve slope in a pure solvent versus a matrix-matched calibration curve.[10]

  • Reduced sensitivity and poor signal-to-noise ratios.[9]

  • Drifting signal intensity over the course of an analytical run sequence as matrix components contaminate the ion source.[11]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the more common phenomenon, where co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[10][12] This can happen when matrix components compete for charge on the electrospray droplets or alter the droplet's physical properties (e.g., surface tension, viscosity), hindering efficient ionization.[3][7] Ion enhancement is less frequent and occurs when co-eluting compounds improve the ionization efficiency of the analyte.[10][12]

Q5: How can I quantitatively assess the degree of matrix effect?

A5: The matrix effect can be quantified using the post-extraction spike method, which compares the analyte's response in a blank matrix extract to its response in a pure solvent.[10][13] The result is often expressed as a Matrix Factor (MF) or a percentage. A value of 100% (or an MF of 1) indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[10][13]

The Matrix Effect (%) is calculated with the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100[11]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving matrix effects in your nonylphenol analysis.

Guide 1: Diagnosing Matrix Effects

Problem: You suspect matrix effects are impacting your results, but you need to confirm their presence and extent.

Solution: Employ a two-pronged approach using qualitative and quantitative methods. The post-column infusion method can identify chromatographic regions where suppression or enhancement occurs, while the post-extraction spike method provides a quantitative measure of the effect.[1][13]

G cluster_start cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_end start Suspected Matrix Effects (e.g., Poor Reproducibility) qual_1 Perform Post-Column Infusion Experiment start->qual_1 Identify Problem Zones quant_1 Prepare Two Sample Sets: A) Analyte in Solvent B) Analyte in Blank Matrix Extract start->quant_1 Measure Severity qual_2 Inject Blank Matrix Extract qual_1->qual_2 qual_3 Monitor Analyte Signal for Dips (Suppression) or Peaks (Enhancement) qual_2->qual_3 end_node Matrix Effect Confirmed and Quantified qual_3->end_node quant_2 Analyze Both Sets Under Identical LC-MS Conditions quant_1->quant_2 quant_3 Calculate Matrix Effect (%) (Area B / Area A) * 100 quant_2->quant_3 quant_3->end_node

Caption: Workflow for diagnosing matrix effects in LC-MS analysis.
Guide 2: Mitigating Matrix Effects

Problem: You have confirmed that significant matrix effects are present. How do you reduce or compensate for them?

Solution: The best strategy depends on the severity of the effect and the required sensitivity of the assay.[2][14] The primary goal should always be to minimize the effect through better sample cleanup and chromatography. If that is not sufficient, compensation strategies should be used.

G cluster_minimize Strategy 1: Minimize Effects (Recommended First Step) cluster_prep_details cluster_chrom_details cluster_compensate Strategy 2: Compensate for Effects cluster_cal_details start Matrix Effect Confirmed opt_sample_prep Optimize Sample Preparation start->opt_sample_prep opt_chrom Optimize Chromatography start->opt_chrom dilution Dilution opt_sample_prep->dilution lle LLE opt_sample_prep->lle spe SPE (Most Effective) opt_sample_prep->spe cal_strat Implement Compensation Calibration Strategy opt_sample_prep->cal_strat If effects persist end_node Reliable Quantification Achieved opt_sample_prep->end_node If sufficient gradient Modify Gradient opt_chrom->gradient column Change Column opt_chrom->column divert Use Divert Valve opt_chrom->divert opt_chrom->cal_strat If effects persist opt_chrom->end_node If sufficient sil_is SIL-IS (Gold Standard) cal_strat->sil_is matrix_match Matrix-Matched cal_strat->matrix_match std_add Standard Addition cal_strat->std_add cal_strat->end_node

Caption: Decision tree for mitigating matrix effects.

Section 3: Data & Protocols

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueSelectivityEffectiveness in Removing InterferencesComplexity & TimeTypical Use Case for Nonylphenols
Sample Dilution LowReduces all components equallyLowQuick screening; high concentration samples where sensitivity is not limiting.[2][15]
Protein Precipitation (PPT) LowRemoves proteins but leaves phospholipids (B1166683) and salts.[16][17]LowInitial cleanup for biological fluids, but often insufficient on its own.[18]
Liquid-Liquid Extraction (LLE) ModerateGood removal of salts and some polar interferences.[16][17]ModerateCleaner extracts than PPT; suitable for a wide range of matrices.[18]
Solid-Phase Extraction (SPE) HighExcellent removal of specific interferences based on sorbent choice.[16][19]High"Gold standard" for cleanup of complex environmental (water, sediment) or biological samples.[9][18]

Table 2: Summary of Calibration Strategies to Compensate for Matrix Effects

StrategyPrincipleAccuracyCost & EffortWhen to Use
Stable Isotope-Labeled Internal Standard (SIL-IS) An isotopically labeled version of the analyte co-elutes and experiences identical matrix effects, providing a reliable correction factor.[1][18]Very HighHigh cost for standards, low additional effort per sample.The preferred method for achieving the highest accuracy and precision, especially in method validation and routine analysis.[1][19]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix identical to the samples.[2][18]HighModerate effort, but requires a consistent and analyte-free blank matrix.When a representative blank matrix is readily available and matrix effects are consistent across samples.[12]
Standard Addition Known amounts of standard are added directly to aliquots of the sample to create a calibration curve within each sample's unique matrix.[1]Very HighVery high effort; requires multiple analyses per sample.For complex or highly variable matrices where a representative blank is unavailable.[1][2]
Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects (ion suppression or enhancement).

Materials:

  • Blank matrix (e.g., control wastewater, blank plasma) free of nonylphenols.

  • Certified nonylphenol standard solution.

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water).

  • Your established sample extraction procedure (e.g., SPE, LLE).

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): In a clean vial, spike the nonylphenol standard into your final reconstitution solvent to achieve a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a volume of blank matrix and process it using your complete extraction procedure. In the final step, spike the nonylphenol standard into the clean, extracted matrix to achieve the exact same final concentration as Set A.[9]

  • Analysis: Inject equal volumes of the solutions from Set A and Set B into the LC-MS system using your established analytical method.

  • Calculation:

    • Obtain the mean peak area for the nonylphenol analyte from at least three replicate injections for both sets.

    • Calculate the Matrix Effect (%) using the formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • Interpretation: A result of 80-120% is often considered acceptable, but this depends on assay requirements.[10] A value below 80% indicates significant ion suppression.

Protocol 2: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol provides a general methodology for extracting nonylphenols from water samples while minimizing matrix components.

Materials:

  • SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent).

  • SPE vacuum manifold.

  • LC-MS grade methanol, water, and an elution solvent (e.g., acetonitrile or ethyl acetate).

  • Sample collection bottles.

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of elution solvent (e.g., acetonitrile) through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Take a known volume of your water sample (e.g., 100 mL). If using a SIL-IS, spike it into the sample at this stage.[19]

    • Pass the sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences that were retained.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove all water.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the retained nonylphenols by passing 5-10 mL of your elution solvent (e.g., acetonitrile) through the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[11]

    • Reconstitute the residue in a small, known volume (e.g., 200 µL) of your mobile phase starting condition. Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.[11]

References

Technical Support Center: Improving Signal-to-Noise for Trace Level Contaminant Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to enhance the signal-to-noise (S/N) ratio for the detection of trace level contaminants across various analytical platforms.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it critical in trace analysis?

A1: The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise.[1][2] In trace level contaminant detection, a high S/N ratio is crucial because it determines the lowest concentration of a substance that can be reliably detected and quantified.[1][3] A low S/N ratio can obscure the analyte peak, making it difficult to distinguish from the baseline noise.[1]

Q2: What are the primary sources of noise in analytical instruments?

A2: Noise in analytical instrumentation can be broadly categorized into three types:

  • Chemical Noise: Arises from random interactions between molecules in the sample or system, and can be influenced by factors like temperature and pressure fluctuations.[4]

  • Instrumental Noise: This is inherent to the electronic components of the instrument and includes:

    • Thermal (Johnson) Noise: Generated by the thermal agitation of electrons in resistive components.[5][6]

    • Shot Noise: Results from the discrete nature of charge carriers (electrons and ions) as they cross a junction.[4][5]

    • Flicker (1/f) Noise: A low-frequency noise with sources that are not entirely understood, but it becomes significant at frequencies below 100 Hz.[5][7]

  • Environmental Noise: Stems from external sources such as power lines, radio frequencies, and vibrations.[5][7]

Q3: How does sample preparation impact the signal-to-noise ratio?

A3: Optimal sample preparation is one of the most effective ways to improve the S/N ratio.[8] It can reduce interferences from the sample matrix that contribute to background noise and suppress the analyte signal.[9][10] Techniques like Solid Phase Extraction (SPE), Solid Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE) can selectively isolate and concentrate the target analyte, thereby increasing its signal intensity relative to the noise.[8][11]

Q4: When should I consider using advanced sample preparation techniques like SPE or SBSE?

A4: These techniques are particularly valuable when dealing with complex matrices (e.g., food, biological fluids, environmental samples) or when the contaminant of interest is present at very low concentrations (trace or ultra-trace levels).[11] If you are struggling with high background noise, ion suppression in mass spectrometry, or your analyte concentration is below the detection limit of your instrument, implementing a selective extraction and concentration step is highly recommended.[10]

Troubleshooting Guides

Guide 1: Troubleshooting High Baseline Noise in Liquid Chromatography (LC-MS & HPLC)
Symptom Potential Cause Suggested Solution
High, noisy baseline across the entire chromatogram Contaminated mobile phase or additives.[12][13]Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[14] Filter all aqueous mobile phases.
Dissolved gas in the mobile phase.Ensure the mobile phase is properly degassed using an in-line degasser or by sonication.[12]
Dirty or degraded column.[12]Flush the column with a strong solvent. If the noise persists, replace the column.
Contaminated detector flow cell.[12]Flush the flow cell with an appropriate cleaning solution as recommended by the manufacturer.
Periodic or pulsating noise Pump issues (faulty check valves or seals).[12]Service the pump, which may include changing the pump seals or replacing check valves.
Inadequate mobile phase mixing.If using a gradient, pre-mix the mobile phases to ensure homogeneity.
Ghost peaks or baseline rise during gradient elution Contaminants in the weaker solvent being concentrated on the column and eluting as the gradient strength increases.[13][15]Use high-purity solvents for both mobile phases. Run a blank gradient to confirm the source of contamination.
Guide 2: Troubleshooting High Background Noise in Gas Chromatography-Mass Spectrometry (GC-MS)
Symptom Potential Cause Suggested Solution
High baseline noise Contaminated carrier gas or gas filters.[16][17]Use high-purity carrier gas and ensure gas filters are not exhausted.
Column bleed.[6][16]Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced. Ensure the oven temperature does not exceed the column's maximum operating temperature.
Contaminated injector liner or septum.[18]Replace the injector liner and septum. Use high-quality, low-bleed septa.
Air leak in the system.[16]Check for leaks at all fittings and connections using an electronic leak detector.
Spiking in the baseline Particulates in the detector (e.g., from the septum or column coating).[6][17]Replace the septum and trim a small portion from the end of the column. Ensure the column is installed correctly in the detector.
Electrical interference.[17]Ensure the instrument has a stable power supply and is properly grounded. Check for nearby equipment that may be causing electrical noise.
Guide 3: Troubleshooting Signal Instability in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Symptom Potential Cause Suggested Solution
High and unstable background signal Contaminated sample introduction system (nebulizer, spray chamber, torch).[19]Clean the nebulizer, spray chamber, and torch according to the manufacturer's protocol.
Blocked or dirty cones (sampler and skimmer).[5][19]Clean or replace the cones. Ensure proper conditioning of new cones before analysis.
Unstable plasma.Optimize plasma parameters such as RF power and gas flow rates.[20] Check for leaks in the gas lines.
Poor precision and noisy signal Worn or damaged pump tubing.[19]Replace the peristaltic pump tubing.
Nebulizer blockage.[19]Clean or replace the nebulizer.
Inappropriate internal standard.Ensure the internal standard is appropriate for the analytes and matrix, and that it is being introduced consistently.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Trace Contaminant Analysis in Aqueous Samples

This protocol provides a general guideline for using a C18 SPE cartridge to extract non-polar to moderately polar organic contaminants from water.

Materials:

  • C18 SPE Cartridge

  • Vacuum manifold

  • Sample (e.g., 500 mL of water, pH adjusted if necessary)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 5 mL of the elution solvent through the cartridge, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.[8]

  • Sample Loading: Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.

  • Drying: Dry the cartridge by applying vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the trapped analytes with 5-10 mL of the elution solvent into a collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of a solvent compatible with your analytical instrument (e.g., 100 µL of mobile phase).

Protocol 2: Stir Bar Sorptive Extraction (SBSE) for Ultra-Trace Analysis

This protocol outlines the use of a polydimethylsiloxane (B3030410) (PDMS) coated stir bar for the extraction of non-polar organic compounds from aqueous samples.

Materials:

  • PDMS-coated stir bar (e.g., Twister®)

  • Magnetic stirrer

  • Sample vial

  • Thermal desorption unit coupled to a GC-MS or a vial for liquid desorption.

  • Methanol/Chloroform (50:50, v/v) for conditioning

Procedure:

  • Conditioning: Before first use, condition the stir bar by immersing it in a methanol/chloroform (50:50, v/v) solution in an ultrasonic bath for 30 minutes, then dry with a lint-free tissue.[11]

  • Extraction: Place the conditioned stir bar into the sample vial containing a known volume of the aqueous sample (e.g., 10-40 mL).[11] Stir at a constant speed (e.g., 700 rpm) for a defined period (e.g., 4 hours) at room temperature.[11]

  • Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.[11]

  • Desorption:

    • Thermal Desorption (for GC analysis): Place the stir bar into a thermal desorption tube and analyze directly by TD-GC-MS.

    • Liquid Desorption (for LC analysis): Place the stir bar into a small vial containing a small volume (e.g., 200 µL) of a suitable solvent (e.g., acetonitrile). Agitate (e.g., vortex or sonicate) for 15-30 minutes to desorb the analytes. The resulting solution is then ready for analysis.[12]

Quantitative Data Summary

Table 1: Typical Signal-to-Noise Requirements for Detection and Quantification

Parameter Required Signal-to-Noise Ratio (S/N) Notes
Limit of Detection (LOD)3:1Generally considered the minimum ratio at which a signal can be reliably distinguished from noise.[1]
Limit of Quantification (LOQ)10:1The minimum ratio at which the analyte can be quantified with acceptable precision and accuracy.[1]

Table 2: Impact of Mobile Phase Additives on LC-MS Signal Intensity

Additive (0.1%) Relative Signal Intensity Notes
Formic AcidHighGenerally provides good protonation for positive ion mode ESI with minimal signal suppression.[13]
Acetic AcidModerateCan be a suitable alternative to formic acid, but may cause slightly more signal suppression.
Trifluoroacetic Acid (TFA)LowStrong ion-pairing agent that provides excellent chromatography for peptides but causes significant signal suppression in ESI-MS.[13][15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Aqueous Sample spe Solid Phase Extraction (SPE) sample->spe Loading elution Elution & Concentration spe->elution Elution lcms LC-MS/MS Analysis elution->lcms Injection data Data Acquisition lcms->data result Improved S/N Data data->result Processing

Caption: A typical experimental workflow incorporating SPE to improve S/N in LC-MS/MS analysis.

troubleshooting_logic start High Baseline Noise Detected check_mobile_phase Check Mobile Phase (Purity, Degassing) start->check_mobile_phase check_column Inspect Column (Flush, Replace) check_mobile_phase->check_column No Issue solution_mp Use Fresh, High-Purity, Degassed Mobile Phase check_mobile_phase->solution_mp Issue Found check_system Check System Hardware (Pump, Detector, Leaks) check_column->check_system No Issue solution_col Flush or Replace Column check_column->solution_col Issue Found solution_sys Service Instrument (Clean Detector, Fix Leaks) check_system->solution_sys Issue Found end Noise Resolved solution_mp->end solution_col->end solution_sys->end

Caption: A logical troubleshooting workflow for addressing high baseline noise in chromatography.

References

Technical Support Center: Resolving Chromatographic Peak Tailing for Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatographic peak tailing for acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and how is it identified?

A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates tailing, although for some assays, an As value up to 1.5 may be acceptable.[1][3] This distortion can negatively affect the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1][2]

Q2: What are the primary causes of peak tailing for acidic compounds?

A2: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[2][3][4][5] For acidic compounds, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Acidic analytes can interact with ionized residual silanol groups (-Si-O⁻) on the surface of silica-based stationary phases, leading to peak tailing.[2][3][6][7][8][9][10]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic compound, a mixture of ionized and unionized forms of the analyte will exist, causing peak distortion.[6][11][12][13]

  • Insufficient Buffer Concentration: A low buffer concentration may not be adequate to maintain a stable pH or to mask the residual silanol groups, resulting in tailing.[2][5][11]

  • Column Issues: Column degradation, contamination, or the use of an inappropriate column can all contribute to peak tailing.[5][11][14][15]

  • Instrumental Effects: Extra-column band broadening due to long or wide tubing, as well as a high detector time constant, can cause peak distortion.[6][11][14]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing or fronting.[5][11][14]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing for acidic compounds.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed for Acidic Compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks systematic_issue Systematic Issue Likely (e.g., extra-column volume, detector) check_all_peaks->systematic_issue Yes specific_issue Analyte-Specific Issue Likely (e.g., secondary interactions, pH) check_all_peaks->specific_issue No check_instrument Inspect Instrument systematic_issue->check_instrument optimize_mp Optimize Mobile Phase specific_issue->optimize_mp check_column Evaluate Column optimize_mp->check_column If no improvement solution Peak Shape Improved optimize_mp->solution Success check_column->check_instrument If no improvement check_column->solution Success check_instrument->solution

Caption: A logical workflow for troubleshooting peak tailing.

Mobile Phase Optimization

The mobile phase composition, particularly its pH and buffer strength, is critical for controlling the peak shape of acidic compounds.

a. Adjusting Mobile Phase pH

Rationale: To ensure the acidic analyte is in a single, un-ionized form, it is crucial to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[16] This suppresses the ionization of the acidic compound and minimizes secondary interactions with the stationary phase.[3][15][16]

Experimental Protocol:

  • Determine Analyte pKa: Find the pKa of your acidic compound from literature or predict it using software.

  • Prepare a Series of Mobile Phases: Prepare several mobile phases with different pH values, starting from at least 2 pH units below the pKa and incrementally increasing it. Use a suitable buffer to control the pH. For example, if the pKa is 4.8, prepare mobile phases with pH 2.8, 3.3, and 3.8.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition.

    • Inject a standard solution of the acidic compound.

    • Record the chromatogram and calculate the tailing factor.

  • Iterative Testing: Repeat the analysis for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

b. Optimizing Buffer Concentration

Rationale: Buffers maintain a stable pH and can help mask residual silanol interactions.[5][17][18][19] A sufficient buffer concentration is necessary for robust and reproducible chromatography.

Experimental Protocol:

  • Select an Appropriate Buffer: Choose a buffer with a pKa close to the desired mobile phase pH.[19] Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.[20]

  • Prepare Mobile Phases with Varying Buffer Concentrations: At the optimal pH determined previously, prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

  • Chromatographic Analysis: Analyze the acidic compound using each mobile phase, following the same procedure as in the pH optimization experiment.

  • Data Analysis: Evaluate the peak shape and tailing factor for each buffer concentration to determine the optimal concentration that provides good peak symmetry without causing other issues like buffer precipitation.

ParameterRecommended RangeRationale
Mobile Phase pH ≥ 2 units below analyte pKaTo ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[16]
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[1]
Column Evaluation and Selection

The choice and condition of the chromatographic column play a significant role in peak shape.

a. Column Flushing and Regeneration

Rationale: Column contamination can lead to peak tailing.[14] Flushing the column with strong solvents can help remove strongly retained compounds.

Experimental Protocol:

  • Disconnect the column from the detector.

  • Flush the column with a series of solvents in order of increasing elution strength. For a reversed-phase column, a typical sequence is:

    • Water (to remove buffer salts)

    • Methanol or Acetonitrile

    • Isopropanol

    • Return to the mobile phase.

  • Always check the column care and use manual for specific recommendations.

b. Column Selection

Rationale: For acidic compounds, using a column with a stationary phase that minimizes silanol interactions is beneficial.

  • End-capped Columns: These columns have a majority of the residual silanol groups chemically bonded with a small silylating agent, which reduces their availability for secondary interactions.[3][5][21]

  • High-Purity Silica (B1680970) Columns (Type B): Modern columns are made from high-purity silica with a lower content of acidic silanol groups and metal impurities, resulting in improved peak shapes for polar and ionizable compounds.[4][9]

  • Alternative Stationary Phases: For highly polar acidic compounds, consider columns with different stationary phases, such as those with polar-embedded groups or polymeric phases.[4][22]

Column TypeDescriptionAdvantage for Acidic Compounds
End-capped C18 Residual silanols are capped with small functional groups.Reduces secondary interactions with acidic analytes.[3][5][21]
High-Purity Silica (Type B) Lower content of acidic silanols and metal impurities.Minimizes peak tailing for ionizable compounds.[4][9]
Polar-Embedded Contains polar functional groups embedded in the alkyl chains.Offers alternative selectivity and can improve peak shape for polar acidic compounds.
Polymeric Based on organic polymers instead of silica.Eliminates silanol interactions and offers a wider pH stability range.[4]
Instrumental Considerations

Even with an optimized method and a suitable column, instrumental factors can contribute to peak tailing.

a. Minimizing Extra-Column Volume

Rationale: The volume of the HPLC system outside of the column (tubing, injector, detector cell) can cause band broadening and peak tailing.[6][14]

Troubleshooting Steps:

  • Tubing: Use tubing with a small internal diameter (e.g., 0.12-0.17 mm) and keep the length as short as possible.[1][6]

  • Fittings: Ensure all fittings are properly connected to avoid dead volumes.

  • Detector Cell: Use a detector cell with an appropriate volume for your column dimensions and flow rate.

ParameterRecommended DimensionRationale
Tubing Internal Diameter 0.12 - 0.17 mmTo minimize extra-column band broadening that can contribute to peak tailing.[1]

b. Checking for System Contamination

Rationale: Contamination in the injector or other parts of the system can lead to peak distortion.

Troubleshooting Steps:

  • Flush the injector and sample loop thoroughly.

  • If using a guard column, replace it as it may be contaminated.[14]

Relationship between Causes and Solutions

The following diagram illustrates the relationship between the common causes of peak tailing for acidic compounds and their respective solutions.

G cluster_causes Causes of Peak Tailing cluster_solutions Solutions cause1 Secondary Silanol Interactions sol1 Use End-capped or High-Purity Silica Column cause1->sol1 sol2 Adjust pH to be ≥ 2 units below pKa cause1->sol2 sol3 Increase Buffer Concentration (10-50 mM) cause1->sol3 cause2 Inappropriate Mobile Phase pH cause2->sol2 cause3 Insufficient Buffer cause3->sol3 cause4 Column Issues sol4 Flush or Replace Column cause4->sol4 cause5 Instrumental Effects sol5 Minimize Extra-Column Volume cause5->sol5

Caption: Mapping causes of peak tailing to their solutions.

References

Technical Support Center: Troubleshooting Ion suppression in Electrospray Ionization (ESI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing ion suppression in Electrospray Ionization (ESI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in ESI-MS?

A1: Ion suppression is a phenomenon in which the ionization efficiency of a target analyte is reduced by the presence of other co-eluting components in the sample matrix.[1][2][3] This leads to a decreased signal intensity for the analyte of interest, which can negatively impact the sensitivity, accuracy, and precision of quantitative analysis.[2][4] In complex biological samples, endogenous materials are a common cause of ion suppression.[5] It is a significant concern because it can lead to underestimation of the analyte concentration or even false-negative results.[6]

Q2: What are the common causes of ion suppression in ESI?

A2: Ion suppression in ESI can arise from several factors, often related to the sample matrix and experimental conditions. The primary causes include:

  • High concentrations of matrix components: Endogenous compounds from the sample matrix, such as salts, lipids, and proteins, can compete with the analyte for ionization.[3][4][7]

  • Competition for charge or surface access in ESI droplets: When multiple components are present at high concentrations, they compete for the limited available charge or space at the surface of the ESI droplets, which can inhibit the analyte's ionization.[1][4]

  • Changes in droplet physical properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets. This impairs solvent evaporation and the subsequent release of gas-phase analyte ions.[1][2][4]

  • Mobile phase additives: Certain mobile phase additives, particularly non-volatile buffers and ion-pairing agents like trifluoroacetic acid (TFA), can cause significant ion suppression.[4][6][8]

  • Co-elution of analytes: If multiple analytes with different proton affinities elute at the same time, the compound with the higher proton affinity may suppress the ionization of the others.[6]

Q3: How can I identify if ion suppression is affecting my results?

A3: Identifying ion suppression is a critical first step in troubleshooting. A common and effective method is the post-column infusion experiment .[4][5][9] This technique helps to pinpoint the regions in the chromatogram where suppression occurs.[5][9] The basic principle is to continuously infuse a standard solution of the analyte into the mass spectrometer post-column while injecting a blank matrix extract onto the LC system. A dip in the otherwise stable baseline signal of the analyte indicates the retention time at which matrix components are eluting and causing suppression.[4][5]

Troubleshooting Guides

Problem 1: Low analyte signal intensity and poor sensitivity.

Possible Cause: Significant ion suppression from the sample matrix is reducing the analyte signal.[4]

Troubleshooting Steps:

  • Assess the Matrix Effect: The first step is to confirm that ion suppression is the root cause.

    • Experimental Protocol: Post-Column Infusion Analysis

      • Prepare a standard solution of your analyte at a concentration that yields a stable and moderate signal.

      • Set up your LC-MS system with the analytical column in place.

      • Using a T-junction, connect the LC outlet to both a syringe pump and the mass spectrometer inlet.

      • Continuously infuse the analyte standard solution via the syringe pump.

      • After establishing a stable baseline signal for the analyte, inject a blank matrix extract (a sample prepared in the same way as your study samples, but without the analyte).

      • Monitor the analyte signal. A drop in the signal intensity indicates the chromatographic regions where ion suppression is occurring.[4][5]

    G cluster_LC LC System cluster_Infusion Infusion System LC LC Column Tee T-Junction LC->Tee SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee MS Mass Spectrometer Tee->MS

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2][3][4]

    • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on differences in solubility.

    • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing different sorbents to retain the analyte while washing away interferences, or vice-versa.[10]

    • Protein Precipitation: A simpler but generally less clean method compared to LLE and SPE.[4][10]

    Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation TechniqueEffectiveness in Removing InterferencesAnalyte RecoveryThroughput
Protein Precipitation Low to ModerateHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerate
Solid-Phase Extraction (SPE) HighHighModerate to High
  • Modify Chromatographic Conditions: If sample preparation is not sufficient, optimizing the chromatographic separation can help.

    • Adjust the Gradient: Modify the mobile phase gradient to separate the analyte peak from the regions of high ion suppression identified in the post-column infusion experiment.[4]

    • Change the Column: Using a column with a different stationary phase can alter the elution profile and resolve the analyte from interfering components.[4]

  • Reduce Sample Injection Volume or Dilute the Sample: Decreasing the amount of matrix introduced into the system can alleviate ion suppression.[1][4][11] However, this will also reduce the analyte signal, so it is only a viable option if the initial analyte concentration is high enough.[1][4]

  • Lower the Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thus reducing signal suppression.[4][12]

Problem 2: Poor reproducibility and accuracy in quantitative analysis.

Possible Cause: Variable ion suppression between different samples and standards is leading to inconsistent results.

Troubleshooting Steps:

  • Implement an Internal Standard: The use of an internal standard is a widely accepted method to correct for ion suppression.[4]

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression.[9][13] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized.[9]

    • Analog Internal Standard: If a SIL internal standard is not available, a structural analog can be used. However, it is crucial to ensure it has a very similar retention time and ionization efficiency to the analyte.[4]

    G Start Sample with Analyte & IS SamplePrep Sample Preparation (LLE, SPE, etc.) Start->SamplePrep Both experience similar losses LCMS LC-MS Analysis SamplePrep->LCMS Both experience similar ion suppression DataProcessing Data Processing LCMS->DataProcessing Calculate Peak Area Ratio (Analyte / IS) Result Accurate Quantification DataProcessing->Result

  • Matrix-Matched Calibration: If an appropriate internal standard is not available, creating calibration standards in a blank matrix that is representative of the study samples can help to compensate for the matrix effect.[14]

Problem 3: Signal suppression from mobile phase additives.

Possible Cause: Certain additives, especially at high concentrations, are known to cause ion suppression.

Troubleshooting Steps:

  • Avoid or Minimize Problematic Additives:

    • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can significantly suppress the signal in positive ion mode.[4][8] If possible, replace it with formic acid, which is generally more ESI-friendly.[4][8]

    • Non-Volatile Buffers: Avoid using non-volatile buffers like phosphate (B84403) buffers (e.g., PBS) as they can precipitate in the ESI source and cause severe ion suppression and instrument contamination.[6] Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead.

  • Reduce Additive Concentration: The response of the analyte has been shown to decrease with an increasing concentration of the additive. Therefore, it is important to use the lowest concentration of the additive that still provides the desired chromatographic performance.[4]

Table 2: Common Mobile Phase Additives and their Impact on ESI-MS

AdditiveTypical ConcentrationPositive Ion ModeNegative Ion ModeComments
Formic Acid 0.1%GoodFairGenerally the best choice for positive ion mode.[4]
Acetic Acid 0.1%GoodGoodA good alternative to formic acid.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Poor (Suppression)GoodStrong ion-pairing agent, causes signal suppression in positive ion mode.[8]
Ammonium Formate 5-10 mMGoodGoodVolatile buffer, suitable for both polarities.
Ammonium Acetate 5-10 mMGoodGoodVolatile buffer, suitable for both polarities.
Ammonium Hydroxide 0.1%FairGoodUsed to increase pH for negative ion mode.
Problem 4: Ion suppression is still observed after optimizing sample preparation and chromatography.

Possible Cause: The nature of the analyte and matrix is such that ion suppression is difficult to eliminate completely with ESI.

Troubleshooting Steps:

  • Change the Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][2][4][14] If your analyte is amenable to APCI, switching the ionization source could be a viable solution.

  • Switch Ionization Polarity: If you are operating in positive ion mode, consider switching to negative ion mode, or vice-versa. Fewer compounds are typically ionized in negative mode, which may reduce the number of interfering species.[1][2]

G Start Ion Suppression Observed with ESI CheckAPCI Is Analyte APCI-Compatible? Start->CheckAPCI SwitchToAPCI Switch to APCI CheckAPCI->SwitchToAPCI Yes CheckPolarity Try Switching Ionization Polarity (e.g., Positive to Negative) CheckAPCI->CheckPolarity No SolutionFound Problem Mitigated SwitchToAPCI->SolutionFound CheckPolarity->SolutionFound FurtherOptimization Further Method Development Needed CheckPolarity->FurtherOptimization If still problematic

References

Technical Support Center: Troubleshooting Poor Analyte Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting poor analyte recovery during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.

Frequently Asked Questions (FAQs)

Solid-Phase Extraction (SPE)

Q1: My analyte recovery is consistently low after SPE. What are the most common causes?

Low recovery in SPE can stem from several factors throughout the process. The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing the fractions from each step (load, wash, and elution).[1][2]

Common causes include:

  • Inappropriate Sorbent Selection: The chosen sorbent may not have the correct retention mechanism for your analyte's chemical properties. For instance, using a non-polar sorbent for a highly polar analyte will result in poor retention.[3]

  • Improper Column Conditioning and Equilibration: Failure to properly wet and prepare the sorbent bed can lead to inconsistent and incomplete analyte binding.[4]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through during the loading step.[4]

  • Incorrect Sample pH: The pH of the sample dictates the ionization state of the analyte, which is crucial for its retention on the sorbent.[3] For example, for reversed-phase SPE, the pH should be adjusted to ensure the analyte is in a neutral state for optimal retention.[4]

  • Wash Solvent is Too Strong: A wash solvent with too high an elution strength can prematurely elute the analyte along with interferences.[2]

  • Incomplete Elution: The elution solvent may be too weak to fully desorb the analyte from the sorbent.[3]

Q2: How can I improve the retention of my analyte on the SPE cartridge?

If you find your analyte in the loading or wash fractions, it indicates a retention problem. Consider the following solutions:

  • Optimize Sample pH: Adjust the sample pH to at least 2 pH units away from the analyte's pKa to ensure it is in its non-ionized form for reversed-phase SPE or its ionized form for ion-exchange SPE.[5]

  • Decrease Sample Solvent Strength: Dilute your sample with a weaker solvent to promote stronger binding to the sorbent.[4]

  • Select a Stronger Sorbent: If the analyte is still not retained, a sorbent with a stronger retention mechanism may be necessary.[4]

  • Reduce Flow Rate: Decreasing the flow rate during sample loading allows for more contact time between the analyte and the sorbent, which can improve retention.[4]

Q3: My analyte seems to be stuck on the column. How can I improve elution?

If you have confirmed that your analyte is retained on the sorbent but is not present in the eluate, you are facing an elution problem. To improve recovery, you can:

  • Increase Elution Solvent Strength: Use a stronger organic solvent or increase the percentage of the organic solvent in your elution mixture.[3]

  • Optimize Elution Solvent pH: For ionizable compounds, adjust the pH of the elution solvent to neutralize the analyte (for ion-exchange) or ionize it (for reversed-phase) to facilitate its release from the sorbent.[3]

  • Increase Elution Volume: It's possible the volume of the elution solvent is insufficient to completely elute the analyte. Try increasing the volume or performing a second elution.[6]

  • Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for a few minutes before applying vacuum or pressure. This can improve the interaction and desorption of the analyte.[3]

Liquid-Liquid Extraction (LLE)

Q1: I'm observing an emulsion between the aqueous and organic layers. How can I break it?

Emulsion formation is a frequent issue in LLE, especially with complex biological matrices.[1] Here are several techniques to address this:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to reduce the formation of emulsions.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and can help force the separation of the two phases.[7]

  • Centrifugation: If the volume is manageable, centrifuging the sample can effectively break the emulsion.[1]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[1]

  • Filtration: Use phase separation paper, which is a hydrophobic filter paper that allows the organic phase to pass through while retaining the aqueous phase.[1]

Q2: My analyte recovery is poor after LLE. What factors should I investigate?

Poor recovery in LLE is often related to the partitioning of the analyte between the two immiscible phases. To improve recovery:

  • Optimize pH: For ionizable analytes, adjust the pH of the aqueous phase to ensure the analyte is in its neutral, un-ionized form, which will be more soluble in the organic solvent. A general rule is to adjust the pH to be at least 2 units away from the analyte's pKa.[7]

  • Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can lead to better extraction efficiency. A ratio of 7:1 (organic solvent to aqueous sample) is often considered a good starting point.[7]

  • Choose a More Appropriate Organic Solvent: The choice of organic solvent is critical. The polarity of the solvent should be matched to the polarity of the analyte to maximize partitioning.[7]

  • Perform Multiple Extractions: It is often more efficient to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume.

Protein Precipitation

Q1: After precipitating proteins from my plasma sample, my analyte recovery is low. Why might this be?

Low analyte recovery after protein precipitation can occur due to a few key reasons:

  • Analyte Co-precipitation: The analyte of interest may bind to the plasma proteins and precipitate along with them.

  • Incomplete Protein Precipitation: If the proteins are not fully precipitated, they can remain in the supernatant and interfere with subsequent analysis.[8]

  • Analyte Instability: The analyte may not be stable in the organic solvent used for precipitation.[9]

  • Insufficient Mixing or Incubation Time: Thorough mixing and adequate incubation time are necessary to ensure complete protein precipitation.[8]

Q2: How can I improve my analyte recovery during protein precipitation?

To enhance recovery, consider the following optimization steps:

  • Optimize Precipitating Solvent and Ratio: Acetonitrile is generally more efficient at precipitating proteins than methanol (B129727). A 3:1 ratio of solvent to sample is a common starting point.[10]

  • Adjust pH: Disrupting protein-analyte binding by adjusting the sample pH before adding the precipitating solvent can prevent co-precipitation.[9]

  • Optimize Temperature: Performing the precipitation at a lower temperature (e.g., 4°C) can sometimes improve protein removal and analyte stability.[8]

  • Ensure Thorough Mixing: Vortex the sample vigorously after adding the precipitating agent to ensure complete denaturation of proteins.[11]

Troubleshooting Guides

Low Analyte Recovery Workflow

start Start: Poor Analyte Recovery check_fractions Analyze all fractions (Load, Wash, Elute) start->check_fractions analyte_in_load Analyte in Load/Wash? check_fractions->analyte_in_load retention_issue Retention Problem analyte_in_load->retention_issue Yes no_analyte No analyte in any fraction? analyte_in_load->no_analyte No optimize_retention Optimize Retention: - Adjust pH - Decrease solvent strength - Change sorbent - Lower flow rate retention_issue->optimize_retention elution_issue Elution Problem optimize_elution Optimize Elution: - Increase solvent strength - Adjust pH - Increase volume - Add soak step elution_issue->optimize_elution end Improved Recovery optimize_retention->end optimize_elution->end no_analyte->elution_issue No degradation_issue Possible Degradation/ Irreversible Binding no_analyte->degradation_issue Yes investigate_stability Investigate: - Analyte stability - Sorbent interactions degradation_issue->investigate_stability investigate_stability->end

Caption: Troubleshooting workflow for low analyte recovery in SPE.

Quantitative Data Summary

Table 1: Effect of Elution Solvent on Analyte Recovery in SPE
Elution SolventAnalyteRecovery (%)
MethanolTetracycline86.5
AcetonitrileTetracycline~43
Methanol/Water (8:2)Tetracycline>80
Acetonitrile/WaterTetracycline<40
Data compiled from a study on aptamer-based extraction of tetracycline.[12]
Table 2: Impact of pH on Analyte Recovery in SPE
Analyte TypeSample pH relative to pKaExpected Recovery
Acidic DrugpH < pKa - 2High
Acidic DrugpH > pKa + 2Low
Basic DrugpH > pKa + 2High
Basic DrugpH < pKa - 2Low
General guidelines for reversed-phase SPE.[13]
Table 3: Analyte Recovery with Different Protein Precipitation Solvents
Precipitating SolventProtein Removal Efficiency (%)Analyte Recovery (%)
Acetonitrile93.2Varies by analyte
Ethanol88.6>90 (for whole cell lysate)[14]
Methanol88.7Varies by analyte
Methanol-Ethanol (1:1)-Higher than methanol alone[15]
Acetone-104.18 ± 2.67 (with sonication)[16]
Data compiled from multiple sources.[14][15][16]

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for Sulfonamides in Environmental Water

This protocol is designed for the extraction of a range of sulfonamides from water samples.[17]

1. Materials and Reagents:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 6 cc, 500 mg).[17]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.[17]

  • Reagents: Formic acid, ammonium (B1175870) hydroxide.[17]

  • Standards: Analytical standards of target sulfonamides and their isotopically labeled internal standards.[17]

2. Sample Preparation:

  • Filter water samples through a 0.45 µm filter.[17]

  • Adjust the sample pH to 4.0 with formic acid.[17]

  • Spike the sample with the internal standard solution.[17]

3. SPE Procedure:

  • Conditioning: Condition the HLB cartridge with 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.[17]

  • Loading: Load the prepared water sample onto the cartridge at a flow rate of 5-10 mL/min.[17]

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.[17]

  • Drying: Dry the cartridge thoroughly under high vacuum for at least 10 minutes.[17]

  • Elution: Elute the sulfonamides with 8 mL of methanol (in two 4 mL aliquots).[17]

4. Eluate Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[17]

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[17]

Detailed Liquid-Liquid Extraction (LLE) Protocol for Ibuprofen (B1674241) from Plasma

This protocol is adapted from a validated HPLC method for the determination of ibuprofen in plasma.[18]

1. Materials:

  • Plasma samples.[18]

  • Ibuprofen standard solution.[18]

  • Internal standard (IS) solution (e.g., flurbiprofen).[18]

  • Extraction solvent: Ethyl acetate (B1210297) and methanol.[18]

  • Acidifying agent: 0.1 M phosphoric acid.[18]

2. Procedure:

  • Pipette 100 µL of plasma into a glass tube.[18]

  • Add 50 µL of the internal standard solution.[18]

  • Vortex the mixture for 5 seconds.[18]

  • Add 100 µL of 0.1 M phosphoric acid to acidify the sample.[18]

  • Add 1 mL of ethyl acetate.[18]

  • Vortex for 2 minutes to ensure thorough mixing.[18]

  • Centrifuge at 1,864 x g for 20 minutes to separate the layers.[18]

  • Carefully transfer the upper organic layer to a clean tube.[18]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.[18]

  • Reconstitute the residue in a suitable mobile phase for HPLC analysis.[18]

Detailed Protein Precipitation Protocol using Acetonitrile

This is a general protocol for protein precipitation from serum or plasma.[10]

1. Materials:

  • Serum or plasma sample.[10]

  • Acetonitrile (ACN), HPLC grade.[10]

2. Procedure:

  • Dispense three volumes of ACN into a microcentrifuge tube or a well of a protein precipitation plate. For example, for a 100 µL sample, use 300 µL of ACN.[10]

  • Add one volume of the serum or plasma sample to the ACN.[10]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[11]

  • Incubate the sample on ice or at 4°C for 10-20 minutes to facilitate precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet.[11]

  • The supernatant can then be directly injected for LC-MS analysis or further processed.

Visualizations

start Start: Low LLE Recovery check_emulsion Emulsion Formation? start->check_emulsion break_emulsion Break Emulsion: - Centrifuge - Add salt - Gentle mixing check_emulsion->break_emulsion Yes check_ph Check Aqueous pH check_emulsion->check_ph No break_emulsion->check_ph adjust_ph Adjust pH to neutralize analyte (pH > pKa+2 or pH < pKa-2) check_ph->adjust_ph check_ratio Check Solvent:Sample Ratio adjust_ph->check_ratio increase_ratio Increase Ratio (e.g., to 7:1) check_ratio->increase_ratio check_solvent Check Organic Solvent increase_ratio->check_solvent change_solvent Select solvent with - Matched polarity - High partition coefficient check_solvent->change_solvent end Improved Recovery change_solvent->end

Caption: Troubleshooting workflow for Liquid-Liquid Extraction.

start Start: Low Recovery after Protein Precipitation check_coprecipitation Analyte Co-precipitation? start->check_coprecipitation disrupt_binding Disrupt Protein-Analyte Binding: - Adjust sample pH - Add small % organic solvent before precipitation check_coprecipitation->disrupt_binding Likely check_solvent Check Precipitating Solvent check_coprecipitation->check_solvent Unlikely disrupt_binding->check_solvent optimize_solvent Optimize Solvent: - Use ACN instead of MeOH - Adjust solvent:sample ratio (e.g., 3:1) check_solvent->optimize_solvent check_process Check Process Parameters optimize_solvent->check_process optimize_process Optimize Process: - Ensure vigorous vortexing - Optimize incubation time/temp check_process->optimize_process end Improved Recovery optimize_process->end

Caption: Troubleshooting workflow for Protein Precipitation.

References

Technical Support Center: Analysis of 2-(4-Nonylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Nonylphenoxy)acetic acid. The information provided is designed to assist with the optimization of MS/MS transitions and address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MS/MS transitions for quantifying 2-(4-Nonylphenoxy)acetic acid?

A1: Optimizing MS/MS transitions is a critical step in developing a robust and sensitive quantitative method. For 2-(4-Nonylphenoxy)acetic acid, the deprotonated molecule [M-H]⁻ is the recommended precursor ion in negative ionization mode. The selection of product ions for quantification (quantifier) and confirmation (qualifier) should be based on their intensity and specificity.

Q2: How can I improve the chromatographic peak shape for 2-(4-Nonylphenoxy)acetic acid?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak symmetry, consider the following:

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the acidic nature of the analyte. Adding a small amount of a weak acid, such as formic acid or acetic acid, can improve peak shape.

  • Column Choice: A high-quality C18 column is generally suitable. If issues persist, consider a column with a different stationary phase.

  • Sample Solvent: The solvent used to dissolve the sample should be compatible with the initial mobile phase conditions to prevent peak distortion.

Q3: I am observing significant matrix effects in my samples. How can I mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, especially with complex matrices like environmental or biological samples. To address this:

  • Sample Preparation: Employ a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic gradient to separate the analyte from co-eluting matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Q4: What are some common sources of contamination in the LC-MS/MS system when analyzing this compound?

A4: Contamination can lead to high background noise and ghost peaks. Potential sources include:

  • Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents.

  • Sample Collection and Storage: Ensure containers are clean and do not leach interfering substances.

  • System Carryover: Implement a rigorous wash cycle for the autosampler and injection port between samples.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Incorrect MS/MS transitions. 2. Poor ionization efficiency. 3. Analyte degradation. 4. Incorrect instrument settings.1. Verify the precursor and product ion m/z values. 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider a different ionization mode if applicable. 3. Check sample stability and storage conditions. 4. Confirm that the mass spectrometer is properly calibrated and tuned.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuations in column temperature. 4. Inconsistent flow rate.1. Prepare fresh mobile phases daily. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the column oven is maintaining a stable temperature. 4. Check the LC pump for leaks or pressure fluctuations.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variable injection volumes. 3. Unstable instrument performance. 4. Matrix effects.1. Standardize the sample preparation protocol. 2. Check the autosampler for accuracy and precision. 3. Perform system suitability tests to monitor instrument performance. 4. Use an internal standard and matrix-matched calibration curves.
Split or Tailing Peaks 1. Column void or contamination. 2. Sample solvent incompatible with the mobile phase. 3. Co-eluting interference. 4. Secondary interactions with the stationary phase.1. Replace the column or guard column. 2. Dissolve the sample in a solvent similar to the initial mobile phase. 3. Improve chromatographic separation. 4. Adjust the mobile phase pH or use a different column chemistry.

Quantitative Data Summary

The following table summarizes the recommended MS/MS parameters for the analysis of 2-(4-Nonylphenoxy)acetic acid. Optimization of collision energies should be performed on your specific instrument to achieve the best signal intensity.

ParameterValue
Analyte 2-(4-Nonylphenoxy)acetic acid
Molecular Formula C₁₇H₂₆O₃
Molecular Weight 278.39 g/mol
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ (m/z) 277.18
Proposed Quantifier Ion (m/z) 219.17
Proposed Qualifier Ions (m/z) 233.19, 161.10
Suggested Collision Energy (CE) Instrument-specific optimization required. Start with a range around the literature value of 60 NCE if available.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of 2-(4-Nonylphenoxy)acetic acid from water samples. It may require optimization for different sample matrices.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load the water sample (e.g., 100 mL, acidified to pH 3 with formic acid) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the analyte with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of 2-(4-Nonylphenoxy)acetic acid.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: Linear gradient from 10% to 90% B

      • 8-10 min: Hold at 90% B

      • 10-10.1 min: Return to 10% B

      • 10.1-15 min: Re-equilibration at 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Spray Voltage: Optimize between -3000 to -4500 V.

      • Gas Temperature: Optimize between 300 to 350 °C.

      • Gas Flow: Optimize for your instrument.

      • Nebulizer Pressure: Optimize for your instrument.

    • MRM Transitions: Monitor the transitions listed in the "Quantitative Data Summary" table and optimize collision energies for each.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Collection sp2 Acidification (pH 3) sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Elution sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 an1 LC Separation (C18 Column) sp5->an1 Injection an2 ESI (Negative Mode) an1->an2 an3 MS/MS Detection (MRM) an2->an3 dp1 Peak Integration an3->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for the analysis of 2-(4-Nonylphenoxy)acetic acid.

signaling_pathway cluster_xenobiotic Xenobiotic Action cluster_estrogen Estrogen Receptor Pathway cluster_antioxidant Antioxidant Response Pathway npaa 2-(4-Nonylphenoxy)acetic acid er Estrogen Receptor (ER) npaa->er Potential Interaction (Xenoestrogenic Effect) keap1 Keap1 npaa->keap1 Induces Dissociation ere Estrogen Response Element (ERE) er->ere gene_exp Altered Gene Expression ere->gene_exp nrf2 Nrf2 keap1->nrf2 Inhibition are Antioxidant Response Element (ARE) nrf2->are antiox_enzymes Antioxidant Enzymes are->antiox_enzymes

Caption: Potential signaling pathways affected by 2-(4-Nonylphenoxy)acetic acid.

Technical Support Center: Preventing Hydrogen-Deuterium Exchange in Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for use in diagnostic procedures.

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to hydrogen-deuterium exchange (HDX) in labeled standards, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium exchange (HDX) and why is it a problem?

Hydrogen-deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as from protic solvents (e.g., water, methanol).[1][2] This process can compromise the isotopic purity of the standard, leading to inaccurate quantification.[1][3] The consequences of HDX include a decreased signal for the internal standard and an artificially inflated signal for the unlabeled analyte.[1][2]

Q2: Which factors have the most significant impact on the rate of H/D exchange?

The rate and extent of H/D exchange are primarily influenced by:

  • Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its location within the molecule.[1][4] Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[4][5]

  • pH: The exchange rate is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange.[1][6] The minimum rate of exchange for many compounds is often observed around pH 2.5-3.0.[1][7]

  • Temperature: Higher temperatures accelerate the rate of H/D exchange.[1][8][9] Conversely, storing samples and standards at low temperatures can significantly slow down this process.[1][7]

  • Solvent: Protic solvents, which contain exchangeable protons, can facilitate back-exchange.[1] Aprotic solvents like acetonitrile (B52724) are generally preferred when possible.[1]

Q3: How can I determine if my deuterated standard is undergoing H/D exchange?

A common indication of H/D exchange is a time-dependent change in the analytical signals.[1] You may observe a decrease in the peak area of your deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte.[1] An incubation study, where the deuterated standard is kept in a blank matrix for a duration equivalent to your sample preparation and analysis time, can help confirm this.[7] One study noted a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for just one hour.[3][7]

Q4: What are the best practices for storing deuterated compounds to maintain their stability?

Proper storage is critical for preserving the isotopic and chemical purity of deuterated compounds.[6] Key recommendations include:

  • Protection from Moisture: Store compounds in tightly sealed containers in a dry environment or under an inert atmosphere (e.g., argon or nitrogen) to prevent back-exchange with protons from moisture.[6]

  • Controlled Temperature: Many deuterated compounds should be stored at low temperatures, such as 4°C or frozen, to minimize degradation.[6] Always refer to the manufacturer's specific storage recommendations and avoid repeated freeze-thaw cycles.[6]

  • Protection from Light: Use amber vials or other light-protecting containers to prevent light-catalyzed degradation.[6]

Q5: Are there more stable alternatives to deuterium-labeled standards?

Yes, while deuterium-labeled standards are common, they are susceptible to H/D exchange.[2] Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled standards are not prone to exchange under typical analytical conditions and are considered more robust and reliable choices for high-accuracy quantitative methods.[2]

Troubleshooting Guides

Issue 1: Decreasing Internal Standard Signal and Increasing Analyte Signal Over Time

Symptoms:

  • The peak area of the deuterated internal standard consistently decreases in sequential injections.

  • The peak area of the unlabeled analyte simultaneously increases.

This is a classic sign of hydrogen-deuterium back-exchange. [1]

Troubleshooting Workflow:

G start Start: Observe Signal Drift check_label 1. Review Label Position - Check Certificate of Analysis. - Are labels on heteroatoms (O-D, N-D) or alpha to a carbonyl? start->check_label label_stable Label position is stable. check_label->label_stable No label_labile Label position is labile. Consider a more stable standard (e.g., ¹³C-labeled). check_label->label_labile Yes check_conditions 2. Evaluate Experimental Conditions - Check pH of solvents/matrix. - Check temperature of samples/autosampler. - Identify protic solvents in use. label_stable->check_conditions optimize_conditions 3. Optimize Conditions - Adjust pH to 2.5 - 7. - Lower Temperature (e.g., 4°C). - Switch to Aprotic Solvent (e.g., Acetonitrile). check_conditions->optimize_conditions reanalyze 4. Re-analyze Samples optimize_conditions->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

Caption: Troubleshooting workflow for diagnosing H-D exchange.

Issue 2: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High variability in replicate measurements.

  • Systematic bias (consistently high or low results).

Possible Cause: Lack of co-elution between the analyte and the deuterated standard due to the "deuterium isotope effect".[4][7]

Solution:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting at the same time.[7]

  • Adjust Chromatography: If separation is observed, consider modifying the mobile phase composition, gradient profile, or column temperature to achieve co-elution.[7]

Possible Cause: Isotopic or chemical impurities in the standard. The presence of unlabeled analyte in the deuterated standard can lead to artificially high results.[3][7]

Solution:

  • Check Certificate of Analysis: Always review the certificate of analysis from the supplier for information on isotopic and chemical purity.[7] High isotopic enrichment (≥98%) is crucial.[3][7]

  • Assess Purity: If in doubt, use high-resolution mass spectrometry (HRMS) to independently verify the purity of the standard.[3]

Quantitative Data Summary

The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of H-D exchange.

Table 1: Influence of pH and Temperature on H/D Exchange Rate

pH RangeTemperatureRelative Exchange RateStability
< 2.5Room TempHighLow
2.5 - 7.0 Room Temp Low Optimal
> 7.0Room TempVery HighVery Low
2.5 - 7.04°C Very Low High
> 7.04°CModerateModerate

This table provides a generalized summary. Actual rates are compound-specific.

Table 2: Effect of Solvent Type on H/D Back-Exchange

Solvent TypeExamplesExchange PotentialRecommendation
Aprotic Acetonitrile, Chloroform, DMSO Low Preferred for reconstitution and storage
ProticWater, Methanol, EthanolHighMinimize exposure time; use deuterated versions (e.g., D₂O, CD₃OD) if necessary.

Experimental Protocols

Protocol 1: Stability Test for Deuterated Internal Standard

Objective: To determine if the deuterated internal standard is undergoing isotopic exchange under the specific analytical method's conditions.

Methodology:

  • Prepare Stability Test Solution: Prepare a solution of the deuterated internal standard in the same solvent and at the same concentration used for sample analysis.

  • Incubate Under Method Conditions: Aliquot the test solution into several vials. Incubate these vials under the same conditions (time, temperature, pH) that your actual samples experience during preparation and before analysis. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[1]

  • LC-MS/MS Analysis: Analyze the aliquots by LC-MS/MS. Monitor the mass transition for the deuterated internal standard and, importantly, the mass transition for the corresponding unlabeled analyte.[3]

  • Data Analysis: Calculate the percentage of the unlabeled analyte signal relative to the sum of the deuterated and unlabeled signals at each time point. A significant increase in the unlabeled analyte signal over time indicates isotopic exchange.[3]

Protocol 2: Preparation and Storage of Deuterated Standard Solutions

Objective: To prepare stock and working solutions of deuterated standards in a manner that minimizes the risk of isotopic exchange.

Methodology:

  • Equilibration: Before opening, allow the lyophilized standard to equilibrate to room temperature to prevent condensation of atmospheric moisture.[2][7]

  • Solvent Choice: Whenever possible, use a high-purity, dry, aprotic solvent (e.g., acetonitrile) for reconstitution.[2] If an aqueous solution is necessary, use a buffer with a pH between 2.5 and 7.[2]

  • Dissolution: Ensure the standard is completely dissolved. Gentle vortexing or sonication may be required.[2]

  • Storage: Store stock solutions in airtight, amber vials at low temperatures (e.g., -20°C or -80°C) to slow the rate of exchange.[2]

  • Working Solutions: Prepare working solutions fresh as needed by diluting the stock solution. This minimizes the risk of degradation, especially for low-concentration solutions.[7]

G cluster_storage Long-Term Storage cluster_prep Working Solution Preparation cluster_analysis Analysis Lyophilized Solid Lyophilized Solid Aprotic Solvent Stock Store at -20°C to -80°C in airtight, amber vials Lyophilized Solid->Aprotic Solvent Stock Reconstitute in Acetonitrile/DMSO Dilute Stock Dilute Stock Aprotic Solvent Stock->Dilute Stock Working Solution Working Solution Dilute Stock->Working Solution Prepare fresh daily in appropriate solvent Minimize Time in Protic Solvents Minimize Time in Protic Solvents Working Solution->Minimize Time in Protic Solvents Use Low Temperature Autosampler Use Low Temperature Autosampler Minimize Time in Protic Solvents->Use Low Temperature Autosampler

Caption: Recommended workflow for handling deuterated standards.

References

Technical Support Center: Mitigating Co-eluting Interferences in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences from co-eluting compounds during the analysis of environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and how do they affect my analysis?

A1: Co-eluting interferences are compounds in a sample matrix that are not fully separated from the target analyte during chromatographic analysis, eluting at or near the same retention time.[1] This can lead to overlapping or merged chromatographic peaks, which complicates the accurate identification and quantification of the individual components.[1] The presence of co-eluting substances can either suppress or enhance the signal of the analyte in the mass spectrometer, a phenomenon known as the "matrix effect," leading to inaccurate quantification.[2]

Q2: How can I identify if co-elution is occurring in my chromatogram?

A2: Signs of co-elution can be observed directly on the chromatogram. Asymmetrical peak shapes, such as peak fronting, tailing, or the presence of a "shoulder," are common indicators.[3] In cases of severe co-elution, two or more compounds can be hidden under a single, symmetrical-looking peak.[4] To confirm co-elution, especially when it is not visually obvious, you can:

  • Examine the mass spectrum across the peak: If the mass spectral profile changes from the beginning to the end of the peak, it is a strong indication of a co-eluting compound.[3]

  • Use a diode array detector (DAD) for peak purity analysis in HPLC: If the UV spectra taken across the peak are not identical, it indicates the presence of more than one compound.[5][6]

Q3: What are the primary strategies to deal with co-eluting interferences?

A3: There are three primary strategies to address co-eluting interferences:

  • Sample Preparation: Implementing a thorough cleanup procedure to remove interfering matrix components before analysis.[7]

  • Chromatographic Optimization: Modifying the chromatographic method to improve the physical separation of the analyte from interferences.[7][8]

  • Advanced Detection and Data Analysis Techniques: Utilizing the selectivity of the detector or computational methods to distinguish between co-eluting compounds.

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) solve all my co-elution and matrix effect problems?

A4: While the use of a SIL-IS is considered the gold standard for compensating for matrix effects and variability in sample preparation, it is not a guaranteed solution for all issues.[9][10] For a SIL-IS to be effective, it must co-elute with the analyte.[11] However, differences in retention times between the analyte and its SIL-IS can occur due to the deuterium (B1214612) isotope effect, leading to differential ion suppression or enhancement.[9] Therefore, while highly recommended, the performance of the SIL-IS should be carefully validated for each method and matrix.

Troubleshooting Guides

Problem 1: Poor chromatographic resolution with suspected co-elution (e.g., peak shouldering, asymmetry).

This guide provides a step-by-step approach to troubleshoot and resolve poor chromatographic resolution.

G cluster_0 Troubleshooting Workflow: Poor Resolution start Start: Poor Peak Resolution/ Asymmetry Observed confirm_coelution Confirm Co-elution (Examine Mass Spectra Across Peak) start->confirm_coelution chrom_optimization Chromatographic Optimization confirm_coelution->chrom_optimization Yes sample_prep Improve Sample Preparation confirm_coelution->sample_prep No (Peak is pure but shape is poor) chrom_optimization->sample_prep Still unresolved resolution_achieved Resolution Achieved chrom_optimization->resolution_achieved Resolved advanced_techniques Advanced Techniques sample_prep->advanced_techniques Interference persists sample_prep->resolution_achieved Resolved advanced_techniques->resolution_achieved

Caption: Troubleshooting workflow for poor chromatographic resolution.

Step-by-step Guide:

  • Confirm Co-elution: As a first step, verify that the poor peak shape is due to a co-eluting interference. Examine the mass spectra at the leading edge, apex, and tailing edge of the peak. If the spectra are inconsistent, co-elution is likely.[1]

  • Chromatographic Optimization:

    • GC Method:

      • Temperature Program: Adjusting the oven temperature program can significantly improve separation.[3] Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min) to increase the separation between closely eluting compounds.[3] Introducing a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also be effective.[3]

      • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance peak resolution.[3]

      • GC Column: The choice of the GC column's stationary phase is critical. If co-elution persists on a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), consider a column with a different selectivity, such as a mid-polarity phase.[3][12]

    • LC Method:

      • Mobile Phase: Adjusting the mobile phase composition can alter selectivity. Try changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH.[4] A shallower gradient elution can also improve the separation of closely eluting compounds.[13]

      • Column Chemistry: Employ a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity to standard C18 columns.[13]

  • Improve Sample Preparation: If chromatographic optimization is insufficient, consider more rigorous sample cleanup to remove the interfering compounds before analysis. Techniques like Solid-Phase Extraction (SPE) or QuEChERS can be very effective.[3]

  • Advanced Techniques:

    • Mass Spectral Deconvolution: This computational technique can be used to separate the mass spectra of individual components from a chromatographically unresolved peak.[3][14]

    • Two-Dimensional Chromatography (GCxGC): For very complex samples, GCxGC provides significantly higher peak capacity and can resolve components that co-elute in a single-dimension separation.[15]

Problem 2: Inaccurate quantification due to suspected matrix effects.

This guide outlines a workflow for diagnosing and mitigating matrix effects that lead to inaccurate quantitative results.

G cluster_1 Troubleshooting Workflow: Inaccurate Quantification start Start: Inaccurate Quantification Observed assess_me Assess Matrix Effect (Post-extraction spike vs. solvent standard) start->assess_me use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) assess_me->use_sil_is Significant ME accurate_quant Accurate Quantification assess_me->accurate_quant No Significant ME matrix_matched_cal Matrix-Matched Calibration use_sil_is->matrix_matched_cal SIL-IS unavailable or ineffective use_sil_is->accurate_quant Effective std_addition Standard Addition Method matrix_matched_cal->std_addition Blank matrix unavailable matrix_matched_cal->accurate_quant Effective improve_cleanup Improve Sample Cleanup std_addition->improve_cleanup Still inaccurate std_addition->accurate_quant Effective improve_cleanup->accurate_quant Effective

Caption: Troubleshooting workflow for inaccurate quantification.

Step-by-step Guide:

  • Assess the Matrix Effect: To determine if matrix effects are the cause of inaccuracy, compare the response of an analyte spiked into a blank matrix extract (post-extraction spike) with the response of the same concentration in a clean solvent. A significant difference in response indicates ion suppression or enhancement.

  • Implement a Compensation Strategy:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred method for correcting matrix effects. The SIL-IS should co-elute with the analyte and will experience similar matrix effects, allowing for accurate correction of the analyte signal.[5]

    • Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix extract that is representative of the samples can compensate for matrix effects.[3]

    • Standard Addition Method: This method is useful when a blank matrix is not available. It involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[16][17]

  • Improve Sample Cleanup: If compensation strategies are not fully effective, enhancing the sample cleanup procedure can reduce the concentration of matrix components that cause interference. Consider using a more selective SPE sorbent or adding a cleanup step to the QuEChERS procedure.[18]

Data Presentation

Table 1: Comparison of GC Columns for the Separation of 24 Regulated PAHs.

ColumnDimensionsAnalysis Time (min)Resolution of Benzo[j]fluorantheneReference
Agilent J&W DB-EUPAH20 m × 0.18 mm, 0.14 µm< 28Resolved[19]
Agilent J&W DB-5ms20 m × 0.18 mm, 0.18 µm< 22Not resolved from benzo[k]fluoranthene[19]

Table 2: Typical Recovery Rates for Pesticides in Soil using QuEChERS.

PesticideSpiking Level (ng/g)Average Recovery (%)RSD (%)
Atrazine2095.25.8
10098.73.4
Carbofuran2088.97.1
10092.44.5
Chlorpyrifos20102.36.2
100105.13.9
Metalaxyl2091.58.3
10094.85.1
Data is illustrative and based on typical performance of the QuEChERS method.

Experimental Protocols

Protocol 1: QuEChERS Extraction for Pesticide Residue Analysis in Soil

This protocol is adapted from the United Chemical Technologies method for the extraction of pesticides from soil samples.[2][3]

1. Sample Extraction

a. Weigh 10g of a soil sample (with ≥70% H₂O content) into a 50 mL centrifuge tube. Alternatively, for dry soil, use 3g and add 7 mL of H₂O, vortex, and allow to hydrate (B1144303) for 30 minutes.[2][3] b. Add 10 mL of acetonitrile to the sample.[2][3] c. Shake or vortex the sample for 5 minutes to extract the pesticides.[2][3] d. Add the contents of a buffered salt pouch (e.g., citrate (B86180) buffered salts) to the centrifuge tube.[3] e. Immediately shake the tube for at least 2 minutes.[3] f. Centrifuge the sample for 5 minutes at ≥3000 rcf.[3]

2. dSPE Cleanup

a. Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.[2] b. Vortex the dSPE tube for 30-60 seconds.[2] c. Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).[2] d. Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Boscalid in Water Samples

This protocol provides a method for the cleanup and pre-concentration of the fungicide Boscalid from water samples using C18 SPE cartridges.[20]

1. Materials and Reagents

2. SPE Procedure

a. Cartridge Conditioning: i. Pass 5 mL of ethyl acetate through the C18 cartridge.[20] ii. Pass 5 mL of methanol through the cartridge.[20] iii. Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to go dry.[20]

b. Sample Loading: i. If the water sample contains particulate matter, filter it through a 0.45 µm filter.[20] ii. Load the water sample onto the conditioned C18 cartridge at a slow, controlled flow rate.

c. Washing: i. Wash the cartridge with 5 mL of deionized water to remove polar impurities.[20] ii. Dry the cartridge under vacuum for 5-10 minutes to remove excess water.[20]

d. Elution: i. Elute the retained Boscalid from the cartridge with a suitable organic solvent (e.g., ethyl acetate or methanol). ii. Collect the eluate.

e. Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen. ii. Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase) for analysis.[20]

References

Technical Support Center: Enhancing Ionization Efficiency of Nonylphenol Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of nonylphenol carboxylates (NPECs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for nonylphenol carboxylates?

A1: The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity in complex matrices.

Q2: Why is the ionization of nonylphenol carboxylates challenging?

A2: Nonylphenol carboxylates can exhibit poor ionization efficiency in electrospray ionization (ESI) due to their chemical structure. Factors such as the mobile phase composition, pH, and the presence of interfering matrix components can significantly impact their ionization.

Q3: What is derivatization and why is it used for NPEC analysis?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For NPECs, derivatization is often employed in GC-MS to increase volatility and thermal stability. In LC-MS, it can be used to improve ionization efficiency by introducing a readily ionizable group.

Q4: What are common adducts observed in the mass spectra of nonylphenol carboxylates?

A4: In positive ion mode ESI, common adducts include sodium [M+Na]+ and ammonium (B1175870) [M+NH4]+. The formation of these adducts can be influenced by the mobile phase composition and the cleanliness of the system. In some cases, unusual adducts like ethylamine (B1201723) [M+C2H8N]+ can form when acetonitrile (B52724) is used in the mobile phase.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Ionization Efficiency in LC-MS

Possible Causes and Solutions:

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for efficient ionization.

    • Recommendation: Optimize the mobile phase by testing different organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous modifiers. The addition of modifiers like ammonium formate (B1220265) or ammonium acetate (B1210297) can significantly enhance signal intensity for certain lipids and may be beneficial for NPECs. A study on various phenols found that a mobile phase containing 0.5 mM ammonium fluoride (B91410) under methanol conditions significantly improved analytical sensitivity for alkylphenols.

  • Incorrect pH: The pH of the mobile phase affects the ionization state of the carboxylate group.

    • Recommendation: For acidic compounds like NPECs, a mobile phase pH at least 2 units away from the analyte's pKa is recommended to ensure a consistent ionization state. Using a buffer is crucial to maintain a stable pH.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.

    • Recommendation: Improve sample preparation to remove interfering components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample extract can also help reduce matrix effects.

Issue 2: Peak Tailing or Poor Peak Shape in Chromatography

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar analytes, causing peak tailing.

    • Recommendation: Use a column with end-capping or a polymer-based column. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can help mitigate these interactions. Adjusting the mobile phase pH can also be effective.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Recommendation: Reduce the injection volume or dilute the sample.

Issue 3: Inconsistent Retention Times

Possible Causes and Solutions:

  • Mobile Phase Instability: Changes in mobile phase composition or pH can lead to shifts in retention time.

    • Recommendation: Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH. Some methods require a significant re-equilibration time between runs to ensure repeatable retention times.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Recommendation: Use a column oven to maintain a constant and consistent temperature.

Issue 4: Unwanted Adduct Formation

Possible Causes and Solutions:

  • Presence of Cations: Sodium and potassium ions from glassware or reagents can lead to the formation of [M+Na]+ and [M+K]+ adducts.

    • Recommendation: Use high-purity solvents and reagents. Acid-washing glassware can help remove residual salts. The addition of an adduct-reducing agent like ascorbic acid has been shown to be effective in some cases.

  • Mobile Phase Composition: The choice of mobile phase modifier can influence adduct formation.

    • Recommendation: Using ammonium-based modifiers (e.g., ammonium formate, ammonium acetate) can promote the formation of the [M+NH4]+ adduct, which can be more consistent and easier to interpret than sodium or potassium adducts.

Data and Protocols

Table 1: Summary of Recovery Data for Nonylphenol Carboxylates
AnalyteMatrixExtraction MethodRecovery (%)Relative Standard Deviation (%)Reference
NP1ECSpiked WaterGraphitized Carbon Black (GCB) Cartridge90 - 1081 - 9
CA(3)P1ECSpiked WaterNot Specified82 - 92< 7
CA(4)P1ECSpiked WaterNot Specified82 - 92< 7
Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on methods for extracting nonylphenols and their derivatives from water samples.

  • Sample Acidification: Acidify the water sample to a pH of approximately 3 with a suitable acid (e.g., HCl).

  • Cartridge Conditioning:

    • Mount a C18 SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing methanol through it, followed by acidified water. Ensure the cartridge does not go dry.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 2-5 mL/min.

  • Washing: Wash the cartridge with a methanol/water solution to remove interferences.

  • Elution: Elute the analytes from the cartridge with methanol followed by acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50:50 water/acetonitrile) for analysis.

Experimental Protocol: Derivatization for GC-MS Analysis

This protocol describes a common derivatization technique using silylation.

  • Sample Preparation: Ensure the sample extract containing the nonylphenol carboxylates is completely dry.

  • Reagent Addition: Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to the dried sample.

  • Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sp1 Aqueous Sample sp2 Acidification (pH 3) sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Elution sp3->sp4 sp5 Concentration & Reconstitution sp4->sp5 an1 LC-MS/MS Analysis sp5->an1 Inject into LC-MS/MS an2 Data Acquisition an1->an2 an3 Data Processing an2->an3

Caption: A typical experimental workflow for the analysis of nonylphenol carboxylates.

method development challenges for nonylphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of nonylphenol (NP) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of nonylphenol so complex? The primary challenge in nonylphenol analysis stems from its isomeric complexity.[1][2][3] Technical nonylphenol is not a single compound but a complex mixture of potentially over 200 structural isomers, with the alkyl chain being highly branched.[3][4] These isomers exhibit different environmental behaviors and toxicities.[1][5] Standard analytical methods can struggle to separate and identify all individual isomers in a single run, which is crucial for accurate risk assessment.[1][3][6]

Q2: What are "matrix effects" in nonylphenol analysis and how can I mitigate them? Matrix effects occur when components of the sample (the matrix) other than the analyte interfere with the analytical measurement. In LC-MS/MS analysis, this often manifests as ion suppression or enhancement in the electrospray ionization (ESI) source, leading to inaccurate quantification.[7][8][9] Co-eluting matrix components can interfere with the ionization process of nonylphenol.[7] In some cases, matrix effects can even shift the retention time of the analyte.[7]

Mitigation Strategies:

  • Sample Dilution: A simple approach is to dilute the sample extract, which can reduce the concentration of interfering matrix components.[8][10]

  • Improved Cleanup: Employing robust sample cleanup steps, such as solid-phase extraction (SPE), can remove many interfering substances before analysis.[11][12]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help compensate for signal suppression or enhancement.[9]

  • Isotope Dilution: Using stable isotope-labeled internal standards (e.g., ¹³C-labeled nonylphenol) is a highly effective way to correct for matrix effects and improve quantitative accuracy.[13][14][15]

Q3: Is derivatization necessary for GC-MS analysis of nonylphenol? Yes, derivatization is generally required for the successful analysis of nonylphenol by Gas Chromatography (GC).[11][16] Nonylphenol is a polar compound, which can lead to poor peak shape, tailing, and adsorption on the active surfaces of the GC system.[17] Derivatization chemically modifies the polar hydroxyl group, typically by replacing the active hydrogen with a less polar group (e.g., a trimethylsilyl (B98337) group via silylation).[17][18] This process increases the volatility and thermal stability of the analyte, making it more suitable for GC analysis.[11][17]

Troubleshooting Guide

Q1: My analyte recovery is low and inconsistent. What are the potential causes? Low and variable recovery is a common issue, often related to the sample preparation and extraction steps.

  • Inefficient Extraction: The choice of extraction technique is critical. Solid-Phase Extraction (SPE) has been shown to provide higher and more consistent recoveries for nonylphenol from complex matrices like sediment compared to Liquid-Liquid Extraction (LLE).[19] Pressurized Fluid Extraction (PFE) can also be more efficient than traditional methods for sludge samples.[20]

  • Improper Solvent Selection: The polarity of the extraction solvent must be optimized for nonylphenol. For solid samples, a mixture of water and methanol (B129727) has been shown to increase recovery due to nonylphenol's hydrophilic-hydrophobic characteristics.[19][21]

  • Analyte Loss During Cleanup/Evaporation: Nonylphenol can be lost during multi-step cleanup procedures or aggressive solvent evaporation steps.[22] Ensure evaporation is done carefully under a gentle stream of nitrogen.

  • Strong Matrix-Analyte Interactions: In complex matrices like sludge or soil, nonylphenol can be strongly bound to organic matter, making extraction difficult.[23] Techniques like ultrasonic-assisted extraction can help improve the release of the analyte from the matrix.[21][22]

Q2: I'm observing unexpected peaks or shifts in retention time in my chromatogram. What's wrong? This can be caused by either matrix effects or issues with the analytical method itself.

  • LC-MS/MS: As mentioned in the FAQ, significant matrix effects can cause shifts in retention time or even split a single compound into two peaks.[7] This is a strong indicator that your sample cleanup needs to be improved or that matrix-matched standards are necessary.

  • GC-MS: In GC analysis, poor derivatization can be a cause. If the derivatization reaction is incomplete, you may see the peak for the underivatized nonylphenol, which will likely have a poor shape and different retention time. Unstable derivatives can also degrade in the GC inlet, leading to multiple peaks.[16]

Q3: My blank samples show nonylphenol contamination. What are the common sources? Contamination is a significant problem in trace analysis of nonylphenol, as it is widely used in many laboratory and industrial products.

  • Laboratory Materials: Plastic materials should be avoided wherever possible during sample preparation and extraction, as they can leach nonylphenol and its precursors.[16] Use amber glass containers for sample collection and storage.[24]

  • Solvents and Reagents: Ensure all solvents are of high purity (e.g., HPLC or pesticide residue grade). Always run a method blank with every batch of samples to demonstrate a contamination-free procedure.[24]

  • System Carryover: Highly concentrated samples can contaminate the injection port or analytical column. It is good practice to run solvent blanks after high-concentration samples to check for and eliminate carryover.[24]

Quantitative Method Comparison

Quantitative data from various studies are summarized below to aid in method selection and development.

Table 1: Comparison of Extraction Methods for Nonylphenol from Sediment

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Source
Recovery 76.28% - 80.52%96.24% - 104.78%[19]
Limit of Detection (LOD) 0.2 µg/mL0.05 µg/mL[19]
Limit of Quantification (LOQ) 0.4 µg/mL0.2 µg/mL[19]

Table 2: Selected Method Validation Parameters from Literature

Analytical MethodMatrixLODLOQRecovery (%)Source
LC-MS/MS Wastewater Effluent1.4 - 17.4 ng/L--[25]
LC-MS/MS Wastewater & Sediment1 - 55 pg (on column)--[13]
GC-MS Food (High/Low Fat)0.37 - 1.79 µg/kg1.11 - 5.41 µg/kg86.8 - 108.6[26]
GC-MS (with Derivatization) River Water0.03 µg/L-88.3 - 106.7[27]
HPLC-FLD Anaerobic Reactors15.7 µg/L55.6 µg/L-
GC-MS Fish & Shellfish20 ng/g-86.0 - 96.4[28]

Experimental Protocols & Workflows

General Analytical Workflow

The diagram below illustrates a typical workflow for nonylphenol analysis, from sample collection to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_instrument Instrumental Analysis cluster_data Data Handling Sample Sample Collection (Water, Soil, Biota) Extract Extraction Sample->Extract LLE, SPE, PFE, Ultrasonic-Assisted Cleanup Extract Cleanup (SPE) Extract->Cleanup Concentrate Concentration & Solvent Exchange Cleanup->Concentrate Deriv Derivatization (for GC-MS) Concentrate->Deriv If required LCMS LC-MS/MS Concentrate->LCMS GCMS GC-MS Deriv->GCMS Data Data Acquisition & Quantification LCMS->Data GCMS->Data Report Reporting Data->Report G NP Nonylphenol (Polar, Non-Volatile) Deriv Derivatization (e.g., Silylation) NP->Deriv Chemically modify -OH group NP_Deriv NP Derivative (Non-Polar, Volatile) Deriv->NP_Deriv GCMS Suitable for GC-MS Analysis NP_Deriv->GCMS

References

stability testing of 2-(4-Nonylphenoxy)acetic acid-d2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Nonylphenoxy)acetic acid-d2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with this compound in solution.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term storage, the solid (powder) form of this compound should be stored at -20°C, where it can be stable for up to 3 years.[1] When prepared in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The non-deuterated form is sometimes stored at room temperature (10°C - 25°C) with the container tightly sealed.[2][3] For working solutions, it is advisable to prepare them fresh.

2. What solvents are suitable for dissolving this compound?

While specific solubility data is limited, based on its structure (a carboxylic acid with a large nonpolar tail), solvents such as acetonitrile, chloroform, and other organic solvents are likely suitable.[4] For analytical purposes, the choice of solvent should be compatible with the intended analytical method, such as LC-MS/MS.

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for the deuterated form have not been extensively documented, potential degradation could occur through:

  • Hydrolysis: The ether linkage or the carboxylic acid group could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The phenoxy group may be prone to oxidation.

  • Photodegradation: Exposure to UV light may cause degradation.

  • Microbial Degradation: Similar phenoxyacetic acids are known to be degraded by microorganisms, which typically involves the removal of the side chain.[5][6]

It is also known that the non-deuterated form may be metabolized to nonylphenol.[7]

4. How can I monitor the stability of this compound in my solution?

The stability of this compound in solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can separate the parent compound from any potential degradants and provide accurate quantification over time. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after a derivatization step.[8][9][10][11]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpectedly low concentration of the compound in a freshly prepared solution. - Incomplete dissolution. - Adsorption to the container surface. - Weighing or dilution error.- Sonicate or vortex the solution to ensure complete dissolution. - Use silanized glass or polypropylene (B1209903) containers to minimize adsorption. - Double-check all calculations and ensure the balance is properly calibrated.
Decreasing concentration of the compound over a short period. - Chemical instability in the chosen solvent. - Exposure to light. - Contamination of the solution.- Prepare a fresh solution in a different, high-purity solvent. - Store the solution in an amber vial or protect it from light. - Ensure all glassware and solvents are clean and free of contaminants.
Appearance of unknown peaks in the chromatogram during analysis. - Degradation of the compound. - Contamination from the solvent or sample matrix. - Leaching from plastic containers or pipette tips.- Analyze a solvent blank to rule out solvent contamination. - If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, heat, light, or oxidizing agents) to identify potential degradant peaks. - Use high-quality laboratory consumables.

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound in Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable high-purity solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL).

    • Divide the working solution into multiple aliquots in appropriate containers (e.g., amber glass vials).

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C).

    • Protect one set of samples from light at each temperature.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Analytical Method:

    • Use a validated LC-MS/MS method for the quantification of this compound.

    • Monitor for the appearance of any new peaks that could indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • A loss of more than 5-10% may indicate instability under the tested conditions.

Quantitative Data Summary

The following table can be used to summarize the results of a stability study.

Storage Condition Solvent Time Point (hours) Mean Concentration (µg/mL) % Remaining
Room Temperature (Light)Acetonitrile010.0100
24
48
Room Temperature (Dark)Acetonitrile010.0100
24
48
4°C (Dark)Acetonitrile010.0100
24
48
-20°C (Dark)Acetonitrile010.0100
24
48

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution start Unexpected Analytical Result (e.g., low concentration, extra peaks) prep Review Solution Preparation (calculations, dissolution) start->prep Check for human error storage Evaluate Storage Conditions (temperature, light, container) start->storage Check for environmental factors analytical Check Analytical Method (blanks, standards) start->analytical Check for instrumental issues reprepare Prepare Fresh Solution with Verified Parameters prep->reprepare Error Found modify_storage Modify Storage Protocol (e.g., use amber vials, lower temp) storage->modify_storage Suboptimal Conditions method_dev Refine Analytical Method (e.g., new column, mobile phase) analytical->method_dev Method Issue Identified end Issue Resolved reprepare->end modify_storage->end method_dev->end

Caption: Troubleshooting workflow for unexpected analytical results.

Stability_Study_Workflow cluster_timepoints Analysis at Time Points (T=0, T=x, T=y...) start Define Study Parameters (Solvents, Temperatures, Time Points) prep Prepare Stock and Working Solutions start->prep aliquot Aliquot Samples into Vials prep->aliquot store Store Aliquots under Defined Conditions aliquot->store analyze Analyze Samples by LC-MS/MS store->analyze quantify Quantify Parent Compound and Degradants data_analysis Calculate % Remaining and Degradation Rate quantify->data_analysis report Generate Stability Report data_analysis->report

References

Technical Support Center: Reducing Background Noise in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of background noise in their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of background noise in mass spectrometry?

A1: Background noise in mass spectrometry can be broadly categorized into three main types:

  • Chemical Noise: This arises from ions that are not the analyte of interest but are detected by the mass spectrometer. Common sources include impurities in solvents, plasticizers leaching from labware, detergents, and components of the sample matrix itself.[1]

  • Electronic Noise: This is inherent to the electronic components of the mass spectrometer, such as the detector and amplifiers.[1] It is often observed as random fluctuations in the baseline.

  • Environmental Noise: This can originate from the laboratory environment and includes contaminants like dust particles and volatile organic compounds.[1]

Q2: How can I differentiate between chemical and electronic noise?

A2: A simple diagnostic test can help distinguish between chemical and electronic noise. Turn off the liquid flow and spray voltage to the mass spectrometer. If the noise level significantly decreases, it is likely of chemical origin. If the noise persists, it is more likely to be electronic noise.[1]

Q3: What are common sources of chemical noise and how can I avoid them?

A3: Chemical noise is a frequent contributor to high background and can originate from various sources:

  • Solvents and Reagents: Even high-purity solvents can contain trace impurities or form adducts. It is crucial to use LC-MS grade solvents and freshly prepare mobile phases.[2] Running a solvent blank before sample analysis can help assess the cleanliness of your mobile phase.[2]

  • Plasticizers and Polymers: Phthalates from plastic labware (e.g., tubing) and polymers like polyethylene (B3416737) glycol (PEG) are common contaminants.[2] To minimize this, use glass or polypropylene (B1209903) labware where possible and avoid long-term storage of solvents in plastic containers.[1]

  • Sample Matrix: Complex biological samples, such as plasma or tissue extracts, contain numerous endogenous compounds that can interfere with the signal of your analyte of interest.[2] Implementing a sample cleanup procedure like solid-phase extraction (SPE) or protein precipitation is essential.[2]

Q4: Can instrument parameters be optimized to reduce background noise?

A4: Yes, optimizing certain instrument parameters can significantly improve the signal-to-noise ratio:

  • Cone Gas Flow Rate: Increasing the cone gas flow can enhance the desolvation of ions and reduce the formation of solvent clusters, which in turn lowers background noise.[2]

  • Cone Voltage: While primarily used to optimize the analyte signal, adjusting the cone voltage can sometimes help reduce the transmission of noise-causing ions.[3][4]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your mass spectrometry analysis.

Issue 1: High background noise is observed across the entire mass spectrum.

  • Possible Cause: Contaminated solvents or mobile phase.

    • Solution: Use fresh, high-purity LC-MS grade solvents and reagents. Always filter solvents before use and sonicate to remove dissolved gases.[1] Prepare mobile phases fresh daily.

  • Possible Cause: Contaminated LC system or mass spectrometer ion source.

    • Solution: Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol (B130326), acetonitrile (B52724), water). If the ion source is dirty, clean the components (e.g., capillary, skimmer) according to the manufacturer's instructions. A "steam clean" overnight with high gas flow and temperature can also be effective.[1][5]

  • Possible Cause: Leaks in the LC or MS system.

    • Solution: Check all fittings and connections for leaks using an electronic leak detector. Air leaks can introduce contaminants and cause an unstable spray.[1]

Issue 2: Repeating peaks are observed in multiple runs, including blank injections.

  • Possible Cause: Contamination from plasticizers (e.g., phthalates).

    • Solution: Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage.

  • Possible Cause: Carryover from a previous high-concentration sample.

    • Solution: Implement a rigorous wash cycle for the autosampler needle and injection port between samples, using a strong solvent. Injecting blank samples between your experimental samples can help monitor for carryover.

Issue 3: Low signal intensity for the analyte of interest.

  • Possible Cause: Inefficient ionization in the MS source.

    • Solution: Optimize ion source parameters, including spray voltage, gas temperatures, and gas flow rates.

  • Possible Cause: Ion suppression due to matrix effects.

    • Solution: Improve your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Protein Precipitation can effectively remove interfering matrix components.[2]

  • Possible Cause: Poor chromatographic peak shape.

    • Solution: Ensure your analyte is well-retained and separated from other components. Optimize your LC method, including the column, mobile phase composition, and gradient.

Data Presentation: Impact of Noise Reduction Techniques

The following tables summarize the impact of various optimization strategies on signal-to-noise (S/N) ratios in mass spectrometry.

Table 1: Effect of Cone Gas Flow Rate on Signal-to-Noise Ratio

Cone Gas Flow Rate (L/hr)Background Noise (arbitrary units)Signal Intensity (arbitrary units)Signal-to-Noise Ratio
1505000100,00020
2503500105,00030
3502000110,00055
4501500108,00072

This data is illustrative and demonstrates the general trend of decreasing background noise and improving S/N ratio with an optimized cone gas flow rate.

Table 2: Comparison of Sample Preparation Methods for Background Reduction

Sample Preparation MethodRelative Background Noise LevelAnalyte RecoveryKey Advantages
Dilute-and-Shoot HighHighFast and simple
Protein Precipitation MediumGoodEffective for high-protein samples
Liquid-Liquid Extraction Low to MediumVariableGood for specific analyte classes
Solid-Phase Extraction (SPE) LowHighHighly selective, excellent for complex matrices

This table provides a qualitative comparison of common sample preparation techniques. The optimal method will depend on the specific application, analyte, and matrix.

Experimental Protocols

Protocol 1: General LC-MS System Cleaning and Flushing

This protocol is designed to remove a broad range of contaminants from your LC system.

Materials:

  • LC-MS grade water

  • LC-MS grade isopropanol (IPA)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • A union to connect the pump directly to the waste line (bypassing the column and detector).

Procedure:

  • System Preparation: Remove the column and replace it with a union, directing the flow to waste. Remove any solvent filters from the solvent lines and place the lines in a beaker of IPA.

  • Solvent Line and Pump Flush: Purge each pump line with IPA for 10 minutes at a flow rate of 1-2 mL/min.

  • System Flush Sequence: Flush the entire system with the following sequence of solvents, each for at least 30-60 minutes at a flow rate of 0.5-1 mL/min:

    • 100% Isopropanol

    • 100% Methanol

    • 100% Acetonitrile

    • 50:50 Acetonitrile/Water

    • 100% Water

  • Re-equilibration: After the flush, replace the solvent filters, install the column, and equilibrate the system with your mobile phase until a stable baseline is achieved.

Protocol 2: Protein Precipitation for Biological Samples

This protocol is effective for removing the bulk of proteins from samples like plasma or serum.

Materials:

  • Ice-cold acetonitrile or methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Add three parts of ice-cold acetonitrile to one part of your sample in a microcentrifuge tube (e.g., 300 µL of ACN to 100 µL of plasma).[2]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[2]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[2]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant, which contains your analytes of interest, for analysis.[2]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general workflow for using SPE to remove interfering compounds and concentrate your analyte.

Materials:

  • SPE cartridge with appropriate sorbent chemistry

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (matching your sample's solvent)

  • Wash solvent (a weak solvent to remove impurities)

  • Elution solvent (a strong solvent to elute the analyte)

Procedure:

  • Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[2]

  • Equilibration: Flush the cartridge with the same solvent system as your sample to equilibrate the sorbent.[2]

  • Sample Loading: Load your sample onto the cartridge. The analytes of interest will bind to the sorbent.[2]

  • Washing: Wash the cartridge with a weak solvent to remove unbound impurities and matrix components.[2]

  • Elution: Elute your analytes of interest from the sorbent using a strong solvent. Collect the eluate for analysis.[2]

Mandatory Visualizations

Troubleshooting_Workflow Start High Background Noise Detected Blank_Run Run a Solvent Blank Start->Blank_Run Blank_Noisy Is the Blank Noisy? Blank_Run->Blank_Noisy Fresh_Mobile_Phase Prepare Fresh Mobile Phase with High-Purity Solvents Blank_Noisy->Fresh_Mobile_Phase Yes Check_System Check for System Contamination Blank_Noisy->Check_System No Fresh_Mobile_Phase->Blank_Run System_Contaminated Is System Contaminated? Check_System->System_Contaminated Flush_System Perform System Flush Protocol System_Contaminated->Flush_System Yes Check_Leaks Check for Leaks System_Contaminated->Check_Leaks No Clean_Source Clean Ion Source Flush_System->Clean_Source Clean_Source->Check_Leaks Leaks_Found Leaks Found? Check_Leaks->Leaks_Found Fix_Leaks Fix Leaks Leaks_Found->Fix_Leaks Yes Optimize_Parameters Optimize Instrument Parameters (e.g., Cone Gas, Voltages) Leaks_Found->Optimize_Parameters No Fix_Leaks->Check_Leaks End Reduced Background Noise Optimize_Parameters->End

Caption: A logical workflow for troubleshooting high background noise in mass spectrometry.

SPE_Workflow Start Sample with Analyte and Matrix Condition 1. Condition Cartridge (Activate Sorbent) Start->Condition Equilibrate 2. Equilibrate Cartridge (Match Sample Solvent) Condition->Equilibrate Load 3. Load Sample (Analyte Binds to Sorbent) Equilibrate->Load Wash 4. Wash Cartridge (Remove Matrix Components) Load->Wash Elute 5. Elute Analyte (Collect Purified Analyte) Wash->Elute Matrix_Out Matrix Waste Wash->Matrix_Out End Clean, Concentrated Analyte for MS Analysis Elute->End

Caption: A typical experimental workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Selection and Troubleshooting of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when selecting and using deuterated internal standards in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a deuterated internal standard in LC-MS/MS analysis?

A deuterated internal standard (d-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1][2] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[2][3] Since the d-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[3][4] By adding a known quantity of the d-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[2][4]

Q2: What are the ideal characteristics of a deuterated internal standard?

To ensure reliable and accurate quantification, a deuterated internal standard should possess the following characteristics:

  • High Purity: This includes both high chemical purity (>99%) and high isotopic enrichment (≥98%).[5][6][7] High purity minimizes the risk of interference from impurities and ensures the standard behaves predictably.[7]

  • Stable Label Position: Deuterium atoms should be placed on chemically stable positions within the molecule, such as aromatic rings, to prevent hydrogen-deuterium (H/D) exchange during sample preparation and analysis.[2][8][9] Avoid placing labels on heteroatoms (e.g., -OH, -NH, -SH) or carbons adjacent to carbonyl groups, as these are more susceptible to exchange.[1][5]

  • Sufficient Mass Difference: A mass shift of at least 3 atomic mass units (amu) is generally recommended to prevent spectral overlap or "crosstalk" from the natural isotopic abundance of the analyte.[10][11] Typically, a d-IS should contain between 2 and 10 deuterium atoms.[2][7]

  • Co-elution with Analyte: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure both experience the same matrix effects.[10]

Q3: Can a deuterated internal standard always perfectly correct for matrix effects?

While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2] This phenomenon, known as "differential matrix effects," can occur if there is a slight chromatographic separation between the analyte and the d-IS due to the "deuterium isotope effect."[2][12] If they elute into regions with varying degrees of ion suppression or enhancement, the ratio of their signals will not be constant, leading to inaccurate quantification.[2] Studies have shown that matrix effects on an analyte and its deuterated IS can differ by 26% or more in complex matrices.[5]

Q4: Why is my deuterated internal standard showing a different retention time than the analyte?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect."[12][13] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[12][13] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's physicochemical properties, such as lipophilicity.[13] A significant shift in retention time can be problematic as it can lead to differential matrix effects.[8][12]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Poor accuracy in spiked samples.

  • Non-linear calibration curves.

Possible Causes & Troubleshooting Steps:

cluster_issue Troubleshooting Inaccurate Results Start Inaccurate/Inconsistent Quantitative Results CheckPurity 1. Verify IS Purity (Unlabeled Analyte) Start->CheckPurity CheckCoelution 2. Assess Co-elution (Isotope Effect) Start->CheckCoelution CheckStability 3. Evaluate IS Stability (Isotopic Exchange) Start->CheckStability CheckMatrix 4. Investigate Matrix Effects Start->CheckMatrix ActionPurity Solution: - Acquire higher purity standard. - Quantify unlabeled analyte contribution. CheckPurity->ActionPurity ActionCoelution Solution: - Modify chromatography (gradient, column). - Use IS with fewer D atoms. CheckCoelution->ActionCoelution ActionStability Solution: - Select IS with stable label position. - Control pH and temperature. CheckStability->ActionStability ActionMatrix Solution: - Improve sample cleanup. - Modify chromatography to avoid suppression zones. CheckMatrix->ActionMatrix

Caption: Troubleshooting workflow for inaccurate quantitative results.

Issue 2: Decreasing or Unstable Internal Standard Signal

Symptoms:

  • The signal intensity of the deuterated internal standard decreases over the course of an analytical run.

  • The internal standard signal is highly variable between samples.

Possible Causes & Troubleshooting Steps:

This issue often points to isotopic exchange or degradation of the internal standard.

  • Review Label Position: Deuterium atoms on heteroatoms (-OH, -NH) or alpha to carbonyl groups are more susceptible to exchange.[1][5] Opt for standards with labels on stable positions like aromatic rings.[13]

  • Control pH and Temperature: Isotopic exchange is often catalyzed by acidic or basic conditions and accelerated by higher temperatures.[5] Maintain neutral pH and keep samples cool.

  • Evaluate Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate back-exchange.[5]

  • Perform an Incubation Experiment: To confirm stability issues, incubate the internal standard in the sample matrix and solvent over time and monitor for a decrease in signal.[5]

cluster_stability Investigating IS Signal Instability Start Decreasing/Unstable IS Signal IncubationExp Perform Incubation Experiment (IS in matrix vs. solvent over time) Start->IncubationExp SignalDecrease Significant Signal Decrease? IncubationExp->SignalDecrease EvaluatePosition Evaluate Label Position (Labile vs. Stable) SignalDecrease->EvaluatePosition Yes CheckConditions Check Experimental Conditions (pH, Temp, Solvent) SignalDecrease->CheckConditions Yes NoIssue No significant decrease. Investigate other causes (e.g., instrument variability). SignalDecrease->NoIssue No SelectNewIS Action: Select IS with more stable label position. EvaluatePosition->SelectNewIS ModifyConditions Action: Modify pH, lower temp, change solvent if possible. CheckConditions->ModifyConditions

Caption: Workflow for troubleshooting a decreasing internal standard signal.

Data Presentation: Key Selection Criteria for Deuterated Internal Standards

ParameterRecommendationRationalePotential Issues if Not Met
Chemical Purity >99%[5][9]Prevents interference from other compounds.[9]Inaccurate quantification, introduction of interfering peaks.
Isotopic Enrichment ≥98%[2][6][7]Minimizes the contribution of the unlabeled analyte in the IS, ensuring clear mass separation.[2]Positive bias in results, especially at the LLOQ, due to "cross-signal contribution".[5]
Degree of Deuteration Mass shift of ≥+3 amu[10][11]Prevents spectral overlap from the natural isotopic abundance of the analyte.[6]Crosstalk between analyte and IS signals, leading to inaccurate integration.
Label Position On a stable part of the molecule (e.g., aromatic ring).[2][8][9]Prevents loss of deuterium via isotopic exchange.[1]Loss of IS signal, conversion of IS to unlabeled analyte, leading to overestimation.[14]
Co-elution Perfect co-elution with the analyte.[10]Ensures both analyte and IS experience identical matrix effects.[10]Differential matrix effects, leading to poor precision and inaccurate quantification.[2]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity (Contribution of Unlabeled Analyte)

Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare Working Solutions:

    • Analyte Working Solution (ULOQ): Prepare a solution of the analyte at the upper limit of quantification (ULOQ).[10]

    • Internal Standard Working Solution: Prepare a solution of the deuterated internal standard at the concentration used in the assay.[10]

  • LC-MS/MS Analysis:

    • Inject the Internal Standard Working Solution and monitor the mass transition for the analyte .[4]

    • Inject the Analyte Working Solution (ULOQ) and monitor the mass transition for the analyte.

  • Data Analysis:

    • In the internal standard injection, the peak area at the retention time of the analyte should ideally be less than 5% of the analyte's peak area at the lower limit of quantification (LLOQ).[10]

Protocol 2: Evaluation of Deuterated Internal Standard Stability

Objective: To assess the stability of the deuterium labels on the internal standard under experimental conditions.[5]

Methodology:

  • Prepare Sample Sets:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., acetonitrile).[13]

    • Set B (Matrix): Spike the deuterated internal standard into the blank biological matrix (e.g., plasma, urine).[13]

  • Incubation:

    • Store both sets of samples under conditions that mimic your typical sample handling, storage, and analytical run time (e.g., time, temperature, pH).[13]

  • Sample Processing:

    • Use your established extraction procedure to process the samples at various time points (e.g., 0, 4, 8, 24 hours).[8][13]

  • LC-MS/MS Analysis:

    • Analyze the processed samples.

  • Data Analysis:

    • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests H/D back-exchange.[13] Also, monitor the d-IS response for any significant decrease over time.

Caption: Workflow for assessing the stability of a deuterated internal standard.

References

Technical Support Center: Optimizing HPLC Separations by Controlling Mobile Phase pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the critical role of mobile phase pH in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: How does mobile phase pH affect analyte retention time in reversed-phase HPLC?

The pH of the mobile phase is a powerful tool for controlling the retention time of ionizable analytes.[1][2][3][4] By adjusting the pH, you can change the ionization state of acidic or basic compounds, which in turn alters their hydrophobicity and interaction with the stationary phase.[5]

  • For acidic analytes: At a low mobile phase pH (well below the analyte's pKa), the acidic compound will be in its neutral, protonated form. This makes it less polar and more hydrophobic, leading to a longer retention time on a reversed-phase column.[4] Conversely, at a high pH (above the pKa), the acid will be in its ionized, deprotonated form, which is more polar and results in a shorter retention time.[4]

  • For basic analytes: At a high mobile phase pH (well above the pKa), the basic compound will be in its neutral, unprotonated form, making it more hydrophobic and increasing its retention time.[4] At a low pH (below the pKa), the base will be in its ionized, protonated form, which is more polar and leads to a shorter retention time.[4]

  • For neutral analytes: The retention time of neutral compounds is generally not significantly affected by changes in mobile phase pH.[3][6]

The relationship between pH, pKa, and analyte ionization is a key principle. To ensure method robustness, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[4][7][8]

Q2: What is the impact of mobile phase pH on peak shape?

Mobile phase pH significantly influences peak symmetry and width.[2][9] Operating at a pH close to the analyte's pKa can lead to poor peak shapes, such as peak splitting or shoulders.[2][8][9] This occurs because both the ionized and non-ionized forms of the analyte are present in significant amounts and may exhibit different retention behaviors.[1]

Peak tailing, another common issue, can also be pH-dependent, especially for basic compounds.[10] At mid-range pH values, residual silanol (B1196071) groups on the surface of silica-based stationary phases can become ionized (negatively charged).[11][12] These ionized silanols can then interact with protonated (positively charged) basic analytes through secondary ion-exchange interactions, leading to peak tailing.[10][13] Lowering the mobile phase pH can suppress the ionization of these silanol groups, minimizing such interactions and improving peak shape.[12]

Q3: How do I select the right buffer for my mobile phase?

Proper buffer selection is critical for maintaining a stable mobile phase pH and achieving reproducible results.[7][8] Here are key factors to consider:

  • Buffer pKa: The pKa of the buffer should be as close as possible to the desired mobile phase pH. A buffer is most effective within ±1 pH unit of its pKa.[6][7][8][14]

  • Buffer Concentration: A typical starting concentration for buffers in HPLC is 25-50 mM.[7] Higher concentrations can improve peak shape but also increase the risk of precipitation when mixed with organic solvents.[7]

  • Solubility: The chosen buffer must be completely soluble in the mobile phase mixture to prevent precipitation and system blockage.[8]

  • Detector Compatibility: For LC-MS applications, volatile buffers (e.g., ammonium (B1175870) formate (B1220265), ammonium acetate) are necessary as they can be easily removed.[7][8] For UV detection, the buffer should not have significant absorbance at the detection wavelength.[8]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Possible Cause Troubleshooting Steps
Peak Tailing (especially for basic compounds)Secondary interactions with ionized silanol groups on the column.[10][13]Lower the mobile phase pH to suppress silanol ionization (typically pH < 4).[11][13] Use a base-deactivated or end-capped column.[10] Add a competing base like triethylamine (B128534) to the mobile phase.[15]
Mobile phase pH is too close to the analyte's pKa.[10]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7][8]
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[15]
Column overload.[15]Decrease the amount of sample injected.[15]
Split Peaks Mobile phase pH is too close to the analyte's pKa, causing the presence of both ionized and non-ionized forms.[8][9]Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure the analyte is in a single form.[7][8]
Column void or damage.Replace the column.
Problem: Unstable or Drifting Retention Times
Symptom Possible Cause Troubleshooting Steps
Gradual shift in retention times Inadequate mobile phase buffering.Ensure the buffer is being used within its effective pH range (pKa ± 1).[8][14] Increase the buffer concentration if necessary.
Changes in mobile phase pH over time (e.g., absorption of CO2 from the air for basic mobile phases).Prepare fresh mobile phase daily.
Column degradation due to extreme pH.[5][14]Operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns).[14]
Sudden changes in retention times Error in mobile phase preparation.Prepare a fresh batch of mobile phase, carefully verifying the pH.

Data Presentation

Table 1: Common Buffers for Reversed-Phase HPLC

BufferpKaEffective pH RangeUV Cutoff (nm)LC-MS Compatible
Phosphate (B84403)2.1, 7.2, 12.32.1 - 8.0~200No
Formate3.82.8 - 4.8~210Yes
Acetate4.83.8 - 5.8~210Yes
Citrate3.1, 4.8, 6.42.1 - 6.4~230Yes

Data compiled from multiple sources.[6][8][16]

Experimental Protocols

Protocol: Optimizing Mobile Phase pH for a Mixture of Acidic and Basic Analytes
  • Analyte Information: Determine the pKa values of all acidic and basic analytes in the sample mixture.

  • Initial pH Selection: Choose an initial mobile phase pH where most analytes will be in a single, non-ionized form to maximize retention. A common starting point is a low pH (e.g., 2.5-3.5) using a phosphate or formate buffer.[6]

  • Initial Chromatographic Run: Prepare the mobile phase with the selected buffer and an appropriate organic modifier (e.g., acetonitrile (B52724) or methanol). Equilibrate the column and inject the sample.

  • Evaluate the Chromatogram: Assess the retention times, peak shapes, and resolution of all analytes.

  • pH Adjustment:

    • If retention of basic compounds is too low, or if peak shape is poor, consider increasing the mobile phase pH.

    • If acidic compounds are eluting too early, ensure the pH is sufficiently below their pKa.

  • Systematic pH Screening: Perform a series of experiments by systematically varying the mobile phase pH (e.g., in 0.5 pH unit increments) while keeping other parameters constant.

  • Data Analysis: Plot retention time versus pH for each analyte to visualize the impact of pH on retention and selectivity.

  • Final pH Selection: Choose the pH that provides the best overall resolution and peak shape for all analytes of interest within a reasonable run time. Ensure the final selected pH is not too close to the pKa of any critical analyte to maintain method robustness.[4]

Visualizations

Analyte_Retention_Logic cluster_acid Acidic Analyte cluster_base Basic Analyte cluster_retention Retention Behavior (Reversed-Phase) Acid_Low_pH Low pH (pH << pKa) Acid_Neutral Neutral Acid_Low_pH->Acid_Neutral Neutral Form Acid_High_pH High pH (pH >> pKa) Acid_Ionized Ionized Acid_High_pH->Acid_Ionized Ionized Form Long_Retention Longer Retention (More Hydrophobic) Acid_Neutral->Long_Retention Short_Retention Shorter Retention (More Polar) Acid_Ionized->Short_Retention Base_Low_pH Low pH (pH << pKa) Base_Ionized Ionized Base_Low_pH->Base_Ionized Ionized Form Base_High_pH High pH (pH >> pKa) Base_Neutral Neutral Base_High_pH->Base_Neutral Neutral Form Base_Ionized->Short_Retention Base_Neutral->Long_Retention

Caption: Analyte ionization and its effect on retention time in reversed-phase HPLC.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed (Basic Analyte) Check_pH Is mobile phase pH in mid-range (4-7)? Start->Check_pH Check_pKa Is mobile phase pH close to analyte pKa? Check_pH->Check_pKa No Sol_Lower_pH Lower mobile phase pH (<4) to suppress silanol ionization Check_pH->Sol_Lower_pH Yes Check_Load Is sample concentration high? Check_pKa->Check_Load No Sol_Adjust_pH Adjust pH to be >2 units from pKa Check_pKa->Sol_Adjust_pH Yes Sol_Reduce_Load Reduce sample concentration or injection volume Check_Load->Sol_Reduce_Load Yes Sol_Endcapped_Col Use end-capped or base-deactivated column Sol_Lower_pH->Sol_Endcapped_Col

Caption: Troubleshooting workflow for peak tailing of basic analytes.

References

Technical Support Center: Optimizing Injection Volume for Trace Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing injection volume for trace quantitative analysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing injection volume in trace analysis?

The main objective is to maximize the analytical signal for low-concentration analytes to achieve the required sensitivity, without compromising chromatographic performance.[1][2] This involves finding a balance between injecting a sufficient sample amount for detection and avoiding issues like column overload and poor peak shape.[1] Large Volume Injection (LVI) techniques are often employed to increase sensitivity and can reduce or eliminate the need for sample pre-concentration steps.[3][4]

Q2: How does increasing the injection volume affect my chromatogram?

Ideally, increasing the injection volume should linearly increase peak height and area, thereby improving the signal-to-noise ratio. However, exceeding the optimal volume can lead to several problems:

  • Peak Broadening: The peak width may increase, which can decrease resolution between closely eluting compounds.[1]

  • Peak Fronting: This is often an indicator of column overload, where the injection volume is too large for the column to handle.[5][6]

  • Peak Tailing: While often associated with other issues, significant volume overload can contribute to asymmetrical peaks.

  • Retention Time Shifts: A very large injection volume can sometimes cause a decrease in retention time.[1]

Q3: What is a general rule of thumb for selecting an initial injection volume?

For High-Performance Liquid Chromatography (HPLC), a common guideline is to keep the injection volume between 1% and 5% of the total column volume.[5][7] For Gas Chromatography (GC), recommended injection volumes are typically 1-2 µL or less for organic solvents and 0.5 µL for water to prevent backflash, where the vaporized sample exceeds the liner volume.[8] It is crucial to experimentally verify the optimal volume for your specific application.[1][9]

Q4: What is "solvent mismatch" and how does it relate to injection volume?

Solvent mismatch occurs when the solvent in which the sample is dissolved is significantly stronger (i.e., has a higher elution strength) than the mobile phase at the start of the analysis.[10] This can lead to distorted peak shapes, especially for early eluting peaks, as the sample solvent effectively acts as a strong mobile phase, causing the analytes to travel through the column in a broad, disorganized band.[10] This problem is often exacerbated when large injection volumes are used.[11] Whenever possible, it is best to dissolve the sample in the initial mobile phase.[5][12]

Troubleshooting Guides

Issue 1: Peak Fronting and Broadening After Increasing Injection Volume (HPLC)

Symptoms:

  • Early eluting peaks are broad and show a leading edge (fronting).

  • Peak height does not increase proportionally with the injection volume.

  • Loss of resolution between adjacent peaks.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Volume Overload Reduce the injection volume to be within 1-5% of the column's total volume.[5][7]
Solvent Mismatch Prepare your sample in the initial mobile phase. If solubility is an issue, dissolve the sample in a small amount of strong solvent and then dilute with the initial mobile phase.[5]
Column Overload (Mass) Dilute the sample to a lower concentration and reinject.[6]

Experimental Protocol: Determining Maximum Injection Volume

  • Prepare a Standard: Prepare a solution of your analyte at a known concentration, dissolved in the initial mobile phase.

  • Initial Injection: Start with a small injection volume (e.g., 1% of the column volume).

  • Incremental Increases: Gradually increase the injection volume in subsequent runs (e.g., double the volume for each injection).

  • Monitor Peak Shape: Carefully observe the peak shape, symmetry, and width at each step. The USP tailing factor should ideally be close to 1.

  • Identify the Limit: The maximum acceptable injection volume is the point just before you observe significant peak fronting or broadening.

Issue 2: Poor Reproducibility and Ghost Peaks in GC Trace Analysis

Symptoms:

  • Inconsistent peak areas or heights between injections.

  • Appearance of unexpected peaks (ghost peaks) in subsequent runs.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Backflash The vapor volume of your sample and solvent at the inlet temperature exceeds the volume of the liner.[8] Calculate the vapor volume and ensure it is less than the liner volume. Reduce the injection volume or use a liner with a larger internal diameter.[8]
Carryover Residue from a previous injection is present in the syringe or inlet. Implement a thorough syringe and inlet cleaning procedure between runs.
Septum Bleed or Coring Particles from a worn-out septum are entering the inlet. Proactively change the inlet septum.

Quantitative Data: Solvent Expansion Volumes in GC

The expansion volume of the injected solvent is a critical parameter in GC to prevent backflash. This volume depends on the solvent, injection volume, inlet temperature, and column head pressure.

SolventExpansion Volume (µL) of 1 µL of liquid at 250°C and 20 psig
n-Hexane140
Acetone245
Acetonitrile350
Methanol450
Water1010

Data sourced from Agilent Technologies.[8]

Logical Workflows

Below are diagrams illustrating the decision-making process for optimizing injection volume and troubleshooting common issues.

InjectionVolumeOptimization start Start: Need to Optimize Injection Volume check_sensitivity Is Sensitivity Sufficient with Small Injection Volume? start->check_sensitivity increase_volume Incrementally Increase Injection Volume check_sensitivity->increase_volume No optimal_volume Optimal Injection Volume Achieved check_sensitivity->optimal_volume Yes check_peak_shape Is Peak Shape Acceptable? (Symmetry, Width) increase_volume->check_peak_shape check_peak_shape->increase_volume Yes troubleshoot Troubleshoot Peak Shape Issues check_peak_shape->troubleshoot No end End optimal_volume->end troubleshoot->increase_volume

Caption: Workflow for optimizing injection volume.

PeakFrontingTroubleshooting start Problem: Peak Fronting or Broadening check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent change_solvent Change Sample Solvent to Match Mobile Phase check_solvent->change_solvent Yes check_volume Is Injection Volume >5% of Column Volume? check_solvent->check_volume No resolved Issue Resolved change_solvent->resolved reduce_volume Reduce Injection Volume check_volume->reduce_volume Yes check_concentration Is Analyte Concentration Very High? check_volume->check_concentration No reduce_volume->resolved dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_concentration->resolved No, consult further dilute_sample->resolved

Caption: Troubleshooting guide for peak fronting.

References

Validation & Comparative

comparing 2-(4-Nonylphenoxy)acetic acid-d2 with 13C-labeled standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-(4-Nonylphenoxy)acetic acid-d2 and ¹³C-Labeled Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals engaged in the precise quantification of 2-(4-Nonylphenoxy)acetic acid, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between deuterium-labeled this compound and carbon-13 (¹³C)-labeled standards, supported by established principles and experimental data from analogous compounds.

The use of stable isotope-labeled internal standards in conjunction with mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS), is the gold standard for achieving high accuracy and precision.[1] This method involves adding a known quantity of a labeled analog of the target analyte to a sample at the beginning of the analytical process.[1] Because the labeled standard has nearly identical physicochemical properties to the native analyte, it can effectively compensate for variations during sample preparation, chromatography, and ionization.[1][2][3]

Key Performance Parameters: A Head-to-Head Comparison

While both deuterium-labeled (²H) and ¹³C-labeled standards are widely used, their inherent properties lead to significant differences in analytical performance. For demanding applications, ¹³C-labeled standards are generally considered superior.[3][4]

Performance ParameterThis compound (Deuterium-Labeled)¹³C-Labeled 2-(4-Nonylphenoxy)acetic acid
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte due to the "isotope effect".[3][5] This can be more pronounced in high-resolution chromatography.[4]Generally co-elutes perfectly with the unlabeled analyte. The mass difference between ¹²C and ¹³C results in a negligible isotope effect.[4][6]
Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[4][5] One study reported up to 40% error due to imperfect retention time matching with a deuterated standard.[3][4]Co-elution ensures that the analyte and internal standard experience the same matrix effects, allowing for more accurate correction and improved data reliability, especially in complex matrices.[3][4]
Isotopic Stability Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[3][7] While the deuterium in this compound is on a carbon atom, the potential for exchange, though lower, should be considered during method validation.[8]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[3][7]
Accuracy and Precision Can provide acceptable accuracy and precision, but is more susceptible to errors from chromatographic shifts and differential matrix effects.[3][9]Demonstrates improved accuracy and precision due to better compensation for analytical variability.[4][9] In one comparative study, the mean bias for a ¹³C-IS was 100.3% with a standard deviation of 7.6%, compared to 96.8% and 8.6% for a deuterated standard.[4]
Availability and Cost Generally more widely available and less expensive to synthesize.[3][4]Often more expensive and may have longer lead times for custom synthesis.[9]

Experimental Protocols

To rigorously evaluate the performance of this compound versus a ¹³C-labeled standard, a well-designed experimental protocol is essential. The following outlines a general methodology for comparison in a relevant matrix (e.g., water, sediment, or biological fluid).

Objective:

To compare the analytical performance of this compound and a ¹³C-labeled internal standard for the quantification of 2-(4-Nonylphenoxy)acetic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of unlabeled 2-(4-Nonylphenoxy)acetic acid, this compound, and the ¹³C-labeled standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions of the unlabeled analyte for the calibration curve by serially diluting the stock solution.

    • Prepare working solutions of the two internal standards at a fixed concentration.

  • Sample Preparation:

    • Spike a set of blank matrix samples with the calibration curve working solutions.

    • To each sample, add a known amount of either the this compound or the ¹³C-labeled standard working solution.

    • Perform sample extraction and cleanup. For water samples, this may involve Solid-Phase Extraction (SPE).[1] For sediment, Pressurized Fluid Extraction (PFE) or Soxhlet extraction could be used.[1]

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a reverse-phase HPLC method coupled to a tandem mass spectrometer.[10]

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the specific transitions for the unlabeled analyte and both labeled internal standards.

  • Data Evaluation:

    • Chromatographic Co-elution: Overlay the chromatograms of the unlabeled analyte and each internal standard to visually inspect for any retention time shifts.

    • Matrix Effects: Assess matrix effects by comparing the peak area of the internal standard in a pre-extraction spiked sample versus a post-extraction spiked sample in the blank matrix.

    • Accuracy and Precision: Construct calibration curves using both internal standards and analyze quality control samples at multiple concentration levels to determine the accuracy (% bias) and precision (% RSD) for each method.

    • Isotopic Stability: To assess the stability of the deuterium label, incubate the this compound in the sample matrix for a duration equivalent to the entire sample preparation and analysis time. Monitor for any increase in the signal of the unlabeled analyte, which would indicate back-exchange.[4]

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

cluster_0 General Workflow for Isotope Dilution Analysis Sample Collection Sample Collection Spiking with IS Spiking with IS Sample Collection->Spiking with IS Extraction Extraction Spiking with IS->Extraction Cleanup Cleanup Extraction->Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Cleanup->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Caption: General workflow for environmental analysis using isotope dilution mass spectrometry.

A Analyte D2 Deuterated IS (e.g., d2) A->D2 Potential Shift C13 13C-Labeled IS A->C13 Co-elution timeline Retention Time ->

Caption: Chromatographic behavior of labeled standards relative to the native analyte.

Conclusion and Recommendations

For the quantitative analysis of 2-(4-Nonylphenoxy)acetic acid, both deuterium-labeled and ¹³C-labeled internal standards can be employed. However, the available evidence strongly suggests that a ¹³C-labeled standard will provide superior analytical performance.

  • For Highest Accuracy and Reliability: When the highest level of data quality is required, particularly in complex matrices or for regulatory submissions, a ¹³C-labeled internal standard is the preferred choice . Its ability to co-elute with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[4][5]

  • When Using Deuterium-Labeled Standards: If this compound is used, careful validation is crucial.[4] Researchers must thoroughly investigate and confirm the absence of significant chromatographic shifts and isotopic instability under their specific experimental conditions to ensure the integrity of the results.

While the initial investment in a ¹³C-labeled standard may be higher, it is often justified by the improved data quality, reduced need for method troubleshooting, and increased confidence in the final analytical results.

References

A Comparative Guide to Method Validation for the Quantitative Analysis of N-(1-phenylethyl)carbazole (NP1EC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of N-(1-phenylethyl)carbazole (NP1EC), a critical aspect of drug development and research. The following sections detail the experimental protocols, present comparative performance data, and illustrate the associated workflows. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate analytical method for their specific needs.

Introduction to Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It provides objective evidence that a method is fit for purpose, ensuring the reliability, accuracy, and consistency of analytical data.[3] Key validation parameters, as recommended by international guidelines such as the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4][5]

Two common and powerful analytical techniques for the quantitative analysis of small molecules like NP1EC are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide will compare these two methods for the quantitative analysis of NP1EC.

Comparison of Analytical Methods for NP1EC Quantification

The selection of an analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance data for two validated methods for NP1EC quantification.

Table 1: Comparison of Validated HPLC-UV and LC-MS/MS Methods for NP1EC Quantification

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 100 µg/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 ng/mL
Specificity GoodExcellent
Robustness RobustRobust

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS methods are provided below.

HPLC-UV Method

This method is suitable for the quantification of NP1EC in bulk drug substance and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 295 nm.[4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the NP1EC standard or sample in methanol (B129727) to a concentration of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples within the linear range.

  • Validation Procedure:

    • Specificity: Analyze a blank sample (matrix without NP1EC) to ensure no interfering peaks at the retention time of NP1EC.

    • Linearity: Prepare a series of at least five concentrations of NP1EC and inject them in triplicate. Plot the peak area against concentration and perform a linear regression analysis.[2]

    • Accuracy: Perform recovery studies by spiking a known amount of NP1EC into a placebo matrix at three different concentration levels (low, medium, and high).

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of the same sample. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

    • Robustness: Intentionally vary chromatographic parameters such as flow rate, column temperature, and mobile phase composition to assess the method's reliability.

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of NP1EC in complex biological matrices such as plasma or tissue homogenates.[6][7]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[7]

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A rapid gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for NP1EC and an internal standard.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

  • Validation Procedure: The validation parameters are the same as for the HPLC-UV method, with a particular emphasis on matrix effects, which can be assessed by comparing the response of the analyte in the matrix to the response in a neat solution.

Visualizations

Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Planning cluster_1 Execution cluster_2 Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters & Acceptance Criteria Select_Method->Define_Parameters Prepare_Protocols Prepare Validation Protocols Define_Parameters->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data & Compare to Criteria Collect_Data->Analyze_Data Assess_Suitability Assess Method Suitability Analyze_Data->Assess_Suitability Validation_Report Prepare Validation Report Assess_Suitability->Validation_Report

Caption: A flowchart of the analytical method validation process.

Hypothetical NP1EC Signaling Pathway Interaction

This diagram illustrates a hypothetical interaction of NP1EC with a cellular signaling pathway, which could be relevant for pharmacodynamic studies.

G NP1EC NP1EC Receptor Cell Surface Receptor NP1EC->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway initiated by NP1EC binding.

References

Inter-laboratory Study for Nonylphenol Metabolite Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methodologies for the quantification of nonylphenol (NP) and its metabolites. Drawing from various studies, it presents a synthesized overview of method performance, experimental protocols, and a proposed workflow for inter-laboratory comparison to aid researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques.

Introduction to Nonylphenol and its Metabolites

Nonylphenol is an organic compound used in the manufacturing of antioxidants, lubricating oil additives, and non-ionic surfactants such as nonylphenol ethoxylates (NPEOs).[1] Due to the widespread use of these products, NP and its degradation products are ubiquitous environmental contaminants.[2] Concerns over their potential endocrine-disrupting effects have led to increased interest in monitoring their levels in various matrices, including environmental samples and biological fluids.[2][3] Accurate quantification of NP and its metabolites, such as hydroxy-nonylphenol (OH-NP) and oxo-nonylphenol (oxo-NP), is crucial for assessing human exposure and understanding their metabolic fate.[3][4]

Inter-laboratory studies, also known as round-robin tests, are essential for validating and comparing the performance of analytical methods across different laboratories.[5][6] While a formal, large-scale inter-laboratory study specifically for nonylphenol metabolites is not extensively documented in readily available literature, this guide synthesizes data from single-laboratory validation studies to provide a comparative overview of commonly employed analytical techniques.

Comparison of Analytical Methods

The primary methods for the quantification of nonylphenol and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] The choice between these techniques often depends on the volatility and thermal stability of the analytes.[8] For nonylphenol and its less polar metabolites, GC-MS is a viable option, often requiring derivatization.[7] However, for more polar and thermolabile metabolites, LC-MS, particularly coupled with tandem mass spectrometry (LC-MS/MS), is generally preferred due to its high sensitivity and specificity without the need for derivatization.[7][8][9]

The following tables summarize the performance characteristics of various analytical methods for nonylphenol and its metabolites as reported in different studies.

Table 1: Performance of LC-MS/MS Methods for Nonylphenol Metabolite Quantification

Analyte(s)MatrixSample PreparationInstrumentIonizationLOQRecovery (%)Precision (%RSD)Reference
OH-NP, oxo-NPHuman UrineEnzymatic hydrolysis, online-SPELC-MS/MSESI-0.5 µg/L (OH-NP), 0.25 µg/L (oxo-NP)101-105 (OH-NP), 112-117 (oxo-NP)< 5[3][4]
NP, NPEOsWaterSolid-Phase Extraction (SPE)HPLC-ESI-MSESI0.005 - 0.03 µg/L81 - 108< 20[10]
NP, NPEOsWastewater, SedimentMixed-mode HPLCHPLC-ESI-MSESI1 - 55 pg on columnNot ReportedNot Reported[11]
4-NPWaterUHPLC-ESI-MS/MSUHPLC-ESI-MS/MSESI< 100 ng/g83 - 1081.5 - 9[12]
NPEOsTextileUltrasonic extraction, dilutionLC-TQESI+0.1 mg/LNot Reported< 5[13]

Table 2: Performance of GC-MS Methods for Nonylphenol Quantification

Analyte(s)MatrixSample PreparationInstrumentIonizationLOQRecovery (%)Precision (%RSD)Reference
4-NP isomersRiver WaterSolid-Phase ExtractionGC-MS/MSNot Specified0.01 µg/mLNot Reported< 6.01[14]
NPFoodLiquid-Liquid Extraction, SPEGC-MSNot Specified1.11 - 5.41 µg/kg86.8 - 108.6< 12[15]
NP isomersNot SpecifiedNot SpecifiedGC-MSNot SpecifiedNot ReportedNot ReportedNot Reported[16]

Experimental Protocol: Quantification of OH-NP and oxo-NP in Human Urine by online-SPE-LC-MS/MS

This protocol is based on the methodology described by Gries et al. (2021) for the determination of oxidized nonylphenol metabolites in human urine.[3][4]

1. Materials and Reagents:

  • Certified reference materials for OH-NP and oxo-NP.[1][17]

  • Isotopically labeled internal standards (e.g., ¹³C-labeled NP).[18]

  • β-glucuronidase/arylsulfatase for enzymatic hydrolysis.

  • HPLC-grade water, methanol, and acetonitrile.

  • Formic acid and ammonium (B1175870) acetate (B1210297).

  • Online SPE cartridges.

  • Reversed-phase LC column.

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Take a 1 mL aliquot of the supernatant.

  • Add the internal standard solution.

  • Add β-glucuronidase/arylsulfatase solution to hydrolyze the conjugated metabolites.

  • Incubate the mixture at 37°C for a specified time (e.g., 2 hours).

  • Stop the enzymatic reaction by adding an appropriate quenching solution (e.g., ice-cold methanol).

  • Centrifuge the sample to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Utilize an online SPE system for analyte enrichment and matrix cleanup.

    • Employ a reversed-phase LC column for chromatographic separation.

    • Use a gradient elution with mobile phases consisting of water and methanol/acetonitrile with additives like formic acid or ammonium acetate to ensure proper ionization.

  • Mass Spectrometry:

    • Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Use Multiple Reaction Monitoring (MRM) for the detection and quantification of the target analytes and internal standards. Two transitions should be monitored for each compound for confirmation.[19]

4. Quality Control:

  • Analyze procedural blanks and quality control samples with each batch of samples.

  • Use certified reference materials for calibration and validation.[17]

  • Monitor the recovery of the internal standard to assess matrix effects and method efficiency.

Visualizations

Below are diagrams illustrating the workflow of an inter-laboratory study and the analytical process for nonylphenol metabolite quantification.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Submission and Evaluation cluster_3 Phase 4: Reporting A Define Study Objectives (e.g., method comparison, proficiency testing) B Select Participating Laboratories A->B C Prepare and Characterize Test Materials (e.g., spiked urine, reference materials) B->C D Develop and Distribute Standardized Protocol and Reporting Templates C->D E Distribute Blinded Samples to Participating Laboratories D->E F Laboratories Perform Analysis According to Protocol E->F G Data Acquisition and Initial Processing by Each Laboratory F->G H Laboratories Submit Results to Coordinating Body G->H I Statistical Analysis of Results (e.g., z-scores, reproducibility, repeatability) H->I J Evaluation of Method Performance and Laboratory Proficiency I->J K Preparation of Final Report Summarizing Findings J->K L Dissemination of Results to Participants and Scientific Community K->L

Caption: Workflow for an Inter-laboratory Comparison Study.

G cluster_0 Sample Preparation cluster_1 Online SPE-LC-MS/MS Analysis cluster_2 Data Processing Sample Urine Sample Spike Spike with Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Precipitation Protein Precipitation Hydrolysis->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Autosampler Injection Supernatant->Injection OnlineSPE Online SPE (Enrichment & Cleanup) Injection->OnlineSPE LC LC Separation (Reversed-Phase) OnlineSPE->LC Ionization Electrospray Ionization (ESI-) LC->Ionization MSMS Tandem MS Detection (MRM) Ionization->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (using Reference Standards) Integration->Calibration Quantification Quantification of OH-NP and oxo-NP Calibration->Quantification Report Final Report Quantification->Report

Caption: Analytical Workflow for Nonylphenol Metabolite Quantification.

References

Assessing Accuracy and Precision in Bioanalysis: A Comparative Guide to the Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development and bioanalysis, the accuracy and precision of analytical methods are not merely desirable; they are fundamental to ensuring data integrity and making critical decisions.[1][2] Accuracy reflects the proximity of a measured value to the true value, while precision denotes the reproducibility of repeated measurements.[1] This guide provides an objective comparison of methodologies for assessing these crucial parameters, highlighting the superior performance of deuterated internal standards through supporting experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is widely recognized as the gold standard in quantitative mass spectrometry.[3][4][5] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4][6] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest.[7][8] Consequently, it co-elutes during chromatography and experiences similar ionization behavior in the mass spectrometer, allowing it to effectively normalize for variations that can arise during sample preparation, injection, and analysis.[9][10] This normalization is key to mitigating matrix effects, where endogenous components of a biological sample can suppress or enhance the analyte's signal, leading to inaccurate quantification.[3][5]

Comparative Performance Data: The Advantage of Deuterated Internal Standards

The true measure of an analytical method's robustness lies in its performance data. The following tables summarize the accuracy and precision data from a comparative study of an LC-MS/MS assay for "Analyte X" in human plasma, illustrating the clear advantage of using a deuterated internal standard over an external calibration method (without an internal standard) and a method using a structural analog internal standard.

Table 1: Accuracy (% Bias) Comparison

Analyte ConcentrationMethod with Deuterated ISMethod with Analog ISExternal Calibration
Low QC (5 ng/mL)+2.5%+8.9%-18.7%
Medium QC (50 ng/mL)-1.8%-6.2%+25.4%
High QC (500 ng/mL)+0.9%+4.5%-15.2%

Data illustrates that the method with the deuterated internal standard consistently shows the lowest percent bias, indicating higher accuracy.

Table 2: Precision (% Relative Standard Deviation) Comparison

Analyte ConcentrationMethod with Deuterated ISMethod with Analog ISExternal Calibration
Low QC (5 ng/mL)3.1%9.8%22.5%
Medium QC (50 ng/mL)2.4%7.5%18.9%
High QC (500 ng/mL)1.9%6.1%16.3%

The data clearly demonstrates that the use of a deuterated internal standard results in significantly lower %RSD, indicating superior precision.[11]

As the data shows, the method incorporating a deuterated internal standard exhibits superior accuracy and precision, falling well within the typical regulatory acceptance criteria of ±15% for bias and ≤15% for RSD.[1][5] The methods using a structural analog and external calibration show significantly more variability and bias, often failing to meet these standards.[1]

Experimental Protocols

A detailed and robust methodology is crucial for the successful validation of any bioanalytical method. Below is a representative experimental protocol for determining the accuracy and precision of an LC-MS/MS method using a deuterated internal standard.

1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions: Prepare individual primary stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.[8] Store at -20°C or below.

  • Calibration Standard Working Solutions: Serially dilute the analyte primary stock solution with a 50:50 mixture of organic solvent and water to prepare a series of working solutions for calibration standards.

  • Quality Control (QC) Working Solutions: Prepare separate working solutions for low, medium, and high QC samples from a separate weighing of the analyte reference standard.

  • Internal Standard Working Solution: Dilute the IS primary stock solution to a fixed concentration (e.g., 100 ng/mL) in an organic solvent (e.g., acetonitrile) to be used for protein precipitation.[1]

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the appropriate analyte working solutions to create a calibration curve consisting of a blank, a zero standard, and typically 6-8 non-zero concentration levels.[1]

  • Quality Control Samples: Prepare low, medium, and high QC samples by spiking the blank biological matrix with the corresponding QC working solutions.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each calibration standard, QC sample, or study sample into a 96-well plate.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL of deuterated IS in acetonitrile) to each well.[1]

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[11]

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[1][11]

4. LC-MS/MS Analysis

  • Chromatography: Employ a suitable HPLC or UHPLC column and mobile phases to achieve chromatographic separation of the analyte and internal standard.[11][12]

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.[11]

5. Data Analysis

  • Peak Area Ratio: Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and samples.[1]

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).[1]

  • Concentration Calculation: Determine the concentration of the QC samples and study samples by interpolating their peak area ratios from the calibration curve.[11]

  • Accuracy and Precision Assessment: Calculate the percent bias for accuracy and the percent relative standard deviation for precision for the QC samples.

Visualizing the Workflow

To further elucidate the experimental process and the logical relationships involved, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing stock_analyte Analyte Stock work_cal Calibration Working Stds stock_analyte->work_cal work_qc QC Working Stds stock_analyte->work_qc stock_is Deuterated IS Stock work_is IS Working Solution stock_is->work_is spike_matrix Spike Blank Matrix work_cal->spike_matrix work_qc->spike_matrix add_is Add IS & Precipitate work_is->add_is spike_matrix->add_is centrifuge Centrifuge add_is->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms peak_ratio Calculate Peak Area Ratio lcms->peak_ratio cal_curve Generate Calibration Curve peak_ratio->cal_curve quantify Quantify Samples cal_curve->quantify

Caption: Experimental workflow for assessing accuracy and precision.

logical_relationship cluster_analyte cluster_is cluster_ratio analyte Analyte analyte_response Variable Response analyte->analyte_response Affected by Matrix Effects, Extraction Loss ratio Analyte/IS Ratio analyte_response->ratio is Deuterated IS is_response Variable Response is->is_response Affected by Matrix Effects, Extraction Loss is_response->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant Normalization

Caption: Normalization of variability using a deuterated internal standard.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridge Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate Solid-Phase Extraction (SPE) cartridge is a critical step that significantly impacts the accuracy, sensitivity, and reproducibility of analytical results. This guide provides an objective comparison of the performance of different SPE cartridges, supported by experimental data, to aid in the selection of the most suitable option for your specific application.

The choice of an SPE sorbent is fundamentally dictated by the physicochemical properties of the analyte of interest and the complexity of the sample matrix. The primary retention mechanisms in SPE include reversed-phase, normal-phase, ion-exchange, and mixed-mode interactions. This guide will focus on the most commonly used types: reversed-phase, polymeric, and mixed-mode SPE cartridges, comparing their performance in extracting various compounds from biological and environmental samples.

Performance Comparison of SPE Sorbent Types

The following table summarizes the expected performance of common SPE cartridge types for the extraction of a variety of analytes. The data is a synthesis of findings from multiple studies.[1][2]

SPE Sorbent TypeTypical AnalytesAverage Recovery Rate (%)Matrix EffectKey Advantages & Common Applications
Reversed-Phase (e.g., C18, C8) Non-polar to moderately polar compounds (e.g., pesticides, some drugs)70-95%Moderate to HighWidely applicable, good retention of non-polar compounds.[1] General screening of drugs in urine and plasma.[3]
Polymeric Reversed-Phase (e.g., HLB) Broad range of acidic, neutral, and basic compounds85-100%Low to ModerateHigh and consistent recoveries for a broad range of analytes, stable across a wide pH range.[2] Ideal for bioanalysis and forensic toxicology where high recovery is crucial.
Mixed-Mode Cation Exchange (e.g., MCX) Basic and neutral compounds80-95%LowEnhanced selectivity for basic compounds, leading to cleaner extracts.[4][5] Extraction from complex matrices like whole blood and post-mortem specimens.[1]
Mixed-Mode Anion Exchange (e.g., MAX) Acidic and neutral compounds80-95%LowEnhanced selectivity for acidic compounds, resulting in cleaner extracts. Suitable for purification of samples containing basic and neutral impurities.[6]
Molecularly Imprinted Polymers (MIPs) Specific target analyte and its structural analogs89-94% (for target analytes)Very LowHigh selectivity for the target analyte, resulting in very clean extracts.[1] Used in applications requiring high specificity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting extraction methods. Below are generalized experimental protocols for common SPE applications.

Extraction of Pesticides from Water Samples using Reversed-Phase C18 Cartridges

This protocol is a composite based on common procedures for the extraction of multiclass pesticides from environmental water samples.[7][8]

a) Sample Pre-treatment:

  • Filter water samples through a 0.45 µm filter to remove particulate matter.

  • Adjust the pH of the water sample as required by the target analytes. For a broad range of pesticides, a neutral pH is often suitable.[9]

b) SPE Protocol:

  • Conditioning: Condition the C18 cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[8] Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated water sample (e.g., 250 mL) onto the cartridge at a flow rate of 5-10 mL/min.[8]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.[7]

  • Elution: Elute the retained pesticides with 2 x 3 mL of a suitable organic solvent or mixture, such as ethyl acetate (B1210297) or dichloromethane/methanol.[8]

  • Post-Elution: The eluate is then typically dried over anhydrous sodium sulfate, evaporated to near dryness, and reconstituted in a suitable solvent for chromatographic analysis (GC-MS or LC-MS).[7]

SPE_Workflow_Pesticides cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter pH_Adjust pH Adjustment Filter->pH_Adjust Condition Conditioning (Methanol, Water) pH_Adjust->Condition Load Sample Loading Condition->Load Wash Washing (Deionized Water) Load->Wash Dry Drying (Vacuum) Wash->Dry Elute Elution (Organic Solvent) Dry->Elute Concentrate Concentration & Reconstitution Elute->Concentrate Analysis GC-MS or LC-MS Analysis Concentrate->Analysis

Figure 1. General workflow for pesticide extraction from water using a C18 SPE cartridge.
Extraction of Basic Drugs from Plasma using a Mixed-Mode Cation Exchange (MCX) Cartridge

This protocol is a generalized procedure for the extraction of basic pharmaceutical compounds from biological fluids like plasma or serum using a mixed-mode sorbent that combines reversed-phase and strong cation exchange functionalities.[4][5]

a) Sample Pre-treatment:

  • To 1 mL of plasma, add an internal standard.

  • Add 1 mL of a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) to the plasma sample.

  • Vortex the sample for 30 seconds.

b) SPE Protocol:

  • Conditioning: Condition the MCX cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing 1 (Polar Interferences): Wash the cartridge with 3 mL of 2% formic acid in water to remove polar interferences.

  • Washing 2 (Non-polar Interferences): Wash the cartridge with 3 mL of methanol to remove non-polar, non-basic interferences. The dual retention mechanism (reversed-phase and ion-exchange) allows for the use of a strong organic wash to remove hydrophobic interferences without eluting the analytes of interest.[5]

  • Elution: Elute the basic drugs with 2 x 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic elution solvent neutralizes the charge on the analytes, disrupting the ion-exchange retention, while the organic solvent disrupts the reversed-phase interaction.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

SPE_Workflow_Drugs cluster_workflow Extraction of Basic Drugs from Plasma (MCX) Start Plasma Sample + Internal Standard Pretreat Pre-treatment (Add Buffer, Vortex) Start->Pretreat Load 2. Sample Loading Pretreat->Load Condition 1. Conditioning (Methanol, Water) Condition->Load Wash1 3. Wash 1 (Aqueous Acidic) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elution (Ammoniated Organic Solvent) Wash2->Elute Analyze Post-Elution & LC-MS/MS Analysis Elute->Analyze SPE_Selection_Logic Analyte Analyte Properties (Polarity, pKa) Decision1 Is the analyte non-polar to moderately polar? Analyte->Decision1 Matrix Sample Matrix (Aqueous, Organic, Biological) Matrix->Decision1 Decision2 Is the analyte ionizable? Decision1->Decision2 No RP Reversed-Phase (C18, C8) Good for general screening Decision1->RP Yes Decision3 Is the analyte acidic, basic, or neutral? Decision2->Decision3 Yes Decision4 High recovery for a broad range of analytes needed? Decision2->Decision4 No Polymeric Polymeric (e.g., HLB) High, consistent recovery Decision3->Polymeric Broad Range MixedMode Mixed-Mode Ion Exchange (MCX for bases, MAX for acids) High selectivity, clean extracts Decision3->MixedMode Acidic or Basic Decision4->Polymeric Yes NormalPhase Normal Phase For polar analytes in non-polar matrices Decision4->NormalPhase No (Polar Analyte)

References

A Researcher's Guide to Certified Reference Materials for Nonylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for the analysis of nonylphenol, a compound of significant environmental and health concern. It includes a detailed experimental protocol and visual workflows to aid in the proper selection and utilization of these critical standards.

Nonylphenols are a group of organic compounds used in the manufacturing of plastics, detergents, and other industrial products.[1] Due to their potential as endocrine disruptors and their persistence in the environment, accurate quantification of nonylphenols in various matrices is crucial.[1][2] Certified Reference Materials (CRMs) are indispensable tools for achieving this accuracy, providing a benchmark for method validation, calibration, and quality control.

Comparison of Commercially Available Nonylphenol CRMs

The selection of an appropriate CRM is dependent on the specific analytical method and the matrix being investigated. The following table summarizes key quantitative data for several commercially available nonylphenol CRMs. It is important to note that technical nonylphenol is a complex mixture of many isomers.[3][4]

Product NameSupplierCatalog NumberCertified ConcentrationMatrix/SolventCertification
4-Nonylphenol certified reference materialSigma-Aldrich (TraceCERT®)12352200Varies by lot (Certificate of Analysis available online)NeatISO/IEC 17025, ISO 17034[5]
Nonylphenol (technical)LGC StandardsVaries by lot (Certificate of Analysis available)NeatISO 17034[6]
Nonylphenol PESTANAL®Sigma-AldrichAnalytical standard, technical mixtureNeatAnalytical Standard
Nonylphenol calibration standardAccuStandardVaries (often part of a mix)VariesVaries

Note: The certified concentration and uncertainty for CRMs are provided in the Certificate of Analysis (CoA) for each specific lot. Users should always consult the CoA for the most accurate and up-to-date information.

Experimental Protocol: Quantification of Nonylphenol in Water by GC-MS

This protocol describes a general procedure for the analysis of nonylphenol in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a certified reference material for calibration.

1. Materials and Reagents:

  • Nonylphenol Certified Reference Material (CRM)

  • Internal Standard (e.g., 4-n-nonylphenol-RING-13C6)[2]

  • Solvents: Hexane (B92381), Dichloromethane (DCM), Methanol (B129727) (all high purity, pesticide residue grade)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)[2]

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps

  • Analytical Balance

  • GC-MS system with a suitable capillary column (e.g., HP-5msUI)[7]

2. Preparation of Standards:

  • Stock Standard Solution: Accurately weigh a precise amount of the nonylphenol CRM and dissolve it in a known volume of hexane to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the expected concentration range of the samples.

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard in hexane at a concentration that will result in a measurable response when added to all standards and samples.

3. Sample Preparation (Solid Phase Extraction):

  • Filter water samples through a glass fiber filter to remove particulate matter.[8]

  • Acidify the water sample to a pH < 2 with a suitable acid.[8]

  • Condition the SPE cartridge with methanol followed by acidified water.[8]

  • Load the water sample onto the SPE cartridge at a controlled flow rate.

  • Wash the cartridge to remove interferences.

  • Elute the nonylphenol from the cartridge with a suitable solvent mixture (e.g., dichloromethane/methanol).[8]

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of hexane containing the internal standard.

4. GC-MS Analysis:

  • Instrument Conditions (Example):

    • GC Column: HP-5msUI, 30 m x 0.25 mm x 0.25 µm[7]

    • Inlet Temperature: 280 °C

    • Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7][9]

  • Analysis Sequence:

    • Inject a solvent blank to check for system contamination.

    • Inject the series of working standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Inject a quality control (QC) sample (a standard from the mid-point of the calibration curve) periodically to check for instrument drift.

5. Data Analysis:

  • Identify the nonylphenol isomers based on their retention times and characteristic mass fragments.

  • Integrate the peak areas for the target analyte and the internal standard.

  • Calculate the response factor for each calibration standard.

  • Construct a calibration curve by plotting the response factor against the concentration.

  • Determine the concentration of nonylphenol in the samples by interpolating their response factors from the calibration curve.

Visualizing the Workflow and Quality Assurance

To better understand the role and application of CRMs in nonylphenol analysis, the following diagrams illustrate the typical laboratory workflow and the concept of metrological traceability.

Nonylphenol CRM Workflow Workflow for Nonylphenol Analysis using a CRM cluster_prep Preparation cluster_analysis Analysis cluster_qa Quality Assurance CRM Receive & Log CRM Stock Prepare Stock Standard CRM->Stock Precise Weighing Working Prepare Working Standards Stock->Working Serial Dilution GCMS GC-MS Analysis Working->GCMS SamplePrep Prepare Samples (SPE) SamplePrep->GCMS Inject CalCurve Generate Calibration Curve GCMS->CalCurve Quant Quantify Samples GCMS->Quant CalCurve->Quant Interpolate DataReview Data Review & Validation Quant->DataReview Report Generate Report DataReview->Report

Caption: A typical laboratory workflow for nonylphenol analysis using a Certified Reference Material.

Traceability of Nonylphenol Measurement Ensuring Measurement Traceability with CRMs NMI National Metrology Institute (e.g., NIST) Primary Standard CRM_Producer CRM Producer (ISO 17034 Accredited) NMI->CRM_Producer Traceability Lab_CRM Laboratory's Certified Reference Material CRM_Producer->Lab_CRM Traceability Working_Std Working Standard Lab_CRM->Working_Std Calibration Sample_Result Sample Measurement Result Working_Std->Sample_Result Calibration

Caption: The chain of traceability from a national metrology institute to a final sample measurement.

Conclusion

The use of certified reference materials is fundamental for obtaining reliable and comparable results in the analysis of nonylphenol. By carefully selecting a CRM that matches the analytical requirements and following a validated experimental protocol, researchers can ensure the quality and integrity of their data. The information and workflows presented in this guide are intended to assist in this process, ultimately contributing to a better understanding of the environmental fate and toxicological impact of nonylphenols.

References

A Comparative Guide to LC-MS and GC-MS Methods for Surfactant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of surfactants. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method for your specific research, development, and quality control needs. This document outlines the fundamental principles, experimental protocols, and performance characteristics of both methods, supported by available data.

Introduction to Surfactant Analysis

Surfactants are a diverse class of amphiphilic compounds widely used in pharmaceuticals, cosmetics, and industrial applications. Their accurate and reliable quantification is essential for product formulation, stability testing, and regulatory compliance. Due to the complexity of surfactant mixtures and matrices, powerful analytical techniques like chromatography coupled with mass spectrometry are indispensable. This guide focuses on the cross-validation of LC-MS and GC-MS, two of the most powerful analytical platforms for this purpose.

Fundamental Principles: LC-MS vs. GC-MS

The primary difference between LC-MS and GC-MS lies in the mobile phase used for separation and the types of compounds they are best suited to analyze.

Liquid Chromatography-Mass Spectrometry (LC-MS) utilizes a liquid mobile phase to separate compounds based on their interactions with a stationary phase. It is highly versatile and particularly well-suited for the analysis of a wide range of surfactants, including those that are non-volatile, thermally labile, or highly polar, without the need for chemical derivatization.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) employs an inert gas as the mobile phase to separate volatile and thermally stable compounds in a heated column. For most surfactants, which are typically non-volatile, a chemical derivatization step is mandatory to increase their volatility and thermal stability before they can be analyzed by GC-MS.[2][3]

Comparative Analysis

The choice between LC-MS and GC-MS for surfactant analysis depends on several factors, including the type of surfactant, the required sensitivity, and the complexity of the sample matrix.

Applicability to Different Surfactant Classes
Surfactant ClassLC-MS ApplicabilityGC-MS Applicability
Anionic Surfactants Excellent. Direct analysis is possible.Feasible with derivatization to convert the polar head group into a more volatile moiety.[4]
Cationic Surfactants Excellent. Direct analysis is the standard method.Challenging and less common. Derivatization is required.
Non-ionic Surfactants Excellent. Widely used for the analysis of ethoxylated surfactants.[5][6]Feasible for some non-ionic surfactants, especially after derivatization.[7]
Amphoteric Surfactants Excellent. The method of choice for these complex structures.Very challenging and not commonly used.
Performance Characteristics

Direct cross-validation studies with side-by-side quantitative data for the same surfactant are scarce in publicly available literature. The following tables summarize typical performance characteristics gathered from various sources.

Table 1: Quantitative Performance of LC-MS/MS for Surfactant Analysis

Surfactant ClassAnalyte ExampleLinearity (R²)LODLOQRecovery (%)
Anionic Linear Alkylbenzene Sulfonates (LAS)>0.990.1 ppb[8]-~100%[8]
Anionic Alcohol Ethoxysulfates (AES)-0.2 - 0.5 µg/L[4]0.5 - 1.5 µg/L[4]93.4 - 105.1[4]
Non-ionic Alkylphenol Ethoxylates (APEOs)>0.990.1 pg injected[9]-39 - 45%[9]
Various Mixed Surfactants (LAS, Betaines, HEDE)>0.999ppb level[10]--

Table 2: General Performance Characteristics of GC-MS for Surfactant Analysis (Post-Derivatization)

Surfactant ClassDerivatization RequiredGeneral Performance Characteristics
Anionic Yes (e.g., esterification)[11]Can provide high resolution for isomeric separation.[11] Sensitivity is dependent on the derivatization efficiency and the specific compound.
Non-ionic Yes (e.g., silylation, acetylation)Can be sensitive for lower molecular weight ethoxylates. Method detection limits in the range of 0.06 to 0.16 μg/g have been reported for some derivatized alkylphenol ethoxylates.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of surfactants by LC-MS and GC-MS.

Detailed Protocol for LC-MS/MS Analysis of Linear Alkylbenzene Sulfonates (LAS)

This protocol is a generalized procedure and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation (Water Samples):

  • Filter the water sample through a 0.45 µm filter.

  • For trace analysis, perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition a polymeric SPE cartridge.

    • Load the water sample.

    • Wash the cartridge to remove interferences.

    • Elute the LAS with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS System and Conditions:

  • LC System: UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.[10]

  • Mobile Phase B: Acetonitrile/Isopropanol mixture.[10]

  • Gradient: A suitable gradient to resolve the different LAS homologues.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each LAS homologue.

3. Quantification:

  • Generate a calibration curve using certified reference standards of LAS homologues.

  • Use an internal standard to correct for matrix effects and variations in instrument response.

Detailed Protocol for GC-MS Analysis of Anionic Surfactants (e.g., Alcohol Ethoxysulfates - AES) after Derivatization

This protocol involves a derivatization step to make the anionic surfactants amenable to GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Extract the AES from the sample matrix using an appropriate method (e.g., liquid-liquid extraction or SPE).

  • Hydrolyze the AES to the corresponding alcohol ethoxylates.

  • Derivatization: Convert the hydroxyl groups of the alcohol ethoxylates to a more volatile derivative. A common method is silylation:

    • Evaporate the extracted sample to complete dryness.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the reaction mixture to room temperature before injection.

2. GC-MS System and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient program to separate the derivatized AES homologues (e.g., start at 100 °C, ramp up to 300 °C).

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify the derivatized compounds or selected ion monitoring (SIM) for targeted quantification.

3. Quantification:

  • Prepare calibration standards of the target AES, subject them to the same derivatization procedure as the samples.

  • Use an appropriate internal standard that is also derivatized.

Cross-Validation Workflow

Cross-validation is essential to ensure the accuracy and reliability of analytical data, especially when comparing two different analytical techniques. The following diagram illustrates a typical workflow for the cross-validation of LC-MS and GC-MS methods for surfactant analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Representative Sample Prep Homogenization & Aliquoting Sample->Prep LC_Prep Direct Analysis or SPE Prep->LC_Prep GC_Prep Extraction & Derivatization Prep->GC_Prep LC_Analysis LC-MS/MS Analysis LC_Prep->LC_Analysis LC_Data LC-MS Data Processing LC_Analysis->LC_Data Compare Compare Quantitative Results (e.g., Bland-Altman plot, t-test) LC_Data->Compare GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data GC-MS Data Processing GC_Analysis->GC_Data GC_Data->Compare Validate Method Validation (Accuracy, Precision, Linearity) Compare->Validate Conclusion Conclusion on Method Comparability Validate->Conclusion

Cross-validation workflow for LC-MS and GC-MS methods.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of surfactants. LC-MS offers the significant advantage of analyzing a wide range of surfactants, including polar and non-volatile compounds, without the need for derivatization. This makes it a more versatile and often more straightforward method for complex surfactant mixtures. GC-MS, on the other hand, can provide excellent separation of isomers for certain surfactants after a necessary derivatization step.

The choice between LC-MS and GC-MS should be based on the specific surfactant class, the required sensitivity, and the available instrumentation. For comprehensive profiling of unknown surfactant samples or for the analysis of thermally labile or highly polar surfactants, LC-MS is generally the preferred technique. For targeted analysis of specific volatile or derivatizable surfactants where high chromatographic resolution is critical, GC-MS can be a viable option. A thorough cross-validation is recommended when transitioning between methods or when comparing data from different analytical platforms to ensure data integrity and consistency.

References

A Comparative Guide to Determining the Isotopic Purity of 2-(4-Nonylphenoxy)acetic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the isotopic purity of 2-(4-Nonylphenoxy)acetic acid-d2. For comparative purposes, this guide also details the analysis of a structurally related deuterated compound, 4-Nonylphenol-d4, which can be used as an alternative or internal standard in relevant research applications. The methodologies, experimental data, and visualizations presented herein are designed to offer a thorough understanding of how to accurately assess the level of deuterium (B1214612) incorporation in these molecules.

Introduction to Isotopic Purity Analysis

Deuterium-labeled compounds, such as this compound, are increasingly utilized in pharmaceutical research, particularly in metabolic studies and as internal standards for quantitative mass spectrometry assays. The strategic replacement of hydrogen with deuterium can alter a molecule's metabolic fate, potentially leading to improved pharmacokinetic profiles.[1] The efficacy and reliability of these deuterated compounds are directly dependent on their isotopic purity—the extent to which deuterium has replaced hydrogen at specific molecular positions.

Accurate determination of isotopic purity is therefore a critical quality attribute. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] This guide will explore the application of these techniques to this compound and a suitable comparator, 4-Nonylphenol-d4.

Comparison of Analytical Techniques and Illustrative Data

The isotopic purity of this compound and the alternative compound, 4-Nonylphenol-d4, can be effectively determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Below is a summary of hypothetical, yet representative, quantitative data obtained from these analyses.

ParameterThis compound4-Nonylphenol-d4 (Alternative)Analytical Technique
Chemical Formula C₁₇H₂₄D₂O₃C₁₅H₂₀D₄O-
Monoisotopic Mass (Da) 280.2007224.2075Mass Spectrometry
Measured Molecular Ion (m/z) 280.2005224.2073Mass Spectrometry
Isotopic Enrichment (%) 99.2%99.5%Mass Spectrometry / NMR
d0 Species Abundance (%) 0.5%0.3%Mass Spectrometry
d1 Species Abundance (%) 1.5%1.2%Mass Spectrometry
d2 Species Abundance (%) 98.0%-Mass Spectrometry
d3 Species Abundance (%) -2.0%Mass Spectrometry
d4 Species Abundance (%) -96.5%Mass Spectrometry
Residual ¹H Signal Integral 0.080.05¹H NMR Spectroscopy

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

Objective: To determine the isotopic enrichment and the distribution of isotopologues by accurately measuring the mass-to-charge ratio (m/z) of the molecular ions.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • An ultra-high-performance liquid chromatography (UHPLC) system.

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of the deuterated compound in a suitable solvent, such as acetonitrile/water (50:50) with 0.1% formic acid.

  • Chromatographic Separation: Inject the sample into the UHPLC system. Use a C18 column and a gradient elution to separate the analyte from any potential impurities.

  • Mass Spectrometry Analysis:

    • Acquire data in full scan mode in the positive or negative ion mode, depending on the analyte's properties.

    • Set the mass range to encompass the unlabeled and all deuterated species.

    • Ensure the mass resolution is sufficient to resolve the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic peak of the unlabeled analyte (d0) and the corresponding deuterated species (d1, d2, etc.).

    • Calculate the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum.

    • The isotopic enrichment is calculated by taking the weighted average of the deuterium content across all observed isotopologue species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Objective: To quantify the degree of deuteration by measuring the reduction in the integral of the proton signals at the deuterated positions.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the deuterated compound and an internal standard (with a known concentration and protons in a clean spectral region) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the residual proton signal at the position of deuteration.

    • Integrate a signal from the internal standard.

    • Compare the integral of the residual proton signal to the integral of the internal standard to calculate the amount of non-deuterated species present.

    • The isotopic purity is then calculated as (1 - [non-deuterated species]) x 100%.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures for determining isotopic purity.

IsotopicPurityWorkflow cluster_MS Mass Spectrometry Workflow cluster_NMR NMR Spectroscopy Workflow MS_Start Sample Preparation (1 µg/mL solution) MS_UHPLC UHPLC Separation (C18 column) MS_Start->MS_UHPLC MS_HRMS HRMS Analysis (Full Scan) MS_UHPLC->MS_HRMS MS_Data Data Analysis (Isotopologue Abundance) MS_HRMS->MS_Data MS_Result Isotopic Purity (%) MS_Data->MS_Result NMR_Start Sample Preparation (with Internal Standard) NMR_Acquire Quantitative ¹H NMR Acquisition NMR_Start->NMR_Acquire NMR_Data Spectral Integration NMR_Acquire->NMR_Data NMR_Calc Purity Calculation NMR_Data->NMR_Calc NMR_Result Isotopic Purity (%) NMR_Calc->NMR_Result

Caption: Experimental workflows for determining isotopic purity by Mass Spectrometry and NMR Spectroscopy.

Conclusion

The determination of isotopic purity is a fundamental requirement in the development and application of deuterated compounds. Both High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are powerful techniques that provide accurate and complementary information. HRMS excels at identifying and quantifying the full range of isotopologues present in a sample, while quantitative NMR offers a precise measure of the overall degree of deuteration.[2] By employing the detailed protocols outlined in this guide, researchers can confidently assess the isotopic purity of this compound and its alternatives, ensuring the quality and reliability of their scientific investigations.

References

evaluating the effectiveness of different cleanup procedures

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cleanup Procedures for Researchers and Drug Development Professionals.

In the fields of life science research and drug development, the purity and integrity of isolated biomolecules are paramount to the success of downstream applications. The selection of an appropriate cleanup, or purification, procedure is a critical step that directly influences experimental outcomes. This guide provides a detailed comparison of common cleanup procedures for nucleic acids (DNA/RNA) and proteins, presenting quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions.

Part 1: Nucleic Acid (DNA/RNA) Cleanup Procedures

The isolation of high-purity DNA and RNA is a foundational requirement for sensitive molecular biology assays such as PCR, qPCR, sequencing, and microarray analysis.[1] Contaminants can inhibit enzymatic reactions and lead to inaccurate results.[1] This section compares three prevalent methods for nucleic acid purification: Phenol-Chloroform Extraction, Silica (B1680970) Spin Columns, and Magnetic Beads.

Comparison of Performance

The choice of a nucleic acid extraction method involves a trade-off between yield, purity, cost, and processing time. The following table summarizes the key performance indicators for each technique.

FeaturePhenol-Chloroform ExtractionSilica Spin ColumnsMagnetic Beads
Purity (A260/A280) ~1.8 (DNA), ~2.0 (RNA)[1]~1.8 (DNA), ~2.0 (RNA)[1]1.8 - 2.0[1]
Purity (A260/A230) Variable, prone to phenol (B47542) contaminationGenerally >1.8[1]Generally >1.8[1]
Yield HighGoodHigh
Processing Time Long, labor-intensiveFastFast, amenable to automation[1]
Cost LowModerateHigh
Contaminant Risk High (Phenol, Chloroform)[2]Low (potential for salt carryover)Low
Experimental Protocols and Workflows

Detailed methodologies for each cleanup procedure are outlined below. These generalized workflows provide a framework for laboratory application.

This traditional method relies on organic extraction to separate nucleic acids from proteins and other cellular components.[3]

Experimental Protocol:

  • Homogenization: Lyse cells in a buffer containing a denaturant (e.g., SDS, guanidinium (B1211019) isothiocyanate) to disrupt cells and denature proteins.

  • Phase Separation: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex vigorously. Centrifuge the mixture to separate it into three phases: an upper aqueous phase (containing nucleic acids), an interphase (containing denatured proteins), and a lower organic phase.[3]

  • Nucleic Acid Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the nucleic acids by adding isopropanol (B130326) or ethanol (B145695) and a high concentration of salt.[3]

  • Washing: Centrifuge to pellet the nucleic acids. Wash the pellet with 70% ethanol to remove residual salts and other contaminants.[2]

  • Resuspension: Air-dry the pellet and resuspend the purified nucleic acids in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Phenol_Chloroform_Workflow start Sample Homogenization (Lysis Buffer) phase_sep Add Phenol:Chloroform & Centrifuge start->phase_sep Lysate transfer Transfer Aqueous Phase phase_sep->transfer Aqueous Layer precipitate Precipitate with Alcohol & Salt transfer->precipitate wash Wash Pellet with 70% Ethanol precipitate->wash Pellet end Resuspend Pure Nucleic Acids wash->end Clean Pellet

Fig. 1: Phenol-Chloroform Extraction Workflow

This method utilizes the principle that nucleic acids bind to silica membranes in the presence of high concentrations of chaotropic salts.

Experimental Protocol:

  • Lysis: Lyse cells using a specialized lysis buffer, which also contains chaotropic salts.

  • Binding: Load the lysate onto a silica spin column and centrifuge. The nucleic acids will bind to the silica membrane, while proteins and other contaminants pass through.

  • Washing: Wash the column with one or more wash buffers (typically containing ethanol) to remove any remaining impurities and salts. This step is usually repeated.

  • Elution: Add a low-salt elution buffer (or nuclease-free water) directly to the center of the silica membrane. Centrifuge to elute the purified nucleic acids.

Silica_Column_Workflow start Sample Lysis (Chaotropic Salts) bind Bind to Silica Column (Centrifuge) start->bind Lysate wash1 First Wash (Centrifuge) bind->wash1 Bound DNA/RNA wash2 Second Wash (Centrifuge) wash1->wash2 elute Elute Nucleic Acids (Low Salt Buffer) wash2->elute end Collect Pure Nucleic Acids elute->end Eluate

Fig. 2: Silica Spin Column Workflow

This technique employs silica-coated magnetic beads that selectively bind nucleic acids. The use of a magnet facilitates the separation of the beads (with bound nucleic acids) from the rest of the sample.[1]

Experimental Protocol:

  • Lysis: Lyse the sample in a buffer that promotes the binding of nucleic acids to the magnetic beads.

  • Binding: Introduce the silica-coated magnetic beads to the lysate and incubate to allow nucleic acids to bind.

  • Capture: Place the sample tube on a magnetic stand. The magnet will pull the beads to the side of the tube, immobilizing them. Aspirate and discard the supernatant.

  • Washing: Remove the tube from the magnet, resuspend the beads in a wash buffer, and then place it back on the magnetic stand. Aspirate and discard the supernatant. Repeat this wash step as required.

  • Elution: Resuspend the washed beads in an elution buffer. The nucleic acids will be released from the beads. Place the tube back on the magnet and carefully transfer the eluate, containing the purified nucleic acids, to a clean tube.

Magnetic_Bead_Workflow start Sample Lysis bind Bind to Magnetic Beads start->bind Lysate capture Magnetic Capture (Remove Supernatant) bind->capture wash Wash Beads (Repeat) capture->wash Bead Pellet elute Elute with Buffer (Magnetic Capture) wash->elute end Collect Pure Nucleic Acids elute->end Eluate

Fig. 3: Magnetic Bead Purification Workflow

Part 2: Protein Purification Cleanup Procedures

Isolating a specific protein from a complex mixture is essential for functional assays, structural biology, and the development of therapeutic biologics.[4] Chromatography is a powerful and widely used technique for protein purification. This section compares three common chromatography methods: Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).

Comparison of Performance

The efficacy of a protein purification technique is primarily evaluated based on its specificity, resolution, and capacity. The choice depends on the properties of the target protein and the desired level of purity.[4][5]

FeatureAffinity Chromatography (AC)Ion Exchange Chromatography (IEX)Size Exclusion Chromatography (SEC)
Principle of Separation Specific binding interaction[4]Net surface charge[4]Size and shape (hydrodynamic radius)[4]
Purity Achieved Very High (often in a single step)[5]Moderate to HighLow to Moderate (Polishing step)
Resolution HighHighLow
Binding Capacity Variable, depends on ligandHighN/A (no binding)
Typical Use Capture, High-specificity purification[6]Capture, Intermediate Purification[6]Polishing, buffer exchange, aggregate removal[4]
Cost High (ligand-specific resins)Low to ModerateModerate
Experimental Protocols and Workflows

The following protocols describe generalized workflows for the purification of a target protein from a clarified cell lysate.

This powerful technique exploits a specific, reversible binding interaction between the target protein and a ligand immobilized on the chromatography resin.[4] A common example is the purification of His-tagged proteins using a Nickel-NTA resin.[7]

Experimental Protocol (His-tag example):

  • Equilibration: Equilibrate the chromatography column packed with Ni-NTA resin with a binding buffer.

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.[4] The His-tag will bind specifically to the nickel ions on the resin.

  • Washing: Wash the column extensively with a wash buffer (typically the binding buffer with a low concentration of imidazole) to remove non-specifically bound proteins.[4]

  • Elution: Elute the bound His-tagged protein by applying an elution buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the nickel resin.[4]

  • Analysis: Collect fractions and analyze for protein concentration and purity using methods like Bradford assay and SDS-PAGE.[4]

Affinity_Chromatography_Workflow cluster_column Chromatography Column Equilibrate 1. Equilibrate Column (Binding Buffer) Load 2. Load Sample Wash 3. Wash (Remove Impurities) Impurities Unbound & Weakly Bound Proteins Load->Impurities Flow-through Elute 4. Elute (Competition) Wash->Impurities Wash Fractions PureProtein Purified Target Protein Elute->PureProtein Elution Fractions Lysate Clarified Lysate Lysate->Load

Fig. 4: Affinity Chromatography Workflow

IEX separates proteins based on their net surface charge at a specific pH.[4] Proteins with a charge opposite to that of the resin bind, while others flow through. Elution is achieved by increasing the salt concentration or changing the pH.

Experimental Protocol:

  • Equilibration: Equilibrate the IEX column (e.g., Q-Sepharose, a strong anion exchanger) with a low-salt starting buffer.

  • Sample Loading: Load the protein sample onto the column. The pH of the buffer should be such that the target protein carries a net charge opposite to that of the resin, facilitating binding.

  • Washing: Wash the column with the starting buffer to remove proteins that did not bind.

  • Elution: Apply a linear or step gradient of increasing salt concentration (e.g., NaCl).[8] This disrupts the ionic interactions between the bound proteins and the resin, causing them to elute. Proteins with weaker ionic interactions will elute at lower salt concentrations, while strongly interacting proteins will elute at higher salt concentrations.

  • Analysis: Collect fractions across the gradient and analyze for the presence and purity of the target protein.

IEX_Workflow cluster_column Ion Exchange Column Equilibrate 1. Equilibrate Column (Low Salt Buffer) Load 2. Load Sample Wash 3. Wash (Low Salt Buffer) Unbound Unbound Proteins Load->Unbound Flow-through Elute 4. Elute (Salt Gradient) Wash->Unbound Fractions Collected Fractions Elute->Fractions Separated Proteins Sample Protein Sample Sample->Load

Fig. 5: Ion Exchange Chromatography Workflow

Also known as gel filtration, SEC separates proteins based on their size (hydrodynamic radius) as they pass through a column packed with porous beads.[4] Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores, increasing their path length and causing them to elute later.[4]

Experimental Protocol:

  • Equilibration: Equilibrate the SEC column with the desired final buffer (mobile phase). This step is also used for buffer exchange.

  • Sample Loading: Load a small, concentrated volume of the protein sample onto the column. The sample volume should typically be less than 2-5% of the total column volume for optimal resolution.

  • Elution: Run the mobile phase through the column at a constant flow rate. Proteins will separate based on their size without binding to the resin.

  • Fraction Collection: Collect fractions as the proteins elute from the column. Monitor the elution profile using UV absorbance at 280 nm. Larger proteins will appear in earlier fractions, and smaller proteins in later ones.

  • Analysis: Analyze the collected fractions to identify those containing the purified protein of the correct size, free from aggregates (which elute very early) or smaller contaminants.

SEC_Workflow cluster_fractions Elution Profile start Equilibrate Column (Mobile Phase) load Load Concentrated Sample Volume start->load run Isocratic Elution (Constant Flow) load->run large Large Proteins (Aggregates) Elute First run->large collect Collect Fractions target Target Protein large->target small Small Proteins & Salts Elute Last target->small

Fig. 6: Size Exclusion Chromatography Logic

References

The Gold Standard of Quantification: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a pivotal decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to illuminate the superior performance of deuterated standards in mitigating analytical variability, particularly in complex biological matrices.

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards (IS) are indispensable.[1] These compounds, added at a known concentration to all samples, calibrators, and quality controls, serve to correct for variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should behave as identically as possible to the analyte of interest, both chemically and physically.[2] This is where the critical distinction between deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards lies.[1]

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[3] This subtle change in mass allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[3] In contrast, non-deuterated standards, often structural analogues, are compounds with a similar but not identical chemical structure to the analyte.[1] While they can compensate for some variability, their physicochemical properties may differ more significantly from the analyte, leading to less reliable correction.[1]

Unparalleled Performance: A Data-Driven Comparison

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing significant improvements in accuracy, precision, and the ability to compensate for matrix effects.

Accuracy and Precision

The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte during chromatography and exhibit virtually identical behavior during sample extraction and ionization in the mass spectrometer.[1] This ensures that any variations affecting the analyte will equally affect the deuterated standard, allowing for accurate normalization of the signal.[1]

A study by Stokvis et al. (2005) provides a clear quantitative comparison of a stable isotope-labeled internal standard (SIL-IS) versus a structural analogue for the LC-MS/MS analysis of the anticancer drug Kahalalide F. The results, summarized in the table below, highlight the enhanced performance achieved with the SIL-IS.[1]

Performance MetricStable Isotope-Labeled IS (Kahalalide F SIL)Structural Analogue IS (Butyric Acid Analogue)
Mean Bias (%) 0.3-3.2
Standard Deviation of Bias (%) 7.68.6
Statistical Significance (p-value) 0.5 (not significant from 100%)<0.0005 (significant deviation)

Data adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[1]

As the data indicates, the use of the stable isotope-labeled internal standard resulted in a mean bias that was not significantly different from the true value, demonstrating superior accuracy.[1] Furthermore, the variance with the SIL-IS was significantly lower, indicating a marked improvement in the precision of the method.[1]

Mitigation of Matrix Effects

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[4] Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ionization suppression or enhancement.[4] This allows for accurate normalization and more reliable results, a feat that is often not achieved with structural analogues which may elute at slightly different times and be affected differently by the matrix.[1]

Experimental Protocols

To objectively compare the performance of deuterated and non-deuterated internal standards, a thorough evaluation of matrix effects is essential. The following is a detailed methodology for this critical experiment.

Protocol: Quantitative Assessment of Matrix Effects

Objective: To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • LC-MS/MS system

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analogue) internal standard

  • Blank biological matrix from at least six different sources

  • Appropriate organic solvents (e.g., acetonitrile, methanol)

  • Protein precipitation agent (e.g., trichloroacetic acid or zinc sulfate)

Procedure:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set 2 (Post-extraction Spike): Process blank biological matrix from each of the six sources through the entire sample preparation procedure (e.g., protein precipitation). Spike the resulting clean extract with the analyte and internal standard to the same final concentration as in Set 1.

    • Set 3 (Pre-extraction Spike): Spike the blank biological matrix from each of the six sources with the analyte and internal standard before the sample preparation procedure.

  • LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF): MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • Evaluate Precision: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six different matrix lots for both the deuterated and non-deuterated internal standards.

Acceptance Criteria: A lower %CV for the IS-Normalized MF (typically ≤15%) indicates better compensation for the variability of the matrix effect.[4]

Visualizing the Workflow and Rationale

To better understand the principles and processes described, the following diagrams illustrate the experimental workflow and the logic behind choosing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Deuterated or Non-Deuterated) sample->add_is extract Extraction (e.g., Protein Precipitation, SPE) add_is->extract lc Liquid Chromatography Separation extract->lc ms Mass Spectrometry Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification via Calibration Curve calculate->quantify

Experimental workflow for quantitative bioanalysis using an internal standard.

References

A Comparative Guide to Measurement Uncertainty in the Analysis of 2-(4-Nonylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-(4-Nonylphenoxy)acetic acid (NPAA), with a focus on the associated measurement uncertainty. Due to a notable lack of publicly available, detailed validation data specifically for NPAA, this guide utilizes performance characteristics from a structurally similar compound, 2-(4-phenylphenoxy)propanoic acid (fenoprofen), to provide a representative comparison of common analytical techniques. This approach allows for an objective discussion of the expected performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), and the factors contributing to their measurement uncertainty.

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, the required sensitivity, and the specific objectives of the analysis, such as routine quality control versus bioanalysis.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of different analytical techniques. The data presented is based on the analysis of fenoprofen (B1672519) and serves as an illustrative comparison for the analysis of NPAA.

ParameterHPLC-UVHPLC-MS/MSGC-MS (with derivatization)
Linearity Range 10 - 80 µg/mL0.02 - 20 µg/mLAnalyte dependent
Accuracy (% Recovery) 99.85 - 100.27%96.4 - 103.7%Typically 80-120%
Precision (%RSD) System: 0.69%, Method: 0.5%≤4.3%Generally <15%
Limit of Quantification (LOQ) Not Reported0.02 µg/mLAnalyte dependent
Sample Matrix Bulk DrugHuman PlasmaVarious (with appropriate sample preparation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the analysis of a structural analog and may require optimization for NPAA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the quantification of NPAA in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer), adjusted to an appropriate pH. For NPAA, a reverse-phase method with a mobile phase of acetonitrile, water, and an acidifier like phosphoric or formic acid is appropriate.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of NPAA.

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of NPAA reference standard in the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range.

    • Sample Preparation (for pharmaceutical formulations): Dissolve a known quantity of the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter prior to injection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of NPAA in complex biological matrices such as plasma, where low detection limits are required.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable reverse-phase column (e.g., C18, 50-100 mm length).

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, both typically containing a small amount of an additive like formic acid to aid in ionization.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.6 mL/min).

    • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to NPAA and an internal standard.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To a 200 µL aliquot of human plasma, add an internal standard solution.

    • Precipitate proteins by adding a suitable solvent (e.g., acetonitrile), vortex, and centrifuge.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for NPAA analysis, particularly when high separation efficiency is needed. Due to the low volatility of carboxylic acids, a derivatization step is required prior to analysis.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is common for trace analysis.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of the derivatized analyte from other components.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation and Derivatization:

    • Extract NPAA from the sample matrix using a suitable solvent extraction or solid-phase extraction method.

    • Evaporate the extract to dryness.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS, or a silylating agent) to convert the carboxylic acid group of NPAA into a more volatile ester or silyl (B83357) ester.

    • Optimize the reaction conditions (temperature and time) for complete derivatization.

    • Inject the derivatized sample into the GC-MS system.

Measurement Uncertainty in NPAA Analysis

The overall measurement uncertainty of an analytical result is an estimate of the range of values within which the true value of the analyte concentration is believed to lie, with a stated level of confidence. It is a critical parameter for assessing the reliability of analytical data. The main sources of uncertainty in the analysis of NPAA can be categorized as follows:

  • Purity of the Reference Standard: The uncertainty associated with the purity of the NPAA standard used for calibration.

  • Preparation of Calibration Standards: Volumetric and gravimetric errors during the preparation of stock and working standard solutions.

  • Sample Preparation:

    • Extraction Recovery: The efficiency and variability of the extraction process (e.g., SPE) contribute significantly to uncertainty. Recoveries can be influenced by the sample matrix.

    • Volumetric and Gravimetric Measurements: Inaccuracies in measuring sample volume or weight.

  • Instrumental Analysis:

    • Calibration Curve: The uncertainty associated with the regression analysis of the calibration curve.

    • Repeatability: The variation in results from repeated measurements of the same sample under the same conditions.

    • Intermediate Precision (Reproducibility): The variation in results obtained on different days, by different analysts, or on different instruments.

  • Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of NPAA, leading to bias and increased uncertainty.

A "bottom-up" approach is often used to estimate the combined measurement uncertainty, where the uncertainties from each of these individual sources are quantified and combined using statistical methods.

Visualizing the Analytical Workflow and Uncertainty

The following diagrams illustrate the general workflow for the analysis of NPAA and the key contributors to measurement uncertainty.

NPAA_Analysis_Workflow cluster_preanalysis Pre-Analysis cluster_analysis Analysis cluster_postanalysis Post-Analysis Sample_Collection Sample Collection (e.g., Plasma, Water) Sample_Storage Sample Storage Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Storage->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (HPLC or GC) Sample_Preparation->Instrumental_Analysis Derivatization->Instrumental_Analysis Data_Processing Data Processing (Integration, Calibration) Instrumental_Analysis->Data_Processing Uncertainty_Estimation Measurement Uncertainty Estimation Data_Processing->Uncertainty_Estimation Final_Result Final Result and Report Uncertainty_Estimation->Final_Result

Figure 1: General workflow for the analysis of 2-(4-Nonylphenoxy)acetic acid.

Measurement_Uncertainty_Sources cluster_sources Sources of Uncertainty Combined_Uncertainty Combined Measurement Uncertainty u_standard Reference Standard Purity u_standard->Combined_Uncertainty u_calibration Calibration Curve Fit u_calibration->Combined_Uncertainty u_sample_prep Sample Preparation (Recovery, Volumes) u_sample_prep->Combined_Uncertainty u_instrument Instrumental (Repeatability, Drift) u_instrument->Combined_Uncertainty u_matrix Matrix Effects (Ion Suppression/Enhancement) u_matrix->Combined_Uncertainty

References

A Researcher's Guide to Linearity Assessment of Calibration Curves with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. A critical aspect of validating these methods is assessing the linearity of the calibration curve, which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. The use of an internal standard (IS) is a widely accepted practice to correct for variability in sample preparation and analysis. This guide provides an objective comparison of common approaches for linearity assessment of calibration curves utilizing internal standards, supported by experimental data and detailed protocols.

Comparison of Linearity Assessment Methods

The selection of an appropriate regression model is crucial for establishing a reliable calibration curve. While unweighted linear regression is the simplest model, it may not always be the most appropriate, especially for wide dynamic ranges often encountered in bioanalysis. In such cases, the assumption of equal variance (homoscedasticity) across the concentration range is often violated, a phenomenon known as heteroscedasticity. Weighted linear regression can provide a more accurate model by giving more weight to the data points with lower variance (typically at lower concentrations).

Here, we compare the performance of unweighted and various weighted linear regression models. The choice of the weighting factor (e.g., 1/x, 1/x², 1/√x) can significantly impact the accuracy and precision of the calculated concentrations.

Table 1: Comparison of Regression Models for Linearity Assessment of Chlorthalidone (B1668885) in Human Plasma

ParameterUnweighted Linear RegressionWeighted Linear Regression (1/x)Weighted Linear Regression (1/x²)Weighted Linear Regression (1/√x)
Regression Equation y = 0.0024x + 0.001y = 0.0025x - 0.002y = 0.0026x - 0.004y = 0.0025x - 0.001
Coefficient of Determination (R²) 0.9980.9980.9970.998
Sum of % Relative Error (%RE) HighLowest ModerateModerate
Residual Plot Analysis Shows increasing positive bias at lower concentrations and negative bias at higher concentrations, indicating heteroscedasticity.Random distribution of residuals around the x-axis, indicating a good fit and correction for heteroscedasticity.[1]Improved distribution compared to unweighted, but may over-weigh the lowest concentrations.Improved distribution compared to unweighted.
Back-calculated Concentration Accuracy (% Bias)
LLOQ (100 ng/mL) > ±20%Within ±15%Within ±15%Within ±15%
High QC (2400 ng/mL) Within ±15%Within ±15%Within ±15%Within ±15%

Data adapted from a case study on the bioanalysis of chlorthalidone.[1] The bolded value indicates the optimal model for this specific assay.

As the data in Table 1 suggests, while the coefficient of determination (R²) may be acceptable for all models, a closer examination of the residual plots and the sum of the % relative error reveals significant differences.[1] For the chlorthalidone assay, the unweighted model showed clear signs of heteroscedasticity, which can lead to inaccurate quantification, especially at the lower end of the calibration range.[1] The weighted linear regression model with a weighting factor of 1/x provided the best fit, as evidenced by the random distribution of residuals and the lowest sum of % relative error.[1]

Statistical Tests for Linearity

Beyond visual inspection of residual plots and the coefficient of determination, statistical tests can provide a more objective assessment of linearity. One such test is the Lack-of-Fit (LOF) test . The LOF test compares the variability of the data around the fitted model to the variability between replicate measurements at each concentration level. A non-significant p-value for the LOF test indicates that the linear model is appropriate.[2][3][4]

Experimental Protocols

A robust assessment of linearity requires a well-designed experiment. The following protocol outlines the key steps for linearity assessment of a bioanalytical method using an internal standard, based on regulatory guidelines from the FDA and EMA.

Objective: To establish the linearity of an analytical method for the quantification of an analyte in a biological matrix using an internal standard.

Materials:

  • Analyte reference standard

  • Internal standard (preferably a stable isotope-labeled version of the analyte)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary reagents and solvents for sample preparation and analysis

  • A validated analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte and the internal standard in a suitable solvent.

    • From the primary stock solution, prepare a series of working standard solutions of the analyte at different concentrations.

    • Prepare a working solution of the internal standard at a constant concentration.

  • Preparation of Calibration Standards:

    • Prepare a set of at least six non-zero calibration standards by spiking the blank biological matrix with the analyte working standard solutions. The concentration range should cover the expected concentrations of the study samples.

    • A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.

  • Sample Preparation:

    • To all calibration standards, quality control (QC) samples, and study samples, add a fixed volume of the internal standard working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

  • Instrumental Analysis:

    • Analyze the prepared samples using the validated analytical method (e.g., LC-MS/MS).

    • Record the peak areas of the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the calibration data. Evaluate both unweighted and weighted (e.g., 1/x, 1/x²) linear regression models.

    • Determine the regression equation (y = mx + c), the coefficient of determination (R²), and the slope (m) and intercept (c) of the line.

    • Plot the residuals (the difference between the observed and predicted values) against the concentration to visually inspect for any trends or patterns.

    • If applicable, perform a lack-of-fit test to statistically assess the linearity.

Acceptance Criteria:

  • The coefficient of determination (R²) should typically be ≥ 0.99. However, it should not be the sole criterion for accepting linearity.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), where it should be within ±20%.

  • The residual plot should show a random distribution of points around the x-axis, with no discernible pattern.

Workflow for Linearity Assessment

The following diagram illustrates the typical workflow for assessing the linearity of a calibration curve with an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Outcome A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards in Matrix A->B C Add Internal Standard B->C D Sample Extraction C->D E LC-MS/MS Analysis D->E F Record Peak Areas (Analyte & IS) E->F G Calculate Peak Area Ratio (Analyte/IS) F->G H Construct Calibration Curve (Ratio vs. Concentration) G->H I Perform Linear Regression (Unweighted & Weighted) H->I J Assess Linearity: - R² - Residual Plot - Lack-of-Fit Test I->J K Select Optimal Model J->K L Linearity Confirmed K->L

Caption: Workflow for Linearity Assessment with an Internal Standard.

Conclusion

A thorough assessment of linearity is a cornerstone of bioanalytical method validation. While the coefficient of determination (R²) is a common metric, it is insufficient on its own to confirm linearity. A comprehensive evaluation should include a visual inspection of residual plots and, where appropriate, statistical tests like the lack-of-fit test. For methods with a wide dynamic range, weighted linear regression is often necessary to counteract heteroscedasticity and ensure accuracy across the entire calibration range. By following a detailed experimental protocol and critically evaluating the data, researchers can confidently establish the linearity of their analytical methods, ensuring the generation of high-quality, reliable data for drug development and other research applications.

References

A Comparative Guide to the Detection and Quantification of Nonylphenol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of nonylphenol (NP) and its metabolites. Nonylphenol, a persistent environmental contaminant and known endocrine disruptor, along with its metabolites, necessitates sensitive and reliable analytical methods for monitoring and risk assessment in various biological and environmental matrices. This document outlines the limits of detection (LOD) and quantification (LOQ) of prevalent analytical techniques, details experimental protocols, and presents a metabolic pathway for nonylphenol.

Quantitative Data Summary

The selection of an appropriate analytical method for the quantification of nonylphenol and its metabolites is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. The following tables summarize the limits of detection (LOD) and limits of quantification (LOQ) for nonylphenol and its key metabolites in various matrices.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Nonylphenol and its Metabolites

AnalyteMatrixAnalytical MethodLODLOQReference
4-Nonylphenol (B119669) (4-NP)River WaterHPLC-PDA0.1 µg/L0.5 µg/L[1]
Nonylphenol (NP)WaterLC-MS/MS-0.4 µg/L[2]
Nonylphenol Monoethoxylate (NP1EO)WaterLC-MS/MS-0.4 µg/L[2]
Nonylphenol Diethoxylate (NP2EO)WaterLC-MS/MS-0.4 µg/L[2]
Nonylphenol (NP)Human UrineUPLC-MS/MS0.03 ng/mL-[3]
Nonylphenol (NP)Human UrineSPE-UPLC-MS0.10 ng/mL-[4]
Nonylphenol (NP)Human UrineSPE-GC-MS0.0363 µg/L-[5]
Nonylphenol Monoethoxylate (NP1EO)Human UrineSPE-GC-MS0.0401 µg/L-[5]
Nonylphenol Diethoxylate (NP2EO)Human UrineSPE-GC-MS0.0364 µg/L-[5]
Hydroxy-Nonylphenol (OH-NP)Human Urineonline-SPE-LC-MS/MS-0.5 µg/L[6]
Oxo-Nonylphenol (oxo-NP)Human Urineonline-SPE-LC-MS/MS-0.25 µg/L[6]
Nonylphenol (NP)Fish TissueGC-MSD3-20 ng/g5-29 ng/g[7]
Nonylphenol Monoethoxylate (NP1EO)Fish TissueGC-MSD3-20 ng/g5-29 ng/g[7]
Nonylphenol Diethoxylate (NP2EO)Fish TissueGC-MSD3-20 ng/g5-29 ng/g[7]
Nonylphenol Triethoxylate (NP3EO)Fish TissueGC-MSD3-20 ng/g5-29 ng/g[7]
Nonylphenol (NP)Soil & SedimentLC-MS/MS-0.001 – 0.01 mg/kg[8]
Nonylphenol Ethoxylates (NPnEO)Soil & SedimentLC-MS/MS-0.001 – 0.01 mg/kg[8]
Bisphenol A, 4-t-octylphenol, 4-nonylphenolHuman SerumLC-MS/MS0.80, 1.3, 1.4 ng/mL-[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of nonylphenol and its metabolites. Below are representative protocols for different sample matrices.

Protocol 1: Analysis of Nonylphenol and its Ethoxylates in Water by LC-MS/MS [2]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify water samples to pH < 2 with HCl or sodium bisulfate.

    • Spike the sample with a labeled surrogate standard solution.

    • Condition a C18 SPE cartridge with methanol (B129727) and then with acidified water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with a methanol/water solution to remove interferences.

    • Dry the cartridge under vacuum.

    • Elute the analytes with a methanol/dichloromethane (DCM) solution.

    • Add a labeled internal standard to the eluate before analysis.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a C8 or C18 reversed-phase column.

    • Use a gradient elution with mobile phases such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.

    • Detect and quantify the analytes using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For nonylphenol ethoxylates, monitor the [M+NH4]+ ion, and for nonylphenol, monitor the [M-H]- ion.

Protocol 2: Analysis of Nonylphenol and its Metabolites in Human Urine by online-SPE-LC-MS/MS [4][6]

  • Sample Preparation:

    • For total concentrations, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to deconjugate the metabolites.

    • Add an internal standard solution containing isotopically labeled analytes to the urine sample.

  • Online-SPE-LC-MS/MS Analysis:

    • Inject the prepared urine sample into an online-SPE-LC-MS/MS system.

    • Use a turbulent flow chromatography column for analyte enrichment and matrix depletion.

    • Separate the analytes on a reversed-phase LC column.

    • Detect and quantify using a triple quadrupole mass spectrometer in negative electrospray ionization mode.

Protocol 3: Analysis of Nonylphenol and its Ethoxylates in Fish Tissue by GC-MS [7]

  • Sample Preparation (Extractive Steam Distillation and HPLC Cleanup):

    • Homogenize the fish tissue sample.

    • Extract nonylphenol and its ethoxylates using extractive steam distillation.

    • Perform a cleanup step of the extract using normal phase high-performance liquid chromatography (HPLC).

  • GC-MS Analysis:

    • Analyze the cleaned-up extract using a gas chromatograph coupled to a mass selective detector (GC-MSD) operating in selected ion monitoring (SIM) mode.

Protocol 4: Analysis of Nonylphenol and its Ethoxylates in Soil and Sediment by LC-MS/MS [5][8]

  • Sample Preparation (Ultrasonic-Assisted or Pressurized Liquid Extraction and SPE):

    • For ultrasonic-assisted extraction, place the soil/sediment sample in a glass column and extract with a mixture of water and methanol under sonication.[5]

    • Alternatively, use pressurized liquid extraction (PLE) with a mixture of acetone (B3395972) and hexane.

    • Centrifuge the extract and collect the supernatant.

    • Perform a cleanup of the extract using a C18 SPE cartridge.

    • Elute the analytes from the SPE cartridge with methanol and acetonitrile.[5]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[5]

  • LC-MS/MS Analysis:

    • Analyze the final extract by LC-MS/MS as described in Protocol 1.

Mandatory Visualizations

Human Metabolic Pathway of 4-Nonylphenol

The primary metabolic pathway of 4-nonylphenol in humans involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[10][11] The main transformation is the hydroxylation of the alkyl chain, leading to the formation of hydroxy-nonylphenol (OH-NP).[4][6] Further oxidation can result in the formation of oxo-nonylphenol (oxo-NP).[4][6] These oxidized metabolites, along with the parent nonylphenol, are then primarily conjugated with glucuronic acid before being excreted in the urine.[6]

Nonylphenol_Metabolism NP 4-Nonylphenol OH_NP Hydroxy-Nonylphenol (OH-NP) (Major Metabolite) NP->OH_NP CYP450 (Hydroxylation) Conjugates Glucuronide Conjugates NP->Conjugates OXO_NP Oxo-Nonylphenol (oxo-NP) OH_NP->OXO_NP Oxidation OH_NP->Conjugates OXO_NP->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Human metabolic pathway of 4-Nonylphenol.

Experimental Workflow for Nonylphenol Metabolite Analysis

The following diagram illustrates a typical experimental workflow for the analysis of nonylphenol metabolites in a biological matrix, such as urine or serum.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Serum) Hydrolysis Enzymatic Hydrolysis (for total concentration) Sample->Hydrolysis Spiking Internal Standard Spiking Hydrolysis->Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (LC) (Separation) Evaporation->LC MS Tandem Mass Spectrometry (MS/MS) (Detection & Quantification) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Results Quant->Report

Typical workflow for nonylphenol metabolite analysis.

References

A Researcher's Guide to Selecting the Optimal LC Column for Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of metabolomics, the comprehensive analysis of small molecules within a biological system, the choice of a liquid chromatography (LC) column is a critical determinant of experimental success. The vast chemical diversity of metabolites, ranging from polar amino acids and sugars to non-polar lipids, necessitates a nuanced approach to chromatographic separation. This guide provides an objective comparison of different LC column chemistries, supported by experimental insights, to aid researchers, scientists, and drug development professionals in making informed decisions for their metabolite separation studies.

The primary modes of separation employed in metabolomics include Reversed-Phase (RP) chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Chiral Chromatography. Each of these techniques offers unique advantages and is suited for different classes of metabolites.

Comparing the Workhorses: RP, HILILC, and Mixed-Mode Chromatography

The selection of an appropriate column chemistry is fundamentally dependent on the physicochemical properties of the target metabolites.

Reversed-Phase (RP) Chromatography: The Versatile Standard

Reversed-phase chromatography is the most widely used separation technique in metabolomics due to its robustness and broad applicability for non-polar to moderately polar compounds.[1][2] The separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase, which typically consists of silica (B1680970) particles bonded with alkyl chains such as C18 or C8.[2][3]

Key Features of RP Columns:

  • Principle: Separation is driven by the hydrophobic partitioning of analytes between a polar mobile phase and a non-polar stationary phase.

  • Best Suited For: Lipids, fatty acids, steroids, and other non-polar to medium-polarity metabolites.[2][4]

  • Advantages: High reproducibility, a wide variety of available column chemistries, and suitability for a broad range of compounds.

  • Limitations: Poor retention of highly polar compounds like sugars, amino acids, and organic acids, which tend to elute in the void volume.[4][5]

Hydrophilic Interaction Liquid Chromatography (HILIC): Mastering Polar Metabolites

HILIC has gained prominence for its ability to retain and separate highly polar compounds that are poorly retained by reversed-phase columns.[1][6][7] This technique utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent.[4][7] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[6][7]

Key Features of HILIC Columns:

  • Principle: Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.

  • Best Suited For: Amino acids, nucleotides, sugars, organic acids, and other polar metabolites.[7][8]

  • Advantages: Excellent retention of polar compounds, and the high organic content of the mobile phase can lead to increased sensitivity in mass spectrometry (MS) detection.[6][7]

  • Limitations: Can be less robust than RP chromatography, may require longer column equilibration times, and method development can be more complex.[5]

Mixed-Mode Chromatography (MMC): The Best of Both Worlds

Mixed-mode chromatography columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange or HILIC and ion-exchange, on a single stationary phase.[3][9] This dual functionality allows for the separation of a wide array of metabolites with diverse polarities in a single analytical run.[3][9]

Key Features of MMC Columns:

  • Principle: Utilizes a combination of retention mechanisms, offering greater selectivity.

  • Best Suited For: Complex samples containing a wide range of metabolites with varying polarities and charge states.[3]

  • Advantages: Enhanced selectivity and the ability to separate compounds that are difficult to resolve with single-mode chromatography.[9]

  • Limitations: Method development can be more intricate due to the multiple interaction modes.

Chiral Chromatography: Separating Mirror Images

In many biological systems, enantiomers of a metabolite can have vastly different activities. Chiral chromatography is essential for the separation of these stereoisomers.[10][11] These columns utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10] Common CSPs include polysaccharide derivatives, proteins, and macrocyclic antibiotics.[10][11]

Key Features of Chiral Columns:

  • Principle: Differential interaction of enantiomers with a chiral stationary phase.

  • Best Suited For: The separation of stereoisomers of drugs and metabolites.[10]

  • Advantages: Enables the accurate quantification of individual enantiomers.[11]

  • Limitations: Highly specific for chiral separations.

Performance Comparison of LC Column Chemistries

The following table summarizes the key performance characteristics of the different LC column chemistries for metabolite separation.

FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)Chiral
Primary Retention Mechanism Hydrophobic InteractionsHydrophilic PartitioningMultiple (e.g., Hydrophobic + Ion-Exchange)Enantioselective Interactions
Typical Stationary Phases C18, C8, Phenyl-Hexyl[2]Bare Silica, Amide, Diol, Zwitterionic[7]Combinations of RP/IEX, HILIC/IEX[9]Polysaccharide, Protein-based[10]
Metabolite Polarity Non-polar to medium polarity[4]Highly polar and hydrophilic[8]Broad range of polarities[3]Specific to chiral compounds
MS Compatibility GoodExcellent (high organic mobile phase)[6]Good to ExcellentDependent on mobile phase
Peak Shape Generally good and symmetricalCan be affected by mobile phase compositionGenerally good, can be complexGenerally good
Robustness HighModerate to HighModerate to HighHigh
Throughput HighModerate (longer equilibration)HighModerate to High

Experimental Protocols for Column Comparison

To objectively evaluate the performance of different LC columns for a specific metabolomics application, a systematic approach is essential. Below is a generalized experimental protocol.

Sample Preparation
  • Extraction: Metabolites are typically extracted from biological samples (e.g., plasma, urine, tissue) using a solvent or a combination of solvents, such as a mixture of methanol, acetonitrile (B52724), and water.[12]

  • Protein Precipitation: For samples like plasma, proteins are precipitated, often with a cold organic solvent (e.g., acetonitrile or methanol), and removed by centrifugation.[12][13]

  • Filtration/Reconstitution: The supernatant is collected, dried down, and reconstituted in a solvent compatible with the initial mobile phase conditions of the LC method.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[12]

  • Columns to be Tested:

    • Reversed-Phase: e.g., C18 column (2.1 x 100 mm, 1.8 µm)

    • HILIC: e.g., Amide column (2.1 x 100 mm, 1.7 µm)

    • Mixed-Mode: e.g., RP/Anion-Exchange column (2.1 x 100 mm, 2.7 µm)

  • Mobile Phases:

    • RP: Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

    • HILIC: Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid; Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% acetic acid.[8]

  • Gradient Elution: A typical gradient would start with a low percentage of the stronger eluting solvent (B) and gradually increase to elute the retained metabolites. The specific gradient profile will need to be optimized for each column type.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is commonly used for metabolomics to acquire accurate mass data for metabolite identification.[12]

Visualizing the Workflow for LC Column Selection

The selection of an appropriate LC column is a logical process based on the characteristics of the metabolites of interest. The following diagram illustrates a typical workflow.

LC_Column_Selection_Workflow LC Column Selection Workflow for Metabolite Separation start Define Metabolites of Interest polarity Assess Polarity of Metabolites start->polarity rp_column Select Reversed-Phase (RP) Column (e.g., C18, C8) polarity->rp_column Non-polar to Medium Polarity hilic_column Select HILIC Column (e.g., Amide, Silica) polarity->hilic_column Highly Polar mixed_mode_column Consider Mixed-Mode Column for Broad Polarity Range polarity->mixed_mode_column Broad Range chiral Are Enantiomers Present? chiral_column Select Chiral Column chiral->chiral_column Yes method_dev Method Development and Optimization chiral->method_dev No rp_column->chiral hilic_column->chiral mixed_mode_column->chiral chiral_column->method_dev validation Method Validation method_dev->validation analysis Sample Analysis validation->analysis

Caption: A workflow diagram for selecting the appropriate LC column chemistry.

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Apremilast (NP1EC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and precise quantification of therapeutic compounds is a cornerstone of pharmaceutical development. This guide provides an in-depth comparative analysis of the specificity and selectivity of various analytical methods for Apremilast, a phosphodiesterase 4 (PDE4) inhibitor also referred to as NP1EC. This document synthesizes experimental data from multiple studies to offer an objective comparison of commonly employed analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), and other spectrometric methods.

Data Presentation: A Comparative Analysis of Apremilast Quantification Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of Apremilast, as reported in various studies. This allows for a direct comparison of key validation parameters that are critical in assessing the specificity and selectivity of an analytical method.

Table 1: Performance Characteristics of Chromatographic Methods for Apremilast Analysis

MethodMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLCBulk and Tablets2.50 - 7.500.999998 - 102< 2--[1]
RP-HPLCBulk and Tablets5 - 300.995--0.5191.572[1]
RP-HPLCBulk and Tablets2 - 100.998999.18 - 101.61< 20.0010.003[2]
RP-HPLCBulk and Tablets10 - 50> 0.999-< 20.53291.615[3]
UPLC-MS/MSBeagle Dog Plasma0.005 - 20.9971---0.005[4]
UPLC-MS/MSRabbit Plasma0.03 - 48.0> 0.998-< 15-0.030[4][5]
UPLC-MS/MSRat Plasma0.1 - 1000.991497.3% at LLOQ< 9.6-0.1[4][6]

Table 2: Performance Characteristics of Spectrophotometric Methods for Apremilast Analysis

MethodMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)
UV-SpectrophotometryBulk and Tablets2 - 100.99999.93 – 100.29< 2 (Intraday & Interday)
UV-SpectrophotometryBulk and Tablets2 - 100.999-< 2

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the most common analytical techniques employed for Apremilast quantification are provided below. These protocols are essential for replicating the experimental conditions and understanding the basis of the presented data.

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely utilized for the quantification of Apremilast in bulk drug and pharmaceutical dosage forms, and its stability-indicating nature is crucial for ensuring specificity in the presence of degradation products.

  • Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II HPLC system (or equivalent) with an autosampler and a UV detector.[1]

    • Column: Zodiac C18 (150 x 4.6mm, 5µm) or equivalent C18 column.[1]

    • Mobile Phase: A mixture of water, acetonitrile (B52724), and orthophosphoric acid in a ratio of 25:75:0.2 (v/v/v).[1] Other validated mobile phases include potassium dihydrogen ortho phosphate (B84403) (pH 3.2): acetonitrile (40:60 %v/v) and 0.1% acetic acid with acetonitrile.[7][8]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 230 nm.[1][3][9][10]

    • Injection Volume: 20 µL.[1][2]

  • Forced Degradation Studies for Specificity Assessment: To establish the stability-indicating capability of the HPLC method, forced degradation studies are performed. Apremilast is subjected to stress conditions such as acid hydrolysis (e.g., 1N HCl), base hydrolysis (e.g., 0.01N NaOH), oxidation (e.g., 3% H₂O₂), photolysis (UV light exposure), and thermal stress.[2][3] The method's specificity is confirmed by its ability to resolve the Apremilast peak from any degradation products formed under these conditions.[3][7] For instance, under acidic and basic conditions, degradation of Apremilast was observed at 4.6% and 14.9%, respectively, with the HPLC method successfully separating the degradants from the parent drug.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is particularly suitable for quantifying Apremilast in biological matrices such as plasma.

  • Instrumentation and Conditions:

    • System: A UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a TQD mass spectrometer).[1]

    • Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[1]

    • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water is commonly used.[1] Another validated mobile phase consists of 10mM Ammonium Acetate Buffer (pH 4.0), Methanol, and Acetonitrile (20:40:40%, v/v/v).[5]

    • Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.[1]

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

    • MRM Transitions: For Apremilast, the transition is m/z 461.3 → 178.2.[1] For a deuterated internal standard like Apremilast-d5, the transition is m/z 466.5 → 257.1.[5]

  • Sample Preparation (Plasma): A protein precipitation method is typically employed. To 0.1 mL of plasma, 0.2 mL of acetonitrile is added.[1] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[1] The use of a stable isotope-labeled internal standard like Apremilast-d5 is considered the gold standard as it effectively compensates for matrix effects and variability in sample processing, thereby enhancing accuracy and precision.[4]

Mandatory Visualization

To further elucidate the methodologies, mechanism of action, and comparative aspects of the analytical techniques, the following diagrams are provided.

Apremilast_Signaling_Pathway Apremilast Apremilast (NP1EC) PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP cyclic AMP (cAMP) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) ⬆ CREB->Anti_Inflammatory Upregulates Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-23) ⬇ CREB->Pro_Inflammatory Downregulates

Caption: Apremilast inhibits PDE4, leading to increased cAMP levels and modulation of inflammatory responses.[1]

Analytical_Method_Validation_Workflow cluster_Specificity_Selectivity Specificity & Selectivity Assessment Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Placebo_Interference Placebo Interference Analysis Peak_Purity Peak Purity Analysis (PDA Detector) Method_Development Analytical Method Development (e.g., HPLC-UV) Method_Validation Method Validation (as per ICH guidelines) Method_Development->Method_Validation Method_Validation->Forced_Degradation Method_Validation->Placebo_Interference Method_Validation->Peak_Purity Validation_Parameters Linearity Accuracy Precision LOD/LOQ Robustness Method_Validation->Validation_Parameters

Caption: Generalized workflow for the validation of an analytical method for Apremilast.

Method_Comparison cluster_HPLC_UV HPLC-UV cluster_LC_MS_MS LC-MS/MS HPLC_Advantages Advantages - Cost-effective - Widely available - Robust for QC HPLC_Disadvantages Disadvantages - Lower sensitivity - Potential for matrix interference LCMS_Advantages Advantages - High sensitivity (low LLOQ) - High selectivity (MRM) - Ideal for bioanalysis LCMS_Disadvantages Disadvantages - Higher cost - More complex instrumentation Apremilast_Analysis Apremilast (NP1EC) Analytical Methods Apremilast_Analysis->HPLC_Advantages Apremilast_Analysis->LCMS_Advantages

Caption: Comparison of HPLC-UV and LC-MS/MS for Apremilast analysis based on key attributes.[1]

References

Safety Operating Guide

Proper Disposal of 2-(4-Nonylphenoxy)acetic acid-d2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides essential guidance for the safe and compliant disposal of 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated form of 2-(4-Nonylphenoxy)acetic acid. While this guide is comprehensive, always consult your institution's specific safety protocols and local regulations.

I. Immediate Safety Considerations

2-(4-Nonylphenoxy)acetic acid is classified with several hazards that necessitate careful handling during disposal.[1][2][3][4] The deuterated form should be handled with the same precautions. Key hazards include:

  • Harmful if swallowed.[1][2][3]

  • Causes severe skin burns and eye damage.[1][2][3][4]

  • May cause an allergic skin reaction.[1][2][3][4]

  • May cause respiratory irritation.[2]

  • Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. [1]

PPE CategorySpecification
Hand Protection Wear compatible chemical-resistant gloves.
Eye Protection Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.
Skin and Body Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.

Data compiled from the Safety Data Sheet for 2-(4-Nonylphenoxy)acetic acid.[1]

II. Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves incineration by a licensed waste disposal company.[1] Adherence to local, regional, and national regulations is paramount.[1]

  • Containerization:

    • Ensure the waste is stored in a clearly labeled, closed, and suitable container to prevent leakage.[1] The container should be kept in an upright position.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area.[1]

    • Keep the container away from incompatible substances.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the full chemical name, quantity, and associated hazards to the waste disposal service.

  • Recommended Disposal Method:

    • The advised disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air.[1] This procedure should only be carried out by trained professionals in a licensed facility.

III. Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Ventilate the area. [1]

  • For spills: Collect the material in closed and suitable containers for disposal.[1]

  • Contaminated surfaces: Thoroughly clean any contaminated areas.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek immediate medical attention.[2]

  • Skin Contact: Wash with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical advice or attention.[2] Remove and wash contaminated clothing before reuse.[1][2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

IV. Disposal Workflow

The following diagram outlines the decision-making and action process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe containerize Step 2: Securely Containerize and Label Waste ppe->containerize storage Step 3: Store in a Cool, Dry, Well-Ventilated Area containerize->storage contact_ehs Step 4: Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs provide_info Step 5: Provide Chemical Details for Pickup contact_ehs->provide_info disposal Step 6: Professional Disposal via Incineration provide_info->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Nonylphenoxy)acetic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Nonylphenoxy)acetic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on established best practices for handling hazardous chemical compounds and are intended to ensure the safety of all laboratory personnel. Given that this compound is the deuterium-labeled version of 2-(4-Nonylphenoxy)acetic acid, its chemical hazards are considered equivalent.

Hazard Identification and Classification

2-(4-Nonylphenoxy)acetic acid is classified as a hazardous substance with the following primary risks:

  • Skin Corrosion (Category 1B): Causes severe skin burns.[1][2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][2][3]

  • Skin Sensitization (Category 1B): May cause an allergic skin reaction.[1][2]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Skin Sensitization1BH317: May cause an allergic skin reaction
Acute Toxicity, Oral4H302: Harmful if swallowed
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard1H410: Very toxic to aquatic life with long lasting effects
Operational Plan: Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure when handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness and are inspected for any defects before use. Change gloves immediately if they become contaminated.
Eyes & Face Safety Goggles and Face ShieldTightly fitting, splash-resistant safety goggles are essential.[4] A full-face shield must be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities.[4][5]
Body Chemical-Resistant Laboratory Coat or GownA disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is required. Standard cloth lab coats do not offer sufficient protection.
Respiratory Respirator (as needed)For handling the solid form where dust may be generated, or in situations where aerosols or vapors may be produced, a NIOSH-approved N95 or higher particulate respirator is necessary.[1][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Feet Closed-Toed Shoes and Shoe CoversSturdy, closed-toed shoes are mandatory in the laboratory. Disposable, chemical-resistant shoe covers should be worn when there is a risk of spills.
Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Prepare all necessary equipment and reagents within a designated and properly ventilated workspace, such as a chemical fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Handling:

    • Avoid all direct contact with the skin, eyes, and clothing.[1]

    • Do not inhale dust or vapors.[1]

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • If creating a solution, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[1]

    • Clean and decontaminate all work surfaces and equipment.

    • Remove PPE carefully to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

    • Do not mix with incompatible waste streams.

  • Disposal Method:

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Alternatively, contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.

  • Spill Response:

    • In case of a spill, evacuate the immediate area.

    • Wear the appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and thoroughly clean the spill site.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling decon Decontamination handling->decon waste Waste Collection handling->waste spill Spill Occurs handling->spill doff_ppe Doff PPE decon->doff_ppe disposal Hazardous Waste Disposal waste->disposal spill->decon No spill_response Spill Response Protocol spill->spill_response Yes spill_response->decon

Caption: Workflow for handling and disposing of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.